molecular formula C28H35Cl3N2 B10774639 Buclizine Hydrochloride CAS No. 163837-35-2

Buclizine Hydrochloride

Cat. No.: B10774639
CAS No.: 163837-35-2
M. Wt: 505.9 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+).
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
BUCLIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Buclizine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Buclizine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclizine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuropharmacological Profile of Buclizine Hydrochloride: A Technical Guide to its Central Nervous System Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Buclizine hydrochloride, a first-generation piperazine antihistamine, has long been utilized for its antiemetic and antivertigo properties. Its therapeutic efficacy is rooted in a complex interplay with key neurotransmitter systems within the central nervous system (CNS). This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of buclizine hydrochloride. We will dissect its interactions with primary and secondary receptor targets, delineate the downstream signaling cascades, and present detailed experimental protocols for the characterization of its pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals seeking a granular understanding of buclizine's neuropharmacology.

Introduction: A Multifaceted Piperazine Derivative

Buclizine is a CNS-active agent with a well-established clinical profile in the management of nausea, vomiting, and dizziness, particularly in the context of motion sickness and vestibular disorders.[1][2][3] Structurally, it belongs to the piperazine class of antihistamines, a group known for its ability to cross the blood-brain barrier and exert effects on the central nervous system.[4] Beyond its primary indications, buclizine has also been anecdotally associated with appetite stimulation, although the scientific evidence supporting this claim is limited and the underlying mechanism remains poorly understood.[5][6][7] This guide will focus on the well-documented central mechanisms of action that contribute to its antiemetic and antivertigo effects.

Core Pharmacodynamics: A Tale of Two Receptors

The primary mechanism of action of buclizine hydrochloride in the CNS is its antagonism of two key G-protein coupled receptors (GPCRs): the histamine H1 receptor and the muscarinic acetylcholine receptor.[1][8][9]

Histamine H1 Receptor Antagonism

Buclizine is a potent antagonist of the histamine H1 receptor.[9][10] In the CNS, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain, regulating arousal, wakefulness, and vestibular function.[11][12][13] The antiemetic and antivertigo effects of buclizine are significantly mediated by its blockade of H1 receptors in two critical brainstem regions:

  • The Vomiting Center (Area Postrema and Nucleus Tractus Solitarius): This region, located in the medulla oblongata, integrates emetic signals from various sources, including the chemoreceptor trigger zone (CTZ), the vestibular system, and the gastrointestinal tract.[14][15][16] The CTZ, with its permeable blood-brain barrier, is particularly sensitive to blood-borne emetogenic substances.[15][17] Both the vomiting center and the CTZ are rich in H1 receptors, and their blockade by buclizine dampens the emetic response.[1][15]

  • The Vestibular Nuclei: These nuclei, located in the brainstem, are central to processing sensory information from the inner ear regarding balance and spatial orientation.[11][12] Histamine, acting on H1 receptors, plays a role in modulating the excitability of vestibular neurons.[11][12][18] By antagonizing these receptors, buclizine is thought to depress labyrinthine excitability and reduce the central processing of vestibular stimuli that can lead to vertigo and motion sickness.[19][20]

Anticholinergic (Antimuscarinic) Activity

In addition to its antihistaminic properties, buclizine exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[1][8][19] This action is a hallmark of many first-generation antihistamines and contributes significantly to both their therapeutic effects and side-effect profiles.[4][19] The anticholinergic mechanism of buclizine is particularly relevant in:

  • The Vestibular System: Cholinergic pathways are crucial for normal vestibular signaling and the process of vestibular compensation following injury.[21][22] Muscarinic receptors, particularly M2 and M3 subtypes, are expressed in the medial vestibular nucleus and modulate neuronal excitability.[1][11][15] By blocking these receptors, buclizine further suppresses vestibular signaling, complementing its H1 antagonistic effects in the management of vertigo and motion sickness.[21][22]

  • The Vomiting Center: The vomiting center also contains a high density of muscarinic receptors.[9][16] Buclizine's antagonism of these receptors contributes to its antiemetic efficacy by reducing cholinergic transmission within the emetic reflex pathways.[1][9]

Secondary CNS Effects

Buclizine's passage across the blood-brain barrier and its interaction with H1 and muscarinic receptors also lead to other CNS effects, most notably sedation.[8][10] The sedative properties are primarily attributed to the blockade of central H1 receptors, which play a crucial role in maintaining wakefulness.[10][13]

Receptor Binding Affinity: A Comparative Perspective
CompoundClassH1 Receptor Kᵢ (nM)Muscarinic Receptor Kᵢ (nM)
Hydroxyzine First-Generation2.1 ± 0.43,600 - 30,000
Meclizine First-Generation2.03,600 - 30,000
Cyclizine First-Generation11Not explicitly reported
Diphenhydramine First-Generation25.28 ± 1.51280 ± 50 (M3)
Cetirizine Second-Generation6>10,000
Levocetirizine Second-Generation3>10,000

Data compiled from multiple sources.[6][9][18][19][24][25]

This comparative data suggests that first-generation piperazine antihistamines like hydroxyzine and meclizine, which are structurally related to buclizine, possess high affinity for the H1 receptor and a significantly lower, though still present, affinity for muscarinic receptors.[19][25] This dual receptor profile is consistent with the observed therapeutic and side effects of buclizine.

Signaling Pathways and Molecular Interactions

The antagonism of H1 and muscarinic receptors by buclizine disrupts their respective downstream signaling cascades.

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[26] Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation. Buclizine, by blocking the H1 receptor, prevents this cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Buclizine Buclizine Buclizine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Response Neuronal Excitation Ca->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and its Blockade by Buclizine.
Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors in the CNS relevant to buclizine's action include both Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) subtypes.

  • M3 Receptor Signaling in Vestibular Nuclei: M3 receptors, which are postsynaptic, are coupled to Gq/11 and their activation leads to neuronal excitation through the same PLC-IP₃/DAG pathway as H1 receptors.[1][11]

  • M2 Receptor Signaling in Vestibular Nuclei: Presynaptic M2 receptors are coupled to Gi/o, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and inhibition of neurotransmitter release.[1][11]

Buclizine's non-selective antagonism at these receptors would therefore both reduce postsynaptic excitation and disinhibit presynaptic neurotransmitter release, contributing to a complex modulation of vestibular neuronal activity.

Muscarinic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine M2R M2 Receptor (Gi/o-coupled) ACh_pre->M2R Activates Buclizine_pre Buclizine Buclizine_pre->M2R Blocks AC_inhibition Adenylyl Cyclase Inhibition M2R->AC_inhibition NT_release_inhibition Reduced Neurotransmitter Release AC_inhibition->NT_release_inhibition ACh_post Acetylcholine M3R M3 Receptor (Gq/11-coupled) ACh_post->M3R Activates Buclizine_post Buclizine Buclizine_post->M3R Blocks PLC_activation PLC Activation M3R->PLC_activation Neuronal_excitation Neuronal Excitation PLC_activation->Neuronal_excitation

Caption: Dual Muscarinic Receptor (M2 & M3) Modulation and Buclizine's Antagonism.

The Enigma of Appetite Stimulation

While buclizine has been marketed in some regions as an appetite stimulant, particularly in pediatric populations, robust, large-scale clinical trials to support this indication are lacking.[5][6][7] The proposed CNS mechanisms are not well-elucidated but are often anecdotally attributed to its antihistaminic and anticholinergic properties. Potential, though unproven, hypotheses include:

  • Modulation of Hypothalamic Activity: The hypothalamus is a key regulator of appetite and satiety, with both histaminergic and cholinergic inputs.[27] It is conceivable that buclizine's actions on these systems could influence appetite-regulating neuronal circuits.

  • Antagonism of Serotonin Receptors: Some first-generation antihistamines, like cyproheptadine, are known to have antiserotonergic effects that contribute to appetite stimulation. While there is no strong evidence for buclizine having significant affinity for serotonin receptors, this remains a theoretical possibility that warrants further investigation.

Given the lack of definitive evidence, the use of buclizine as an appetite stimulant should be approached with caution and is not a primary, well-understood mechanism of its action in the CNS.

Experimental Protocols for Mechanistic Elucidation

To further investigate the CNS mechanism of action of buclizine and similar compounds, a suite of in vitro and in vivo assays can be employed.

In Vitro Assays

This assay quantifies the binding affinity (Kᵢ) of a test compound to its target receptor.

Objective: To determine the Kᵢ of buclizine for histamine H1 and muscarinic receptors.

Materials:

  • Cell membranes expressing the human histamine H1 receptor or muscarinic receptor subtypes (e.g., from transfected CHO or HEK293 cells).

  • Radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).

  • Test compound (Buclizine Hydrochloride).

  • Non-specific binding control (e.g., high concentration of a known antagonist like mianserin for H1).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the receptor-containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of buclizine. Include wells for total binding (no buclizine) and non-specific binding (high concentration of non-labeled antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the buclizine concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the radioligand concentration and KᏧ is its dissociation constant.[23]

Binding_Assay_Workflow Prep Prepare Reagents: - Receptor Membranes - Radioligand - Buclizine Dilutions Incubate Incubate at 25°C for 60 minutes Prep->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - IC₅₀ Determination - Kᵢ Calculation Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.

Objective: To determine the functional antagonist potency (IC₅₀) of buclizine at the H1 receptor.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • H1 receptor agonist (e.g., histamine).

  • Test compound (Buclizine Hydrochloride).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence microplate reader (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Pre-incubation: Add varying concentrations of buclizine to the wells and pre-incubate for a defined period.

  • Agonist Addition and Measurement: Place the plate in the fluorescence reader and add a fixed concentration of histamine to all wells. Immediately measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the buclizine concentration to generate an inhibition curve and calculate the IC₅₀ value.

In Vivo Assays

The ferret is a gold-standard animal model for studying emesis due to its well-developed vomiting reflex.[12][22][28][29]

Objective: To evaluate the antiemetic efficacy of buclizine.

Protocol:

  • Acclimatization: Acclimate male ferrets to the experimental conditions.

  • Drug Administration: Administer buclizine hydrochloride or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Emetogen Challenge: After a pre-treatment period, administer a potent emetogen such as cisplatin (e.g., 5-10 mg/kg, intravenous).[12][22]

  • Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes.

  • Data Analysis: Compare the emetic parameters between the buclizine-treated and vehicle-treated groups to determine the antiemetic effect.

This test is used to assess the sedative and motor-impairing effects of CNS-active drugs.[3][16][17][23]

Objective: To quantify the sedative side effects of buclizine.

Protocol:

  • Training: Train mice or rats to stay on a rotating rod (rotarod) at a constant or accelerating speed.

  • Drug Administration: Administer buclizine hydrochloride or vehicle control.

  • Testing: At various time points after drug administration, place the animals on the rotarod and measure the latency to fall off.

  • Data Analysis: Compare the latency to fall between the buclizine-treated and vehicle-treated groups. A shorter latency indicates impaired motor coordination and/or sedation.

Conclusion

The central nervous system mechanism of action of buclizine hydrochloride is primarily driven by its potent antagonism of histamine H1 and muscarinic acetylcholine receptors. These actions within key brainstem regions, including the vomiting center, chemoreceptor trigger zone, and vestibular nuclei, effectively suppress the neuronal signaling that leads to nausea, vomiting, and vertigo. While its profile as a first-generation antihistamine is also associated with sedation, its purported appetite-stimulating effects lack a well-defined mechanistic basis and require further rigorous investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of buclizine's neuropharmacology and the development of novel therapeutics targeting these complex CNS pathways.

References

  • Zhu, Y., Chen, S. R., & Pan, H. L. (2018). Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons. The Journal of Neuroscience, 38(4), 843–855.
  • Zhu, Y., Chen, S. R., & Pan, H. L. (2018). Muscarinic receptor subtypes differentially control synaptic input and excitability of cerebellum-projecting medial vestibular nucleus neurons. The Journal of Neuroscience : the official journal of the Society for Neuroscience, 38(4), 843–855.
  • Costall, B., Domeney, A. M., Gunning, S. J., Naylor, R. J., Tattersall, F. D., & Tyers, M. B. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology, 26(9), 1321–1326.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (2025). Comparative pharmacology of the H1 antihistamines. Retrieved from [Link]

  • Katelnikova, A. E., Zueva, A. A., Matichin, A. A., Kargopolceva, D. R., & Gajdaj, D. S. (2019). Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment.
  • Scilit. (n.d.). CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL. Retrieved from [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

  • Lee, C. H., Sinha, A. K., Henry, K. M., Walbaum, A. W., Crooks, P. A., & Holt, J. C. (2023). Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferents in mammals. eNeuro, 10(8).
  • Percie du Sert, N., Holmes, A. M., Rice, A. S., & Macleod, M. R. (2013). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. PloS one, 8(9), e74059.
  • American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. Retrieved from [Link]

  • protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

  • Holt, J. C., Lee, C. H., & Brown, D. A. (2023). Muscarinic Acetylcholine Receptors Modulate HCN Channel Properties in Vestibular Ganglion Neurons. The Journal of Neuroscience, 43(6), 956–969.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Rudd, J. A., & Naylor, R. J. (1998). Serotonin-independent model of cisplatin-induced emesis in the ferret. Japanese journal of pharmacology, 78(2), 253–260.
  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. Retrieved from [Link]

  • Bang, K. E., Lowe, D. A., & Mlinar, B. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 5.
  • ResearchGate. (n.d.). G protein–coupled receptor (GPCR) signaling from brain expressed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative potency of selected antihistamines at muscarinic M 3 and histamine H 1 receptors.[30]. Retrieved from [Link]

  • bioRxiv. (2023). Elucidating the role of muscarinic acetylcholine receptor (mAChR) signaling in efferent mediated responses of vestibular afferen. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Summary for CID 6729. Retrieved from [Link]

  • PathWhiz. (n.d.). Buclizine H1 Antihistamine Neurological Sleep Action Pathway. Retrieved from [Link]

  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Retrieved from [Link]

  • The Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Buclizine Hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Buclizine. Retrieved from [Link]

  • PubMed. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. Retrieved from [Link]

  • ResearchGate. (2024). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. Retrieved from [Link]

  • National Institutes of Health. (2008). Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity and efficacy of serotonergic ligands at native rat 5-HT1A receptors. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties and Solubility of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties and solubility characteristics of Buclizine Hydrochloride, an active pharmaceutical ingredient (API) with antihistaminic and antiemetic properties.[1][2][] Intended for researchers, formulation scientists, and drug development professionals, this document synthesizes key data from authoritative sources to deliver actionable insights. We delve into the compound's identity, solid-state characteristics, ionization behavior, and solubility profile across various pharmaceutically relevant conditions. Furthermore, this guide outlines standardized, field-proven experimental protocols for determining key parameters, ensuring a robust and reproducible approach to pre-formulation and formulation development.

Introduction to Buclizine Hydrochloride

Buclizine Hydrochloride is the dihydrochloride salt of Buclizine, a first-generation piperazine H1 receptor antagonist.[1][2] Its mechanism of action involves blocking the effects of histamine at H1 receptors and exerting central anticholinergic and antiemetic effects by acting on the chemoreceptor trigger zone in the central nervous system.[1][2][4] Clinically, it is utilized for the prevention and treatment of nausea, vomiting, and dizziness, particularly those associated with motion sickness and vertigo.[5][6][7]

A thorough understanding of its physicochemical properties is paramount for the successful development of stable, bioavailable, and effective dosage forms. Factors such as solubility, pKa, and solid-state form directly influence dissolution rate, absorption, and overall manufacturability. This guide serves as a foundational resource for navigating these critical pre-formulation challenges.

Physicochemical Characterization

The intrinsic properties of an API are the cornerstone of rational drug development. This section details the fundamental physicochemical characteristics of Buclizine Hydrochloride.

Identity and Structure

Buclizine Hydrochloride is chemically designated as 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine dihydrochloride.[8] It is the result of the reaction of the buclizine free base with two equivalents of hydrogen chloride.[1]

PropertyValueSource
Chemical Formula C₂₈H₃₃ClN₂ · 2HCl (or C₂₈H₃₅Cl₃N₂)[1]
Molecular Weight 505.95 g/mol [1]
CAS Number 129-74-8[9]
Appearance White to off-white or slightly yellow crystalline powder.[][10][11]Various
Solid-State and Thermal Properties

The solid-state properties of an API can significantly impact its stability, dissolution, and handling.

  • Melting Point: The reported melting point for Buclizine Hydrochloride shows some variability, which may be indicative of different polymorphic forms or measurement conditions. Ranges from 105-107°C to as high as 230-240°C have been cited.[][12][13] This wide range underscores the critical need for in-house characterization via methods like Differential Scanning Calorimetry (DSC) to confirm the thermal behavior of the specific batch being used.

  • Hygroscopicity: The compound is noted to be hygroscopic, meaning it has a tendency to absorb moisture from the atmosphere.[8][14] This property necessitates controlled storage conditions (e.g., in a desiccator or low-humidity environment) and careful consideration during formulation processing to prevent physical changes like deliquescence or chemical degradation.

  • Physical Description: It is generally described as a white to off-white, odorless, crystalline powder with a bitter taste.[10][11]

Ionization and Partitioning

Caption: Relationship between pH and the ionization state of Buclizine.

  • LogP: The partition coefficient (LogP) for the free base, Buclizine, is a measure of its lipophilicity. A higher LogP value suggests greater lipid solubility and potential for membrane permeability. While a specific value for the hydrochloride salt is not provided, the highly lipid-soluble nature of the free base is noted.[14]

Solubility Profile

Solubility is a critical attribute that governs the dissolution rate and, consequently, the bioavailability of orally administered drugs. The solubility of Buclizine Hydrochloride is complex, influenced by the solvent system and, most importantly, pH.

Aqueous and Solvent Solubility

The solubility of Buclizine Hydrochloride is variably reported, highlighting the importance of empirical testing. Some sources describe it as soluble in water, while others state it is practically insoluble or insoluble.[10][11][12][14][15][16][17] This discrepancy likely arises from the influence of pH on the ionization state of the molecule. As a dihydrochloride salt of a weak base, its aqueous solubility is expected to be highest at low pH and decrease as the pH rises and the molecule converts to its less soluble free base form.

A summary of reported solubility across different solvents is presented below.

SolventReported SolubilitySource(s)
Water Soluble / Insoluble / Practically Insoluble[10][11][12][15][16][17]
Ethanol Soluble / Very slightly soluble / ≥48.8 mg/mL[10][11][15][16]
Chloroform Sparingly soluble / Slightly soluble[8][14][15]
Methanol Slightly soluble[8][14]
DMSO ≥25.3 mg/mL (with warming) / 11 mg/mL / Slightly soluble[14][16][18]
Propane-1,2-diol Sparingly soluble[15]
  • Expert Insight: The conflicting reports on water solubility strongly suggest that Buclizine Hydrochloride should be considered a weakly acidic salt of a poorly soluble base. Its apparent aqueous solubility will be highly dependent on the final pH of the solution. For formulation purposes, it is crucial to determine the pH-solubility profile rather than relying on a single qualitative descriptor.

Biopharmaceutical Classification System (BCS) Implications

While a formal BCS classification for Buclizine Hydrochloride is not explicitly stated in the reviewed literature, its properties allow for an educated estimation. Given its low to variable aqueous solubility and the high lipophilicity of the free base (suggesting good permeability), Buclizine is likely a BCS Class II compound (Low Solubility, High Permeability). This classification has significant implications for drug development, suggesting that the oral absorption is likely to be rate-limited by its dissolution. Formulation strategies such as particle size reduction, salt selection (already a hydrochloride), or enabling technologies (e.g., amorphous solid dispersions) may be required to enhance bioavailability.

Experimental Protocols

To ensure scientific integrity, direct experimental verification of key properties is essential. The following section provides standardized, step-by-step protocols for determining the equilibrium solubility and pKa.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a specific medium.

ShakeFlaskWorkflow prep 1. Preparation - Prepare buffer solutions (e.g., pH 1.2, 4.5, 6.8) - Equilibrate to temperature (e.g., 25°C or 37°C) add_api 2. Addition of API - Add excess Buclizine HCl to vials containing each buffer prep->add_api equilibrate 3. Equilibration - Agitate vials in a shaker bath for a set time (e.g., 24-72 hours) - Ensure constant temperature add_api->equilibrate sample 4. Sampling & Separation - Withdraw aliquot - Immediately filter through a 0.22 µm syringe filter to remove undissolved solid equilibrate->sample analyze 5. Analysis - Dilute filtrate appropriately - Quantify concentration using a validated HPLC-UV method sample->analyze result 6. Result - Calculate solubility (e.g., in mg/mL) - Measure and report the final pH of the saturated solution analyze->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

  • Preparation: Prepare a series of aqueous buffers covering the physiological and formulation pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Addition of API: Add an excess amount of Buclizine Hydrochloride powder to a known volume of each buffer in sealed glass vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath (typically 25 °C or 37 °C). Agitate for a sufficient period (24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point experiment can validate the required duration.

  • Sampling: At the end of the equilibration period, allow the vials to stand for a short time to let coarse particles settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of dissolved Buclizine Hydrochloride using a validated, stability-indicating HPLC-UV method.

  • Reporting: Report the solubility in mg/mL or µg/mL. Crucially, the pH of the saturated solution must also be measured and reported, as it may differ from the starting buffer pH.

Conclusion and Formulation Insights

This comprehensive guide consolidates the essential physicochemical and solubility data for Buclizine Hydrochloride. The key takeaway for the formulation scientist is that Buclizine Hydrochloride is a hygroscopic, crystalline substance whose solubility is critically dependent on pH. Its likely classification as a BCS Class II compound places a strong emphasis on dissolution as the rate-limiting step for oral absorption.

Strategic Implications for Formulation:

  • Excipient Selection: Excipients must be chosen carefully to manage the hygroscopicity of the API and prevent moisture-induced degradation or physical changes.

  • pH Control: For liquid formulations, maintaining a low pH environment is essential to ensure the drug remains in its soluble, ionized form. For solid dosage forms, the use of acidic excipients could be explored to create an acidic microenvironment upon dissolution.

  • Bioavailability Enhancement: Given its low intrinsic solubility, formulation strategies aimed at increasing the dissolution rate—such as micronization to increase surface area or the development of amorphous solid dispersions—should be considered primary avenues for achieving reliable in vivo performance.

By leveraging the data and protocols within this guide, researchers and developers can adopt a scientifically-grounded approach to the formulation of Buclizine Hydrochloride, mitigating risks and accelerating the development timeline.

References

  • PubChem. Buclizine Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Tradeindia. Buclizine Hydrochloride - C21H27ClN2, 342.9 g/mol . [Link]

  • Clinical Trials Arena. Buclizine Hydrochloride – Application in Therapy and Current Clinical Research. [Link]

  • PharmaCompass. buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ChemBK. Buclizine Hydrochloride. [Link]

  • PubChem. Buclizine Compound Summary. National Center for Biotechnology Information. [Link]

  • ExportersIndia. Buy Buclizine Hydrochloride, Affordable Price, Pharmaceutical-Grade Antihistamine. [Link]

  • ResearchGate. Buclizine Profile. [Link]

  • Truemeds. Buclizine: View Uses, Side Effects and Medicines. [Link]

  • Pediatric Oncall. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • 1mg. Buclizine: View Uses, Side Effects and Medicines. [Link]

  • PharmaCompass. Buclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • LookChem. Cas 129-74-8,BUCLIZINE, DIHYDROCHLORIDE. [Link]

Sources

The Developmental Saga of Buclizine: From Antihistamine to Therapeutic Re-evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, represents a fascinating case study in pharmaceutical development, from its initial synthesis and approval as an antiemetic to its subsequent, and often controversial, exploration for new therapeutic indications. This technical guide provides a comprehensive analysis of Buclizine's journey, detailing its chemical synthesis, core mechanism of action, preclinical evaluation, and multifaceted clinical history. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and evaluation, and explore the scientific rationale and challenges behind its repurposing efforts. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the lifecycle of a classic pharmaceutical agent.

Genesis: Discovery and Synthesis

Buclizine emerged in the mid-20th century from the broader exploration of piperazine derivatives, a chemical class that yielded numerous compounds with potent antihistaminic and central nervous system (CNS) activity. It was first approved by the FDA in 1957, manufactured by Stuart Pharms, primarily for the management of nausea, vomiting, and vertigo.[1]

Retrosynthetic Analysis and Chemical Synthesis

The synthesis of Buclizine is a modular process, allowing for systematic modifications in structure-activity relationship (SAR) studies.[2] The core structure consists of a central piperazine ring N-alkylated with two distinct lipophilic groups: a (4-chlorophenyl)(phenyl)methyl (benzhydryl) moiety and a 4-tert-butylbenzyl group.

The general synthetic strategy involves a two-step nucleophilic substitution pathway:

  • Formation of the Core Intermediate: Piperazine is first reacted with 4-chlorobenzhydryl chloride to form the key intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.

  • Final N-Alkylation: The secondary amine of the piperazine intermediate is then alkylated with 4-tert-butylbenzyl halide to yield the final Buclizine product.

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: N-Alkylation P Piperazine Intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine P->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) CBC 4-Chlorobenzhydryl Chloride CBC->Intermediate Intermediate2 1-[(4-chlorophenyl)(phenyl)methyl]piperazine TBBC 4-tert-butylbenzyl halide Buclizine Buclizine TBBC->Buclizine Intermediate2->Buclizine Base (e.g., Triethylamine) Solvent (e.g., DCM) G cluster_0 Emetic Stimuli cluster_1 CNS Integration Centers cluster_2 Physiological Response Motion Vestibular System (Motion Sickness) VC Vomiting Center (Medulla) Motion->VC Histamine, Acetylcholine CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->VC Emesis Nausea & Vomiting (Emesis) VC->Emesis Buclizine Buclizine H1R Histamine H1 Receptor Buclizine->H1R Antagonism MR Muscarinic Receptor Buclizine->MR Antagonism G cluster_0 In Vitro Characterization cluster_1 In Vitro ADME/Tox cluster_2 Preclinical In Vivo Evaluation vitro_start Synthesized Buclizine Analog binding_assay Receptor Binding Assays (H1, Muscarinic, etc.) vitro_start->binding_assay functional_assay Functional Assays (e.g., Calcium Flux) binding_assay->functional_assay adme Metabolic Stability (Microsomes, Hepatocytes) binding_assay->adme Determine Ki, Selectivity cyp CYP Inhibition adme->cyp tox Cytotoxicity cyp->tox formulation Oral Formulation Development tox->formulation Assess Safety Profile pk_study Pharmacokinetics (PK) in Rodents formulation->pk_study efficacy_model Efficacy Model (e.g., Ferret Emesis) pk_study->efficacy_model lead_candidate Lead Candidate Selection efficacy_model->lead_candidate Demonstrate In Vivo Efficacy

Sources

A Pharmacological Deep Dive: Buclizine as a Histamine H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Buclizine is a first-generation histamine H1 receptor antagonist belonging to the piperazine class of compounds.[1][2] Initially approved by the FDA in 1957, its pharmacological profile is characterized by competitive antagonism of H1 receptors, leading to its primary applications in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][3] Beyond its antihistaminic effects, buclizine also exhibits notable central nervous system depressant and anticholinergic (antimuscarinic) properties, which contribute to both its therapeutic efficacy in certain conditions and its characteristic side-effect profile.[4][5] This guide provides a comprehensive technical overview of the molecular pharmacology, pharmacokinetics, and clinical applications of buclizine, grounded in established scientific principles and experimental methodologies.

The Histamine H1 Receptor: A Central Mediator of Allergic and Neurological Responses

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating the inflammatory and neurological effects of histamine.[6] As the endogenous ligand, histamine plays a crucial role in allergic reactions, leading to symptoms such as rhinitis, urticaria, and conjunctivitis.[7][8] In the central nervous system (CNS), histamine functions as a neurotransmitter, regulating wakefulness and arousal.

Signaling Cascade:

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[6] Upon histamine binding, a conformational change activates the G-protein, leading to the dissociation of the Gαq subunit. This subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This surge in cytosolic Ca2+ is a hallmark of H1 receptor activation and drives downstream cellular responses such as smooth muscle contraction and increased vascular permeability.[6][9]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., Contraction, Permeability) Ca->Response Mediates

Figure 1: H1 Receptor Signaling Pathway

Molecular Pharmacology of Buclizine

Buclizine functions as a competitive antagonist at the histamine H1 receptor.[1][10] This means it binds to the same site as histamine but does not activate the receptor, thereby blocking the actions of the endogenous agonist.[5] Its efficacy is directly related to its binding affinity and the concentration achieved at the receptor site.

Binding Characteristics

Table 1: Comparative Binding Affinities for the Histamine H1 Receptor

Compound Class H1 Receptor Ki (nM)
Hydroxyzine First-Generation 2.1 ± 0.4
Diphenhydramine First-Generation 25.28 ± 1.51
Cetirizine Second-Generation 6
Levocetirizine Second-Generation 3
Fexofenadine Second-Generation 246 ± 40.7

Data compiled from multiple sources.[11]

The central sedative effects of buclizine are a direct result of its ability to cross the blood-brain barrier and antagonize H1 receptors in the tuberomammillary nucleus of the hypothalamus, a key wakefulness-promoting center.

Off-Target Binding: Anticholinergic Effects

A defining feature of many first-generation antihistamines, including buclizine, is their affinity for muscarinic acetylcholine receptors.[4][13] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[4][14] The antiemetic effects of buclizine are thought to be mediated by the blockade of both histamine and muscarinic receptors in the vomiting center of the CNS.[1][15]

Experimental Protocol: In Vitro Radioligand Binding Assay for H1 Receptor

This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of a test compound like buclizine for the human H1 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).[16]

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 antagonist.[12]

  • Test Compound: Buclizine, dissolved and serially diluted.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of buclizine to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [³H]-Pyrilamine + Assay Buffer.

    • Non-specific Binding: Membrane preparation + [³H]-Pyrilamine + High concentration Mepyramine.

    • Competitive Binding: Membrane preparation + [³H]-Pyrilamine + Serial dilutions of Buclizine.

  • Incubation: Add the membrane preparation (typically 20-50 µg protein/well) to the wells, followed by the test compound/control and finally the radioligand (at a concentration near its Kd). Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly terminate the binding reaction by harvesting the contents of each well onto the glass fiber filters using a cell harvester. The filter traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of buclizine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of buclizine that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and Clinical Profile

ADME Profile
  • Absorption: Buclizine is administered orally.[2]

  • Distribution: As a first-generation antihistamine, buclizine is lipophilic, allowing it to cross the blood-brain barrier, which is fundamental to its central effects (sedation and antiemetic action).

  • Metabolism: Assumed to be metabolized in the liver, typical for this class of drugs.

  • Excretion: Renal excretion is a minor pathway.[14]

Clinical Indications and Adverse Effects

Buclizine is primarily used for the prophylaxis and treatment of motion sickness and for managing vertigo.[3][17] It has also been used for allergic conditions such as rhinitis and urticaria.[7][18]

The adverse effect profile is consistent with its pharmacology:

  • Common: Drowsiness, dizziness, dry mouth, blurred vision.[4][18]

  • Interactions: The CNS depressant effects are potentiated by alcohol and other sedating medications.[2][4] Its anticholinergic effects can be additive with other drugs possessing antimuscarinic properties.[4]

Preclinical Efficacy Assessment

The in vivo antihistaminic activity of compounds like buclizine can be assessed using various preclinical models.[8][19] A standard model is the histamine-induced bronchoconstriction model in guinea pigs.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the ability of a test antihistamine to protect against histamine-induced bronchospasm.

InVivo_Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_challenge Phase 2: Histamine Challenge cluster_analysis Phase 3: Measurement & Analysis A1 Animal Acclimatization (Guinea Pigs) A2 Group Allocation (Vehicle vs. Buclizine) A1->A2 A3 Administer Test Compound (e.g., Buclizine, oral gavage) A2->A3 B1 Anesthetize Animal A3->B1 After Pre-treatment Time (e.g., 60 min) B2 Measure Baseline Airway Resistance B1->B2 B3 Administer Histamine Aerosol or IV Infusion B2->B3 C1 Continuously Monitor Bronchoconstriction (e.g., changes in tidal volume) B3->C1 C2 Determine Onset and Duration of Protection C1->C2 C3 Compare Protection Level vs. Vehicle Control Group C2->C3

Figure 2: Workflow for Preclinical Assessment of Antihistamine Efficacy

Conclusion

Buclizine is a classic first-generation H1 receptor antagonist whose pharmacological effects are well-defined by its interactions with both histaminergic and muscarinic systems. Its primary utility in motion sickness and vertigo stems from a combination of these activities within the central nervous system. While newer, second-generation antihistamines offer improved safety profiles with reduced sedation and anticholinergic effects due to their limited CNS penetration, buclizine remains a relevant compound for specific clinical indications. Future research could focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing and further elucidate its polypharmacology.

References

  • Buclizine | C28H33ClN2 | CID 6729 - PubChem. National Center for Biotechnology Information. [Link]

  • Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

  • Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Buclizine: View Uses, Side Effects and Medicines. 1mg. [Link]

  • Buclizine H1 Antihistamine Neurological Sleep Action Pathway. PathWhiz. [Link]

  • Buclizine: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Buclizine: View Uses, Side Effects and Medicines. Truemeds. [Link]

  • Buclizine - Uses, Side Effects, Substitutes, Composition And More. Lybrate. [Link]

  • Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem. National Center for Biotechnology Information. [Link]

  • Buclizine - Wikipedia. Wikipedia. [Link]

  • Buclizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Buclizine – Uses, Side Effects, Medicines & FAQs. PharmEasy. [Link]

  • Assessment of Antihistamine Efficacy and Potency. PubMed. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. [Link]

  • In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. PubMed. [Link]

  • Antihistamines - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Buclizine (HCl) - Drug Monograph. DrugInfoSys.com. [Link]

  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Preclinical screening of antiallergics. Slideshare. [Link]

  • Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. PubMed. [Link]

  • Buclizine - PubMed. PubMed. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

Sources

Buclizine Hydrochloride's role as a muscarinic acetylcholine receptor antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Buclizine Hydrochloride's Role as a Muscarinic Acetylcholine Receptor Antagonist

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

Buclizine Hydrochloride is a first-generation antihistamine of the piperazine class, recognized for its clinical efficacy in managing nausea, vomiting, and dizziness, particularly those associated with motion sickness and vertigo.[1][2] Its therapeutic action is not solely derived from its antagonism of the histamine H1 receptor but also significantly from its anticholinergic properties.[3][4][5] This guide provides a detailed examination of Buclizine's mechanism as a muscarinic acetylcholine receptor (mAChR) antagonist. We will explore the underlying signaling pathways, present a comparative analysis of its receptor binding profile through its structural analogues, and provide detailed, field-proven experimental protocols for the in-vitro characterization of its antimuscarinic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Buclizine's pharmacology and the methodologies used to investigate it.

Introduction: The Dual Identity of Buclizine

Buclizine is a diphenylmethylpiperazine derivative that functions as an inverse agonist at histamine H1 receptors and an antagonist at muscarinic acetylcholine receptors.[5][6] This dual blockade is central to its therapeutic efficacy, particularly its antiemetic and antivertigo effects, which are mediated by its action on the vomiting center and vestibular apparatus within the central nervous system (CNS).[1][6][7] While its antihistaminic properties are well-documented, a deeper understanding of its interaction with the cholinergic system is crucial for a complete pharmacological profile.

The muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the CNS and the peripheral nervous system.[8][9] These receptors are integral to a vast array of physiological functions, including smooth muscle contraction, glandular secretion, and cognitive processes.[10][11] They are broadly classified by their G-protein coupling:

  • M1, M3, M5 Receptors: Primarily couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[8][12]

  • M2, M4 Receptors: Preferentially couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.[10][12]

Buclizine's anticholinergic activity stems from its ability to bind to these receptors and block the actions of acetylcholine, thereby inhibiting downstream signaling.[1][7]

Mechanism of Antagonism: Interrupting the Gq Signaling Cascade

The antiemetic and antivertigo effects of Buclizine are significantly attributed to its blockade of M1 and M3 receptors in the brainstem's vomiting center and vestibular nuclei.[1] By antagonizing these Gq-coupled receptors, Buclizine prevents acetylcholine-mediated signal transduction, which is critical for the processing of emetic stimuli.

The mechanism of this antagonism is illustrated in the signaling pathway below. Buclizine competitively binds to the orthosteric site of the muscarinic receptor, preventing acetylcholine from binding and initiating the conformational change required for G-protein activation. This effectively halts the entire downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds Buclizine Buclizine (Antagonist) Buclizine->M_Receptor Blocks Gq Gq Protein (Inactive) M_Receptor->Gq Activates Gq_active Gq Protein (Active) Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_path Protein Kinase C (PKC) Activation DAG->PKC_path Ca_release Ca²⁺ Release ER->Ca_release cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Culture cells expressing single mAChR subtype P2 Homogenize & Isolate Cell Membranes P1->P2 P3 Quantify Protein Concentration P2->P3 A2 Plate Membranes, Radioligand & Test Compound/Controls P3->A2 A1 Prepare Serial Dilutions of Buclizine A1->A2 A3 Incubate to Reach Equilibrium (e.g., 60 min, 30°C) A2->A3 D1 Separate Bound/Free via Vacuum Filtration A3->D1 D2 Quantify Radioactivity (Scintillation Counting) D1->D2 D3 Calculate IC₅₀ from Dose-Response Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Gq-Coupled Functional Antagonism via Calcium Mobilization Assay

This cell-based functional assay measures a compound's ability to block the agonist-induced increase in intracellular calcium, a hallmark of Gq-coupled receptor activation. [13][14] Objective: To determine the functional potency (IC₅₀) of Buclizine in blocking agonist-induced calcium flux mediated by M1, M3, or M5 receptors.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO, HEK293) stably expressing a Gq-coupled muscarinic receptor of interest (M1, M3, or M5).

    • Plate the cells in a 96- or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer. [13]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered saline solution. [14] * The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye in the cytosol.

    • Incubate the plate at 37°C for approximately 1 hour, followed by incubation at room temperature to allow for complete de-esterification. [13]

  • Compound Addition and Measurement:

    • This assay is performed on a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Antagonist Pre-incubation: Add varying concentrations of Buclizine to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Agonist Stimulation: Place the plate in the reader. Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically injects a muscarinic agonist (e.g., carbachol, acetylcholine) at a predetermined concentration (typically EC₈₀—the concentration that elicits 80% of the maximal response).

    • Immediately record the resulting change in fluorescence intensity over time (typically 60-120 seconds). The agonist-induced binding to mAChRs will trigger Ca²⁺ release, causing the dye to fluoresce brightly. [15]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data, setting the response in the absence of an antagonist (agonist only) as 100% and the response in the absence of an agonist (buffer only) as 0%.

    • Plot the percent inhibition against the log concentration of Buclizine.

    • Use non-linear regression to fit the data and determine the functional IC₅₀ value.

Conclusion

Buclizine Hydrochloride's clinical utility is firmly rooted in its dual antagonism of H1 histamine and muscarinic acetylcholine receptors. [7]Its anticholinergic properties are not merely a source of side effects but are integral to its therapeutic mechanism as an antiemetic and antivertigo agent. [1][3]By blocking Gq-coupled M1 and M3 receptors in the CNS, Buclizine effectively inhibits the cholinergic pathways involved in processing emetic stimuli. While specific binding affinities for Buclizine at each muscarinic subtype require further public documentation, analysis of its structural analogues confirms that significant antimuscarinic activity is a characteristic of this drug class. [16][17]The robust, self-validating in vitro methodologies detailed in this guide—namely competitive radioligand binding and calcium mobilization assays—provide the essential tools for researchers to precisely quantify this activity, contributing to a more complete understanding of Buclizine's pharmacology and aiding in the development of future therapeutics.

References

  • Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB J., 9, 619-625.
  • National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem Compound Summary for CID 65463.
  • Selleck Chemicals. (n.d.). Buclizine HCl. Selleckchem.com.
  • Taylor & Francis Group. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks.
  • Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 100(23), 13235-13237.
  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Summary for CID 6729.
  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.
  • Kovács, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F649-F660.
  • Clinical Trials Arena. (n.d.). Buclizine Hydrochloride – Application in Therapy and Current Clinical Research. Clinical Trials Arena.
  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem Compound Summary for CID 65463.
  • Pediatric Oncall. (n.d.). Buclizine.
  • 1mg. (2025). Buclizine: View Uses, Side Effects and Medicines. 1mg.com.
  • Journal of Biomolecular Screening. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
  • MilliporeSigma. (n.d.). Receptor Binding Assays. Sigmaaldrich.com.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofinsdiscover.com.
  • Current Protocols in Pharmacology. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Zeelab Pharmacy. (n.d.). Buclizine – Uses, Benefits, Side Effects And Medicines. Zeelabpharmacy.com.
  • BOC Sciences. (n.d.). CAS 129-74-8 Buclizine hydrochloride. Bocsci.com.
  • Mostafa, G. A., & Al-Badr, A. A. (2011). Buclizine.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Buclizine. Wikipedia.
  • SelectScience. (2017).
  • precisionFDA. (n.d.). BUCLIZINE HYDROCHLORIDE. precision.fda.gov.
  • Practo. (2018). Buclizine - Uses, Dosage, Side Effects, Price, Composition. Practo.com.
  • Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9.
  • BenchChem. (n.d.). Strategies to minimize Buclizine's anticholinergic side effects in studies. Benchchem.com.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Giffordbio.com.
  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • PharmEasy. (2020). Buclizine – Uses, Side Effects, Medicines & FAQs. Pharmeasy.in.
  • BenchChem. (2025). Application Notes and Protocols for Buclizine as an Appetite Stimulant in Mouse Models. Benchchem.com.
  • Ueki, S., & Karasawa, T. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 44(2), 181-186.
  • Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia.
  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI.com.
  • Taylor & Francis Online. (n.d.). Muscarinic antagonists – Knowledge and References. Tandfonline.com.
  • AccessMedicine. (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • British Journal of Pharmacology. (2001). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed.

Sources

A-In-depth Technical Guide on the Preclinical Pharmacology and Toxicology of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine hydrochloride is a first-generation piperazine H1-antihistamine with established antiemetic, antivertigo, and anticholinergic properties.[1][2] Despite its long history of clinical use, a comprehensive, publicly accessible guide on its preclinical pharmacology and toxicology has been lacking. This technical guide synthesizes available data to provide an in-depth overview of buclizine's mechanism of action, pharmacokinetics, and toxicological profile in various preclinical models. While extensive modern preclinical data is not always available, this guide consolidates existing knowledge and outlines experimental frameworks based on established scientific principles and regulatory guidelines. The primary therapeutic actions of buclizine are mediated through its antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][3] Toxicological assessments have revealed a relatively low acute toxicity profile; however, developmental studies have indicated a potential for teratogenicity in rodents, a critical consideration for its use in specific patient populations.[3][4] This guide aims to be a valuable resource for researchers and drug development professionals by providing a consolidated understanding of buclizine's preclinical characteristics, thereby informing future research and clinical applications.

Introduction: The Rationale for a Preclinical Deep Dive into Buclizine Hydrochloride

Buclizine, a piperazine derivative, was first approved by the FDA in 1957 and has been primarily utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its pharmacological activity is multifaceted, encompassing antihistaminic, anticholinergic, central nervous system (CNS) depressant, and local anesthetic effects.[1][5] While its clinical efficacy in these areas is recognized, a detailed understanding of its preclinical profile is essential for several reasons:

  • Informing Clinical Use: A thorough grasp of the preclinical data provides a scientific foundation for its clinical applications, including potential new indications and a better understanding of its side-effect profile.

  • Guiding Future Research: Identifying gaps in the existing preclinical data can direct future research efforts, such as studies into its potential for drug repositioning or a more detailed characterization of its toxicological properties.[6]

  • Regulatory Context: Understanding the historical and current preclinical data is crucial for any new regulatory submissions or for re-evaluating the safety and efficacy of existing formulations.

This guide provides a structured analysis of buclizine's preclinical pharmacology and toxicology, designed to be a practical resource for scientists and researchers.

Preclinical Pharmacology of Buclizine Hydrochloride

Mechanism of Action

Buclizine's primary mechanism of action involves the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors in the central nervous system.[1][2]

  • Antiemetic and Antivertigo Effects: The vomiting center in the brainstem is rich in histaminic and muscarinic receptors, which are key in transmitting signals from the vestibular apparatus.[1] By blocking these receptors, buclizine effectively reduces the overstimulation that leads to motion sickness and vertigo.[1][2] It may also exert effects on the chemoreceptor trigger zone (CTZ).[1]

  • Antihistaminic Effects: As a first-generation antihistamine, buclizine blocks the action of histamine on H1 receptors throughout the body, which can be beneficial in managing certain allergic conditions.[7]

  • Sedative Effects: The sedative properties of buclizine are a common feature of first-generation antihistamines and are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS, which play a role in wakefulness.[8]

  • Appetite Stimulation: Buclizine has been explored as an appetite stimulant, particularly in pediatric populations.[9] The exact mechanism is not fully understood but is hypothesized to involve its antihistaminic and anticholinergic activities, and potentially the induction of a mild hypoglycemic state.[10]

Pharmacodynamics

The pharmacodynamic effects of buclizine are a direct consequence of its receptor antagonism. Key observable effects in preclinical models would include:

  • Antiemetic Activity: Reduction in emetic responses in animal models of motion sickness or chemotherapy-induced nausea.

  • Antihistaminic Activity: Inhibition of histamine-induced effects such as bronchoconstriction or skin reactions in animal models.[11]

  • Sedation and CNS Depression: Observable sedative effects and potentiation of other CNS depressants in behavioral models.[5][12]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for buclizine is not extensively published in publicly available literature. However, based on its chemical properties and the general characteristics of first-generation antihistamines, the following can be inferred:

  • Absorption: Buclizine is readily absorbed from the gastrointestinal tract following oral administration.[13]

  • Distribution: As a lipophilic molecule, buclizine is expected to be widely distributed throughout the body, including crossing the blood-brain barrier, which accounts for its central effects.

  • Metabolism: Like other first-generation antihistamines, buclizine likely undergoes hepatic metabolism, primarily through the cytochrome P450 system.[14]

  • Excretion: The metabolites and any unchanged drug are primarily excreted in the urine.[15]

Table 1: Summary of Buclizine Hydrochloride Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₈H₃₃ClN₂ · 2HCl
Molecular Weight505.95 g/mol
AppearanceWhite to off-white crystalline powder
Water SolubilityPractically insoluble
Melting Point230-240 °C
Preclinical Efficacy Models

A variety of animal models can be employed to assess the preclinical efficacy of buclizine for its various indications.[11]

  • Antiemetic Models: Rodent and ferret models are commonly used to evaluate antiemetic efficacy. These models can involve motion-induced emesis or chemotherapy-induced emesis.

  • Antihistaminic Models: Guinea pig models of histamine-induced bronchoconstriction are a classic method for assessing H1-antagonist activity.[16] Models of allergic conjunctivitis can also be used.[17]

  • Appetite Stimulation Models: Healthy rodent models can be used to assess changes in food intake and body weight following buclizine administration.[10]

Preclinical Toxicology of Buclizine Hydrochloride

Toxicological evaluation is a critical component of preclinical drug development, aimed at identifying potential adverse effects.[18][19]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The available data for buclizine suggests a relatively low order of acute toxicity following oral administration.[3]

Table 2: Acute Toxicity of Buclizine Hydrochloride in Rodents

SpeciesRoute of AdministrationLD50Reference
RatOral~1092 mg/kg[3]
MouseOral2100 mg/kg[3]
Sub-chronic and Chronic Toxicity

There is a notable lack of publicly available data from sub-chronic and chronic toxicity studies for buclizine.[3] Such studies are essential for determining the long-term safety profile of a drug.

Genotoxicity and Carcinogenicity

Similarly, comprehensive genotoxicity and carcinogenicity data for buclizine are not readily found in the public domain.[3] These studies are crucial for assessing the mutagenic and carcinogenic potential of a compound.

Developmental and Reproductive Toxicology

Developmental toxicity studies have raised significant concerns regarding the use of buclizine during pregnancy. Studies in rats have demonstrated the teratogenic potential of buclizine.[3][4] This is a critical finding that has significant implications for its clinical use.

Experimental Protocols and Methodologies

In Vivo Efficacy Model: Appetite Stimulation in Mice

This protocol provides a framework for evaluating the orexigenic (appetite-stimulating) effects of buclizine in a mouse model.[10]

Objective: To determine the effect of buclizine on food intake and body weight in mice.

Materials:

  • Buclizine Hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard laboratory mice (e.g., C57BL/6)

  • Metabolic cages for monitoring food and water intake

  • Analytical balance

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the study.

  • Baseline Measurements: Record baseline body weight and 24-hour food and water intake for each mouse for 2-3 consecutive days.

  • Dosing: Prepare a solution or suspension of buclizine in the chosen vehicle. Administer buclizine or vehicle to the animals via oral gavage. A dose-ranging study is recommended to determine an effective dose.

  • Monitoring: Monitor and record food and water intake and body weight daily for the duration of the study (e.g., 7-14 days).

  • Data Analysis: Analyze the data to compare changes in food intake and body weight between the buclizine-treated and vehicle-treated groups.

Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol outlines a general procedure for an acute oral toxicity study in rodents.[3]

Objective: To determine the acute oral toxicity (LD50) of buclizine.

Materials:

  • Buclizine Hydrochloride

  • Vehicle

  • Rodents (rats or mice)

  • Oral gavage needles

Procedure:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females are used first).

  • Dose Selection: Select a starting dose based on available data.

  • Dosing: Administer a single oral dose of buclizine to a small number of animals.

  • Observation: Observe the animals closely for signs of toxicity for several hours after dosing and then daily for 14 days. Record all clinical signs and mortality.

  • Dose Adjustment: Based on the outcome of the first group, adjust the dose for the next group of animals.

  • LD50 Calculation: Use the results to calculate the LD50.

Visualizations and Diagrams

Mechanism of Action of Buclizine in the Vomiting Center

Buclizine_Mechanism_of_Action cluster_Vestibular_Apparatus Vestibular Apparatus cluster_Vomiting_Center Vomiting Center (Brainstem) Motion_Stimuli Motion Stimuli H1_Receptor Histamine H1 Receptor Motion_Stimuli->H1_Receptor releases Histamine M1_Receptor Muscarinic M1 Receptor Motion_Stimuli->M1_Receptor releases Acetylcholine Vomiting_Response Nausea & Vomiting H1_Receptor->Vomiting_Response M1_Receptor->Vomiting_Response Buclizine Buclizine Buclizine->H1_Receptor antagonizes Buclizine->M1_Receptor antagonizes

Caption: Buclizine's antagonism of H1 and muscarinic receptors in the vomiting center.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Efficacy_Workflow Start Hypothesis: Buclizine has a specific pharmacological effect Model_Selection Select Appropriate Animal Model (e.g., motion sickness, allergy) Start->Model_Selection Dose_Ranging Conduct Dose-Ranging Study to determine optimal dose Model_Selection->Dose_Ranging Efficacy_Study Perform Main Efficacy Study (Buclizine vs. Vehicle) Dose_Ranging->Efficacy_Study Data_Collection Collect Pharmacodynamic Data (e.g., emetic events, behavioral changes) Efficacy_Study->Data_Collection Data_Analysis Statistical Analysis of Results Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for preclinical efficacy assessment of buclizine.

Conclusion and Future Directions

Buclizine hydrochloride is a well-established drug with a long history of clinical use. This guide has synthesized the available preclinical data to provide a comprehensive overview of its pharmacology and toxicology. While its primary mechanisms of action are well-understood, there are notable gaps in the publicly available preclinical data, particularly concerning its long-term toxicity and carcinogenicity. The teratogenic potential of buclizine in rodents is a significant finding that warrants careful consideration in clinical practice.

Future research should focus on:

  • Comprehensive Toxicological Profiling: Conducting modern, guideline-compliant studies on sub-chronic and chronic toxicity, genotoxicity, and carcinogenicity would provide a more complete safety profile.

  • Pharmacokinetic Characterization: Detailed pharmacokinetic studies in various preclinical species would aid in understanding its absorption, distribution, metabolism, and excretion, and how these parameters translate to humans.

  • Exploration of New Indications: Further preclinical investigation into its potential as an appetite stimulant or for other indications could open new therapeutic avenues.

By addressing these knowledge gaps, the scientific community can ensure the continued safe and effective use of buclizine hydrochloride and potentially unlock new therapeutic applications for this long-standing medication.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6729, Buclizine. [Link]

  • MIMS Philippines. Buclizine: Uses, Dosage, Side Effects and More. [Link]

  • Pediatric Oncall. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • PharmaCompass.com. Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PharmEasy. Buclizine – Uses, Side Effects, Medicines & FAQs. [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]

  • National Center for Biotechnology Information. (2023). Antihistamines. In StatPearls. StatPearls Publishing. [Link]

  • Semantic Scholar. Buclizine is back again! This time as a pediatric appetite stimulant. [Link]

  • King, C. T., & Howell, J. (1966). Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse. American journal of obstetrics and gynecology, 95(1), 109–111. [Link]

  • MIMS Philippines. Appetamine: Dosages and Ingredients | Full Prescribing Info. [Link]

  • DrugInfoSys.com. Buclizine (HCl) - Drug Monograph. [Link]

  • PubMed. Anabolic activity of buclizine on rats. [Link]

  • Inagaki, N., & Nagao, M. (2015). Methods for preclinical assessment of antipruritic agents and itch mechanisms independent of mast-cell histamine. Biological & pharmaceutical bulletin, 38(5), 651–656. [Link]

  • El-Gindy, A. (2011). Buclizine. Profiles of drug substances, excipients, and related methodology, 36, 1–33. [Link]

  • PathWhiz. Buclizine H1 Antihistamine Neurological Sleep Action Pathway. [Link]

  • 1mg. Buclizine: View Uses, Side Effects and Medicines. [Link]

  • Ciprandi, G., Turner, D., & Brusasco, V. (2007). Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis. Allergy and asthma proceedings, 28(5), 582–586. [Link]

  • Slideshare. Preclinical screening of antiallergics. [Link]

  • National Center for Biotechnology Information. Clinical Trial of Buclizine Hydrochloride for Vomiting of Pregnancy. [Link]

  • Pillintrip. Buclizine HCl : Uses, Side Effects, Interactions, Dosage. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65463, Buclizine Hydrochloride. [Link]

  • Chaurasia, R. C., & Chandra, S. (2012). Buclizine is back again! This time as a pediatric appetite stimulant. Journal of pharmacology & pharmacotherapeutics, 3(4), 358–359. [Link]

  • Chaurasia, R. C., & Chandra, S. (2012). Buclizine- old wine in new bottle?. International Journal of Basic & Clinical Pharmacology, 1(1), 43. [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. [Link]

  • PubMed. [Buclizine as an appetite stimulant. Clinical, experimental and toxicological studies]. [Link]

  • Drug Central. buclizine. [Link]

  • ResearchGate. (PDF) Effects of different levels of Buclizine hydrochloride for pigs during the growth and fattening phase. [Link]

  • Online Journal of Animal and Feed Research. Effects of different levels of buclizine hydrochloride for pigs during the growth and fattening phase. [Link]

  • FAO AGRIS. Effects of different levels of Buclizine hydrochloride for pigs during the growth and fattening phase. [Link]

  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. [Link]

  • International Journal of Research and Publication Reviews. TOXICITY STUDIES IN PRECLINICAL DEVELOPMENT OF A NCE - FOCUSS ON CAPTOPRIL. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor. [Link]

Sources

An In-depth Technical Guide for Early-Stage Research: Buclizine Free-Base Versus Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Juncture of Salt Form Selection

In the trajectory of drug discovery and development, the decision of which form of an active pharmaceutical ingredient (API) to advance is a pivotal, yet often underestimated, milestone. More than half of all drugs on the market are administered as salts, a testament to the power of this strategy to overcome suboptimal physicochemical properties of the parent molecule.[1][2] The selection of an appropriate salt form is not merely a chemical nuance; it is a strategic decision that profoundly impacts a drug candidate's entire lifecycle, influencing its bioavailability, stability, manufacturability, and ultimately, its clinical success.[3] Engaging in salt selection during the earliest phases of research, prior to extensive toxicological and clinical studies, is a critical strategy to de-risk development, prevent costly delays, and avoid the need to repeat extensive studies with a different form later on.[1][4]

This guide provides a comprehensive technical analysis for researchers working with buclizine, a piperazine-derivative antihistamine.[5] We will dissect the fundamental differences between its free-base and hydrochloride (HCl) salt forms, offering not just a comparative overview but also actionable, field-proven experimental protocols. The objective is to equip drug development professionals with the rationale and methodologies required to make an informed, evidence-based decision on the optimal form of buclizine for their specific research applications.

Chapter 1: Understanding Buclizine

Buclizine is an H1 receptor antagonist with established antiemetic, antivertigo, and anticholinergic properties.[6][7] Its mechanism of action involves blocking histamine and muscarinic receptors in the central nervous system's vomiting center, which can prevent the activation of the chemoreceptor trigger zone.[6][] While historically used for motion sickness and vertigo, recent research has also explored its potential in other areas, such as oncology, where it has been shown to inhibit cancer cell growth.[9][10] As a weakly basic compound containing two nitrogen atoms within its piperazine ring, buclizine is an ideal candidate for salt formation to modulate its properties.

The Rationale for the Hydrochloride Salt

The hydrochloride salt is the most common salt form in pharmaceuticals for several compelling reasons.[11] For amine-containing compounds like buclizine, protonation by hydrochloric acid forms a stable ammonium ion, which can protect the molecule from oxidative degradation.[11] More importantly, HCl salts of weak bases typically exhibit significantly enhanced aqueous solubility and faster dissolution rates compared to the free base.[2][12][13] This improvement is critical for oral drug absorption, as a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[14]

Chapter 2: A Head-to-Head Physicochemical Comparison

The choice between the free-base and the hydrochloride salt hinges on their distinct physicochemical properties. These differences are not trivial; they dictate how the compound behaves in solution, in a formulation, and ultimately, in a biological system.

PropertyBuclizine Free-BaseBuclizine Hydrochloride (Dihydrochloride)Significance for Researchers
Chemical Formula C₂₈H₃₃ClN₂[6]C₂₈H₃₃ClN₂·2HCl[7][15]The addition of 2HCl molecules significantly increases molecular weight, which must be accounted for in all molar calculations.
Molecular Weight 433.0 g/mol [6]505.95 g/mol [9]Critical for preparing solutions of a specific molarity. Using the free-base weight for the salt form will result in a ~17% lower molar concentration.
Appearance Liquid[6]White to off-white crystalline powder[7][16]The solid, crystalline nature of the HCl salt is highly advantageous for handling, weighing, and long-term stability.[11]
Aqueous Solubility Practically insoluble in water[17]Soluble in water[7][16]This is the most critical difference. The HCl salt's solubility facilitates the preparation of aqueous buffers for in vitro assays and is crucial for dissolution in the GI tract for in vivo studies.[18]
Organic Solvent Solubility -Soluble in DMSO and Ethanol[15]Both forms are generally soluble in organic solvents like DMSO, which is a common vehicle for preparing high-concentration stock solutions for cell-based assays.
Hygroscopicity Lower (as a non-salt)Potentially higherSalt forms can be more hygroscopic (tend to absorb moisture). This needs to be evaluated as it can affect powder handling and chemical stability.
Chemical Stability More susceptible to oxidationGenerally more stable due to protonation of the amine groups[11]The salt form offers better protection against degradation, ensuring greater consistency in long-term studies.
pH-dependent Solubility HighHighAs a weak base, buclizine's solubility is highly pH-dependent. The free base is less soluble at higher pH, while the salt form will have improved solubility in acidic environments like the stomach.[14][19]
The Impact of pH: A Conceptual Model

For a weak base like buclizine, the surrounding pH dictates its ionization state, which in turn governs its solubility and permeability.[19] In an acidic environment (low pH), the basic nitrogen atoms in the piperazine ring accept protons, forming the charged, more water-soluble conjugate acid. In an alkaline environment (high pH), the compound remains in its neutral, less soluble, but more lipid-permeable free-base form. This relationship is fundamental to its behavior in both experiments and the body.[20][21]

G cluster_0 Low pH (e.g., Stomach) cluster_1 High pH (e.g., Intestine) Low_pH Buclizine-H⁺ (Ionized, Charged) Low_Sol High Aqueous Solubility (Favors Dissolution) Low_pH->Low_Sol Results in Low_Perm Low Membrane Permeability Low_pH->Low_Perm Results in High_pH Buclizine (Unionized, Neutral) High_Sol Low Aqueous Solubility (Hinders Dissolution) High_pH->High_Sol Results in High_Perm High Membrane Permeability (Favors Absorption) High_pH->High_Perm Results in

Caption: pH-dependent behavior of a weak base like buclizine.

Chapter 3: Experimental Protocols for Form Selection

Theoretical data provides a strong foundation, but empirical testing is non-negotiable for making a definitive choice.[3] The following self-validating protocols are designed to provide clear, quantitative data to guide your decision.

Experimental Workflow Overview

This workflow outlines a logical sequence of experiments to comprehensively characterize and compare the two forms of buclizine.

G A What is the primary research application? B In Vitro Cell-Based Assays A->B C In Vivo Oral Dosing Studies A->C D In Vivo IV Dosing Studies A->D B_exp Requires preparation of high-concentration DMSO stock and dilution into aqueous media. B->B_exp C_exp Requires dissolution in GI tract prior to absorption. Bioavailability is key. C->C_exp D_exp Requires formulation in a sterile, aqueous vehicle for injection. D->D_exp B_rec Start with HCl Salt (Higher aqueous solubility after dilution reduces precipitation risk). Verify with Free-Base if membrane permeability is the focus. B_exp->B_rec C_rec Strongly Prefer HCl Salt (Superior aqueous solubility and faster dissolution are critical for achieving oral bioavailability). [3, 12] C_exp->C_rec D_rec Mandatory to Use HCl Salt (High aqueous solubility is essential for creating a parenteral formulation). D_exp->D_rec

Caption: Decision framework for selecting the appropriate buclizine form.

  • For In Vitro Cell-Based Assays: The hydrochloride salt is generally the superior starting point. While both forms are soluble in DMSO for stock preparation, the higher aqueous solubility of the HCl salt provides a significant advantage upon dilution into cell culture media, minimizing the risk of compound precipitation that could confound results. [9][10]* For In Vivo Oral Dosing Studies: The hydrochloride salt is strongly recommended. Oral absorption is often limited by the dissolution rate. [14]The enhanced solubility and faster dissolution of the HCl salt in the acidic environment of the stomach increase the likelihood of achieving effective therapeutic concentrations in the bloodstream. [2][12]* For In Vivo Intravenous (IV) Dosing Studies: The hydrochloride salt is essentially mandatory. Parenteral formulations require the drug to be completely dissolved in an aqueous vehicle. The poor solubility of the free-base makes it unsuitable for this route of administration.

Conclusion

The selection between buclizine free-base and its hydrochloride salt is a foundational decision in early-stage research. While the free-base represents the active moiety, the hydrochloride salt offers significant and often decisive advantages in terms of handling, stability, and, most critically, aqueous solubility. [11][16]For the vast majority of research applications, from in vitro screening to in vivo oral and parenteral studies, the buclizine hydrochloride salt is the more pragmatic and scientifically sound choice. It mitigates risks associated with poor solubility, such as assay artifacts and low oral bioavailability, providing a more reliable and reproducible experimental foundation. Researchers should, however, always confirm these general principles with the empirical data generated from the protocols outlined in this guide to make the most robust, data-driven decision for their specific program.

References

  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Summary for CID 6729. Retrieved from [Link]

  • Chaudhari, S. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Jerome, J., & Jen, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(3), 1155-1169. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Buclizine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? Livres blancs. Retrieved from [Link]

  • Significance and symbolism. (2025, February 20). Hydrochloride salt. Retrieved from [Link]

  • Quora. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]

  • TradeIndia. (n.d.). Buy Buclizine Hydrochloride, Affordable Price, Pharmaceutical-Grade Antihistamine. Retrieved from [Link]

  • PharmEasy. (2020, October 5). Buclizine – Uses, Side Effects, Medicines & FAQs. Retrieved from [Link]

  • 1mg. (2025, November 25). Buclizine: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery? Retrieved from [Link]

  • Semantic Scholar. (n.d.). development and validation of a stability-indicating hplc method for the determination of buclizine. Retrieved from [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from [Link]

  • Tsume, Y., et al. (2016). Food, gastrointestinal pH, and models of oral drug absorption. European Journal of Pharmaceutical Sciences, 96, 241-251. Retrieved from [Link]

  • Slideshare. (n.d.). salt selection in pharmaceutical product development. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. Retrieved from [Link]

  • Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 19(4), 1623-1634. Retrieved from [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2006). Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. Pakistan journal of pharmaceutical sciences, 19(4), 326-329. Retrieved from [Link]

  • Kuminek, G., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Química Nova, 35(1), 207-212. Retrieved from [Link]

  • Der Pharma Chemica. (2022, July 19). HPTLC method for the estimation of Buclizine Hydrochloride (BUC) from pure and tablet dosage form. Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Preformulation Studies: A Foundation for Dosage Form Development. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. Retrieved from [Link]

  • BSP Books. (n.d.). Preformulation Studies. Retrieved from [Link]

  • Bitencourt, M., et al. (2020). Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance. Journal of Pharmaceutical Sciences, 109(11), 3325-3334. Retrieved from [Link]

  • Slideshare. (n.d.). Preformulation Studies. Retrieved from [Link]

  • Al-Badr, A. A., & Mostafa, G. A. E. (2011). Buclizine. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 36, pp. 87-125). Retrieved from [Link]

  • Ubale, M. B., & Dhakane, V. D. (n.d.). A validated stability-indicating HPLC assay method for Buclizine hydrochloride in bulk drug and dosage form. ResearchGate. Retrieved from [Link]

  • Al-Badr, A. A. (2011). Buclizine. Profiles of drug substances, excipients, and related methodology, 36, 87-125. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Central Nervous System Effects of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine Hydrochloride, a first-generation piperazine antihistamine, has been utilized clinically for its antiemetic, antivertigo, and sedative properties.[1] This technical guide provides a comprehensive review of its effects on the central nervous system (CNS). While specific quantitative preclinical data for buclizine is limited in contemporary literature, this document synthesizes available information, draws parallels from structurally and functionally similar compounds, and outlines experimental frameworks to elucidate its precise CNS impact. The core of buclizine's central action lies in its antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][2] This dual blockade underpins its therapeutic efficacy in motion sickness and vertigo by modulating neurotransmission in critical brainstem regions, including the vestibular nuclei and the vomiting center.[1] Furthermore, its ability to cross the blood-brain barrier contributes to its sedative effects, a common characteristic of first-generation antihistamines. This guide delves into the molecular mechanisms, preclinical evidence, and potential for further investigation of buclizine's multifaceted CNS profile, offering a valuable resource for researchers in neurology, pharmacology, and drug development.

Introduction to Buclizine Hydrochloride: A First-Generation Piperazine Antihistamine

Buclizine hydrochloride is a piperazine derivative characterized by its antagonist activity at histamine H1 receptors and muscarinic acetylcholine receptors.[2] This pharmacological profile places it within the class of first-generation antihistamines, which are known for their ability to readily cross the blood-brain barrier and exert effects on the central nervous system.[1] Clinically, buclizine has been employed primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] It has also been explored for its potential as an appetite stimulant, although this indication is not widely established and lacks robust recent scientific validation.[3][4][5][6]

The central effects of buclizine are a direct consequence of its interaction with key neurotransmitter systems in the brain. Its sedative properties, a hallmark of first-generation antihistamines, are attributed to the blockade of H1 receptors in the tuberomammillary nucleus of the hypothalamus, a critical region for maintaining wakefulness. The anticholinergic activity of buclizine further contributes to its CNS effects, including its antiemetic action and potential cognitive and psychomotor side effects.

Molecular Mechanisms of Action in the Central Nervous System

The central nervous system effects of Buclizine Hydrochloride are primarily mediated through its competitive antagonism of two key receptor types:

  • Histamine H1 Receptors: Buclizine binds to and blocks H1 receptors, preventing the action of histamine. In the CNS, histamine acts as a neurotransmitter, particularly in the tuberomammillary nucleus of the hypothalamus, where it plays a crucial role in promoting and maintaining arousal and wakefulness. By antagonizing these receptors, buclizine reduces histaminergic neurotransmission, leading to sedation and drowsiness.[7]

  • Muscarinic Acetylcholine Receptors: Buclizine also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. These receptors are widely distributed throughout the brain and are involved in numerous functions, including learning, memory, and the regulation of motor control. The antiemetic and antivertigo effects of buclizine are, in part, attributed to its blockade of muscarinic receptors in the brainstem's vomiting center and vestibular nuclei.[1]

The dual antagonism of both H1 and muscarinic receptors is a key characteristic of many first-generation antihistamines and is central to both their therapeutic effects and their side-effect profile.

Signaling Pathways Modulated by Buclizine

The binding of buclizine to H1 and muscarinic receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal excitability.

cluster_0 Histamine H1 Receptor Antagonism cluster_1 Muscarinic Acetylcholine Receptor Antagonism Buclizine_H1 Buclizine H1_Receptor Histamine H1 Receptor Buclizine_H1->H1_Receptor Blocks Gq_11 Gq/11 H1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Modulation_H1 Altered Neuronal Excitability Ca_Release->Neuronal_Modulation_H1 PKC_Activation->Neuronal_Modulation_H1 Buclizine_M Buclizine M_Receptor Muscarinic Receptor (M1-M5) Buclizine_M->M_Receptor Blocks G_Protein G-protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Neuronal_Modulation_M Altered Neuronal Excitability Second_Messengers->Neuronal_Modulation_M

Caption: Buclizine's dual antagonism of H1 and muscarinic receptors.

Pharmacokinetics and Blood-Brain Barrier Permeability

Pharmacokinetic Parameter General Characteristics for First-Generation Antihistamines Implications for Buclizine's CNS Effects
Blood-Brain Barrier Permeability High lipophilicity facilitates passive diffusion across the BBB.Allows for effective targeting of central H1 and muscarinic receptors.
Brain-to-Plasma Ratio (Kp) Generally high, indicating significant accumulation in the CNS.Contributes to the sedative and other central side effects.
Metabolism Primarily hepatic, often involving cytochrome P450 enzymes.Potential for drug-drug interactions that could alter CNS concentrations.
Half-life Variable, but often long enough to allow for once or twice-daily dosing.Duration of CNS effects, including sedation, needs to be considered.

Preclinical Evidence of Central Nervous System Effects

While specific preclinical studies on buclizine are limited, particularly in recent years, research on related piperazine antihistamines and the known pharmacology of buclizine provide a basis for understanding its CNS effects.

Antiemetic and Antivertigo Effects: Modulation of Vestibular and Emetic Pathways

The primary therapeutic application of buclizine is in the management of motion sickness and vertigo.[1] These conditions arise from sensory conflict and overstimulation of the vestibular system. The brainstem, specifically the vestibular nuclei and the area postrema (chemoreceptor trigger zone), integrates sensory information and initiates the emetic reflex. These regions are rich in both histamine H1 and muscarinic acetylcholine receptors. By antagonizing these receptors, buclizine is thought to:

  • Depress Labyrinthine Excitability: Reduce the sensitivity of the inner ear to motion.[1]

  • Inhibit Vestibular-Vomiting Center Signaling: Attenuate the transmission of nerve impulses from the vestibular apparatus to the vomiting center in the medulla.[1]

Animal models of motion sickness, such as those using rotational stimuli in rodents or dogs, are standard for evaluating the efficacy of antiemetic drugs.[8][9][10]

Sedative Effects: Impact on Arousal and Sleep

The sedative properties of buclizine are a direct consequence of its H1 receptor antagonism in the CNS. The tuberomammillary nucleus (TMN) in the posterior hypothalamus is the sole source of histaminergic neurons that project throughout the brain to promote wakefulness. By blocking H1 receptors in the TMN and its projection areas, buclizine suppresses this arousal-promoting signal, leading to drowsiness and sedation.

Experimental assessment of sedative effects in preclinical models typically involves:

  • Locomotor Activity Monitoring: Measuring changes in spontaneous movement in an open field.[7]

  • Electroencephalography (EEG): Analyzing changes in brain wave patterns to assess sleep architecture.

Appetite Stimulation: A Contested Effect

Buclizine has been anecdotally and in some older studies reported to have appetite-stimulating (orexigenic) effects.[3][4][5][6] The proposed mechanisms are not well-elucidated but may involve:

  • Hypothalamic Regulation: The hypothalamus is a key brain region controlling appetite and energy balance. Histamine in the hypothalamus is known to suppress appetite. By blocking H1 receptors in this area, buclizine may disinhibit appetite-promoting neural circuits.[3]

  • Anticholinergic Effects: Acetylcholine is also involved in the complex regulation of feeding behavior.

However, the use of buclizine as an appetite stimulant is not a widely accepted or evidence-based practice, and more rigorous preclinical and clinical studies are needed to validate this effect.[6]

Experimental Protocols for Investigating Buclizine's CNS Effects

To further elucidate the central nervous system effects of Buclizine Hydrochloride, a series of well-defined preclinical experiments are essential. The following protocols provide a framework for such investigations.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of buclizine for histamine H1, muscarinic, dopamine D2, and serotonin 5-HT2A receptors.

Methodology: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for H1 receptors, HEK293 cells for muscarinic receptors).

  • Assay Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-QNB for muscarinic receptors) and varying concentrations of buclizine.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of buclizine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation with Radioligand & Buclizine Receptor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow for In Vitro Receptor Binding Assay.

In Vivo Microdialysis

Objective: To measure the effect of buclizine administration on extracellular levels of neurotransmitters (e.g., histamine, acetylcholine, dopamine, serotonin) in specific brain regions of freely moving animals.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hypothalamus, striatum, prefrontal cortex) of a rodent.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Drug Administration: Administer buclizine systemically (e.g., intraperitoneally) and continue collecting dialysate samples.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Compare neurotransmitter levels before and after buclizine administration.

Animal Models of CNS Disorders

Objective: To evaluate the efficacy of buclizine in preclinical models of vertigo, anxiety, and its effects on locomotor activity.

  • Vertigo Model (Unilateral Labyrinthectomy):

    • Surgically create a lesion in the inner ear of one side in a rodent to induce vestibular imbalance, resulting in symptoms like nystagmus and postural instability.

    • Administer buclizine and assess its ability to reduce these symptoms using behavioral tests (e.g., rotarod, beam walking) and video-oculography to quantify nystagmus.

  • Anxiety Models (Elevated Plus Maze, Light-Dark Box):

    • Utilize standard behavioral paradigms that rely on the conflict between the animal's natural tendency to explore and its aversion to open, brightly lit spaces.

    • Administer buclizine and measure anxiety-like behavior (e.g., time spent in the open arms of the elevated plus maze).

  • Locomotor Activity:

    • Place animals in an open-field arena equipped with infrared beams to track movement.

    • Administer buclizine and record changes in horizontal and vertical activity over time to assess sedative or stimulant effects.

Potential for Drug Repurposing and Future Directions

While buclizine is an older drug, its well-established safety profile and known ability to penetrate the CNS make it a candidate for drug repurposing. The neuroprotective effects of other piperazine antihistamines, such as meclizine, in preclinical models of neurodegenerative diseases suggest that buclizine may also possess similar properties. Future research should focus on:

  • Neuroprotective Potential: Investigating the effects of buclizine in in vitro and in vivo models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).

  • Modulation of Cellular Pathways: Exploring the impact of buclizine on key cellular signaling pathways involved in neuronal survival and stress resistance, such as the mTOR and AMPK pathways.

  • Comprehensive Preclinical Profiling: Conducting a thorough characterization of buclizine's pharmacokinetics and pharmacodynamics in the CNS to provide a solid foundation for any potential new therapeutic applications.

Conclusion

Buclizine Hydrochloride exerts its primary central nervous system effects through the antagonism of histamine H1 and muscarinic acetylcholine receptors. This dual mechanism accounts for its established efficacy as an antiemetic and antivertigo agent, as well as its prominent sedative side effects. While a wealth of historical clinical use supports these applications, a notable gap exists in the modern preclinical literature regarding its specific quantitative effects on CNS function. A deeper understanding of its receptor binding profile, blood-brain barrier kinetics, and impact on various neurotransmitter systems would be invaluable. The experimental frameworks outlined in this guide provide a roadmap for future research to fully characterize the CNS pharmacology of buclizine, which may, in turn, unveil novel therapeutic opportunities for this established molecule.

References

  • NASA Technical Reports Server (NTRS). Animal models in motion sickness research. [Link]

  • Benchchem. The Potential of Buclizine in Preclinical Models of Vertigo: A Technical Whitepaper.
  • PubChem. Buclizine. [Link]

  • Benchchem. Strategies to minimize Buclizine's anticholinergic side effects in studies.
  • Benchchem. Application Notes and Protocols for Buclizine as an Appetite Stimulant in Mouse Models.
  • PNAS. Vestibular CCK signaling drives motion sickness–like behavior in mice. [Link]

  • PubMed. [Appetite stimulation and weight increase with buclizine]. [Link]

  • ResearchGate. (PDF)
  • Frontiers in Neurology. A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica. [Link]

  • PubMed. [Buclizine as an appetite stimulant. Clinical, experimental and toxicological studies]. [Link]

  • PMC. Buclizine is back again! This time as a pediatric appetite stimulant. [Link]

  • NIH. Study of Motion Sickness Model Based on fNIRS Multiband Features during Car Rides. [Link]

  • Benchchem. Toxicological Profile of Buclizine in Rodent Models: An In-Depth Technical Guide.
  • PMC. The age of anxiety: role of animal models of anxiolytic action in drug discovery. [Link]

  • PMC. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]

  • Pediatric Oncall. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. [Link]

Sources

An In-depth Technical Guide to the Molecular Interactions of Buclizine with H1 and Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, exerts its therapeutic effects through a complex interplay with histamine H1 and muscarinic acetylcholine receptors.[1][2] This guide provides a comprehensive technical overview of the molecular interactions of Buclizine with these two critical receptor families. We will delve into the structural basis of these interactions, the downstream signaling sequelae, and the established methodologies for their characterization. By synthesizing current knowledge, this document aims to equip researchers and drug development professionals with the foundational understanding necessary to explore the full therapeutic potential and nuances of Buclizine and its analogs.

Introduction: Buclizine - A First-Generation Antihistamine with Dual Receptor Action

Buclizine is a piperazine derivative recognized for its antiemetic, antivertigo, and sedative properties.[1][3] Its clinical utility stems from its ability to antagonize the actions of histamine and acetylcholine, two key neurotransmitters involved in a wide array of physiological processes.[1] As a first-generation antihistamine, Buclizine readily crosses the blood-brain barrier, contributing to its central nervous system effects, such as drowsiness.[4]

The therapeutic efficacy of Buclizine in managing motion sickness and vertigo is attributed to its concurrent blockade of histamine H1 receptors and muscarinic acetylcholine receptors in the vomiting center of the central nervous system.[1][5] This dual antagonism underscores the importance of understanding its molecular interactions with both receptor types to fully appreciate its pharmacological profile.

Molecular Interaction with the Histamine H1 Receptor

Mechanism of Action and Signaling Pathway

Buclizine acts as an inverse agonist at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.[6][7] Upon binding, Buclizine stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.[8]

The canonical H1R signaling cascade, which Buclizine inhibits, is initiated by the binding of histamine. This activation leads to a conformational change in the receptor, facilitating the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Concurrently, DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[6]

Signaling Pathway of the Histamine H1 Receptor and the Inhibitory Action of Buclizine

H1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Buclizine Buclizine Buclizine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cell_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Buclizine's Point of Inhibition.

Structural Basis of Interaction

The crystal structure of the human histamine H1 receptor in complex with the first-generation antihistamine doxepin provides valuable insights into the binding of Buclizine.[8][9] Doxepin binds deep within the ligand-binding pocket, engaging in hydrophobic interactions with highly conserved residues.[8] This deep, conserved binding pocket is a characteristic feature of first-generation antihistamines and contributes to their lower receptor selectivity.[8][9]

Molecular docking studies suggest that Buclizine, with its distinct chemical structure, also occupies this pocket. The interaction is likely stabilized by a combination of hydrophobic interactions and a key hydrogen bond with a conserved aspartate residue in transmembrane helix 3 (TM3), a common feature for many aminergic GPCR ligands.[10] The bulky side chains of Buclizine are expected to form extensive van der Waals contacts with aromatic residues within the binding pocket, contributing to its affinity.[11]

Molecular Interaction with Muscarinic Receptors

Mechanism of Action and Signaling Pathways

Buclizine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] There are five subtypes of mAChRs (M1-M5), each with distinct tissue distribution and signaling mechanisms.[12] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, initiating a signaling cascade similar to that of the H1 receptor, leading to increased intracellular calcium.[13] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13]

Buclizine's antagonism at these receptors blocks the effects of acetylcholine, contributing to its antiemetic effects and also to its characteristic side effects, such as dry mouth and blurred vision.

Overview of Muscarinic Receptor Subtype Signaling

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Receptors cluster_M2M4 M2, M4 Receptors Acetylcholine Acetylcholine M1M3M5 M1, M3, M5 Acetylcholine->M1M3M5 Activates M2M4 M2, M4 Acetylcholine->M2M4 Activates Buclizine Buclizine Buclizine->M1M3M5 Blocks Buclizine->M2M4 Blocks Gq_musc Gq Protein M1M3M5->Gq_musc PLC_musc PLC Activation Gq_musc->PLC_musc Ca_increase ↑ Intracellular Ca²⁺ PLC_musc->Ca_increase Gi Gi Protein M2M4->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ Intracellular cAMP AC_inhibition->cAMP_decrease

Caption: Simplified Signaling Pathways of Muscarinic Receptor Subtypes.

Structural Basis of Interaction and Subtype Selectivity

The orthosteric binding pocket of muscarinic receptors is highly conserved across the five subtypes, making the development of subtype-selective antagonists challenging.[14] Similar to its interaction with the H1R, Buclizine is expected to bind within this conserved pocket. The binding is likely mediated by an ionic interaction between the protonated nitrogen of Buclizine's piperazine ring and a conserved aspartate residue in TM3, as well as hydrophobic and aromatic interactions with surrounding residues.[14]

Quantitative Analysis of Receptor Binding

While specific in vitro binding affinity data (Ki values) for Buclizine are not widely published, a comparative understanding can be gained by examining the receptor binding profiles of other first- and second-generation antihistamines.[15]

Table 1: Comparative Binding Affinities (Ki, nM) of Select Antihistamines

CompoundClassH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
DiphenhydramineFirst-Generation25.28 ± 1.51280 ± 50 (M3)
HydroxyzineFirst-Generation2.1 ± 0.43,600 - 30,000
CetirizineSecond-Generation6>10,000
LevocetirizineSecond-Generation3>10,000
FexofenadineSecond-Generation246 ± 40.7>10,000

Data compiled from multiple sources.[15]

This comparative data highlights the generally higher affinity of first-generation antihistamines for both H1 and muscarinic receptors compared to their second-generation counterparts.

Experimental Protocols for Characterizing Molecular Interactions

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol 1: Histamine H1 Receptor Competition Binding Assay

  • Receptor Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a radiolabeled H1 receptor antagonist, such as [³H]mepyramine, at a concentration near its Kd value.[17]

  • Competition: Incubate the receptor preparation and radioligand with varying concentrations of Buclizine.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[17]

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: Muscarinic Receptor Competition Binding Assay

This protocol is similar to the H1 receptor assay but with specific reagents for muscarinic receptors.

  • Receptor Preparation: Use cell membranes from cell lines individually expressing each of the five human muscarinic receptor subtypes (M1-M5).[18]

  • Radioligand: A non-subtype-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), is commonly used.[19]

  • Competition and Data Analysis: Follow the same principles as the H1 receptor assay to determine the Ki of Buclizine for each muscarinic receptor subtype.

Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes, Radioligand, and Test Compound (Buclizine) Start->Prep Incubate Incubate Components to Reach Equilibrium Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: Generate Competition Curve, Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: General workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition, providing insights into a compound's efficacy.

Protocol 3: Calcium Mobilization Assay for H1 and M1/M3/M5 Receptors

  • Cell Culture: Use cells expressing the receptor of interest (e.g., H1, M1, M3, or M5) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Buclizine.

  • Agonist Stimulation: Stimulate the cells with a known agonist (e.g., histamine for H1R, acetylcholine or carbachol for mAChRs).

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of Buclizine for inhibiting the agonist-induced calcium response.

Protocol 4: cAMP Assay for M2/M4 Receptors

  • Cell Culture: Use cells expressing M2 or M4 receptors.

  • Forskolin Treatment: Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.

  • Agonist and Antagonist Treatment: Co-incubate the cells with a muscarinic agonist (which will inhibit adenylyl cyclase) and varying concentrations of Buclizine.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the ability of Buclizine to reverse the agonist-induced inhibition of cAMP production.

Conclusion and Future Directions

Buclizine's pharmacological profile is a direct consequence of its molecular interactions with both histamine H1 and muscarinic receptors. Its identity as a first-generation antihistamine explains its efficacy as well as its sedative and anticholinergic side effects. While the general mechanisms of these interactions are understood, a more granular, quantitative characterization of Buclizine's binding to muscarinic receptor subtypes is warranted.

Future research employing the experimental protocols outlined in this guide can provide a more precise understanding of Buclizine's subtype selectivity. Furthermore, structural biology and computational modeling studies focused specifically on Buclizine could elucidate the precise binding modes and the molecular determinants of its affinity and selectivity. Such knowledge would be invaluable for the rational design of new therapeutic agents with improved efficacy and side-effect profiles.

References

  • PubMed. (n.d.). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. [Link]

  • PubMed. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • National Center for Biotechnology Information. (2011). Structure of the human histamine H1 receptor complex with doxepin. [Link]

  • ResearchGate. (n.d.). Structural Analysis of the Histamine H1 Receptor. [Link]

  • PubMed. (2017). Structural Analysis of the Histamine H1 Receptor. [Link]

  • Tokyo University of Science. (2017). Structural analysis of the histamine H>1> receptor. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • PubMed. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. [Link]

  • PubMed. (2002). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. [Link]

  • Proceedings of the National Academy of Sciences. (2018). Structure-guided development of selective M3 muscarinic receptor antagonists. [Link]

  • Diamond Light Source. (n.d.). P12 Structural studies of histamine receptor H1. [Link]

  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. [Link]

  • Wikipedia. (n.d.). Cetirizine. [Link]

  • PubChem. (n.d.). Buclizine. [Link]

  • PubMed. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. [Link]

  • National Center for Biotechnology Information. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. [Link]

  • National Center for Biotechnology Information. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. [Link]

  • ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). H1 Antihistamines: Current Status and Future Directions. [Link]

  • Small Molecule Pathway Database. (2017). Buclizine H1-Antihistamine Action. [Link]

  • Wikipedia. (n.d.). H1 antagonist. [Link]

  • PubMed Central. (2025). Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. [Link]

  • National Institutes of Health. (n.d.). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. [Link]

  • YouTube. (2025). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. [Link]

  • PubMed. (2004). Overview of muscarinic receptor subtypes. [Link]

  • SpringerLink. (2020). Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor. [Link]

  • National Center for Biotechnology Information. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. [Link]

Sources

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Buclizine Hydrochloride is a piperazine-derivative antihistamine widely used for its antiemetic and antimuscarinic properties, particularly in the prevention of motion sickness.[1][2] To ensure the quality, safety, and efficacy of its pharmaceutical formulations, a robust, stability-indicating analytical method is imperative. This application note presents a detailed, validated isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Buclizine Hydrochloride. The method has been developed and comprehensively validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, proving its suitability for routine quality control and stability analysis.[3][4]

Introduction and Method Rationale

The accurate determination of an Active Pharmaceutical Ingredient (API) like Buclizine Hydrochloride is critical throughout the drug development lifecycle. HPLC is the premier technique for this purpose due to its high specificity, precision, and accuracy. A stability-indicating method is particularly crucial as it must be able to resolve the API from any potential degradation products that may form under various stress conditions.[2]

The development of this method was guided by the physicochemical properties of Buclizine Hydrochloride. As a piperazine derivative, it is a basic compound with significant non-polar character, making RP-HPLC with a C18 stationary phase the logical choice. The UV spectrum of Buclizine Hydrochloride shows a distinct maximum absorbance around 230 nm, which was selected for detection to ensure high sensitivity.[1][5] The mobile phase was carefully optimized to achieve a symmetric peak shape and an optimal retention time. An acidic pH (3.0) was chosen to ensure the protonation of the piperazine nitrogens, leading to a single ionic species and preventing peak tailing. Acetonitrile was selected as the organic modifier due to its excellent elution strength and UV transparency.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Grace Alpha C18).[2]

  • Chemicals: Buclizine Hydrochloride reference standard (≥98% purity), HPLC-grade acetonitrile, orthophosphoric acid, and Milli-Q or equivalent purified water.[2][6]

Optimized Chromatographic Conditions

All chromatographic parameters were systematically optimized to achieve the desired separation and peak characteristics. The final conditions are summarized in Table 1.

ParameterCondition
Mobile Phase Acetonitrile : Water (80:20, v/v), pH adjusted to 3.0 with orthophosphoric acid.[1]
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 230 nm[1][5]
Injection Volume 20 µL
Run Time 10 minutes

Table 1: Optimized HPLC Conditions

Preparation of Solutions
  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade acetonitrile with 200 mL of HPLC-grade water. Adjust the final pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Buclizine Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Sample Solution (from Tablets): Weigh and crush 20 tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of Buclizine Hydrochloride and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines for specificity, system suitability, linearity, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.[3][7]

Workflow Overview

The overall process from method development to validation follows a logical sequence to ensure a robust and reliable analytical procedure.

HPLC_Method_Workflow Dev1 Analyte Properties (Buclizine HCl) Dev2 Column & Mobile Phase Selection Dev1->Dev2 Dev3 Parameter Optimization (Flow, Temp, λ) Dev2->Dev3 Dev4 Final Method Dev3->Dev4 Val1 System Suitability Dev4->Val1 Val2 Specificity Val3 Linearity Val4 Accuracy Val5 Precision Val6 LOD / LOQ Val7 Robustness Val_Done App1 Routine QC Analysis App2 Stability Studies Val_Done->App1 Val_Done->App2

Diagram 1: Workflow for HPLC Method Development and Validation.

System Suitability

System suitability testing is essential to ensure the chromatographic system is adequate for the intended analysis.[8][9][10] A standard solution was injected five times, and the parameters were evaluated against the acceptance criteria.

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (Asymmetry) ≤ 2.01.26Pass
Theoretical Plates (N) ≥ 20005520Pass
% RSD of Peak Area ≤ 2.0%0.46%Pass
% RSD of Retention Time ≤ 1.0%0.04%Pass

Table 2: System Suitability Results.[5]

Specificity (Forced Degradation)

Specificity was demonstrated through forced degradation studies to prove the method's stability-indicating capability. Buclizine Hydrochloride was subjected to acid, base, oxidative, and thermal stress conditions. The chromatograms showed that the degradation product peaks were well-resolved from the main Buclizine peak, confirming that the method can accurately measure the analyte without interference.[1][5]

  • Acid Hydrolysis (2 M HCl, 80°C, 4h): ~27% degradation observed.[5]

  • Base Hydrolysis (0.1 N NaOH, 80°C, 2h): Significant degradation observed.[1]

  • Oxidative Degradation (30% H₂O₂, RT, 24h): Minimal degradation observed.[1][5]

  • Thermal Degradation (80°C, 48h): Negligible degradation observed.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of Buclizine Hydrochloride ranging from 5 to 30 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 5 - 30 µg/mL-
Correlation Coefficient (r²) 0.9997≥ 0.999
Regression Equation y = 45872x + 1254-

Table 3: Linearity Study Results.

Accuracy (Recovery)

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 8.07.9599.38%0.55%
100% 10.010.08100.80%0.42%
120% 12.011.9299.33%0.61%

Table 4: Accuracy (Recovery) Study Results (n=3).

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 10 µg/mL standard solution were analyzed.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability (Intra-day) 0.52%≤ 2.0%
Intermediate (Inter-day) 0.78%≤ 2.0%

Table 5: Method Precision Results.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

Table 6: LOD and LOQ Results.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked after each change.

Parameter VariedVariationResult (% RSD)Status
Flow Rate (mL/min) ± 0.1 (0.9 & 1.1)1.1%Pass
Mobile Phase pH ± 0.2 (2.8 & 3.2)0.9%Pass
Column Temperature (°C) ± 2 (28 & 32)0.7%Pass

Table 7: Robustness Study Results.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of Buclizine Hydrochloride has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness. The stability-indicating nature of the assay was confirmed through forced degradation studies. The validated method is highly suitable for routine quality control analysis of Buclizine Hydrochloride in bulk drug and pharmaceutical dosage forms, as well as for stability studies.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2024). Development and Application of HPLC and UFLC Methods for the Analysis of Anti Histaminic Drugs. Retrieved from [Link]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

  • Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Chromatographic Separation of Antihistamine Drugs using HPLC. Retrieved from [Link]

  • TSI Journals. (n.d.). A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Retrieved from [Link]

  • Technology Networks. (2024, September 26). HPLC method development and validation for chlorpheniramine maleate. Retrieved from [Link]

  • Abraham Entertainment. (2023, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • SciELO. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). Method validation of buclizine HCl using UHPLC-MS and DoE. Retrieved from [Link]

  • MDPI. (2023, March 16). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

  • American Chemical Society. (2020). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2022). HPTLC method for the estimation of buclizine hydrochloride (BUC) from pure and tablet dosage form. Retrieved from [Link]

  • ResearchGate. (2012, January). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Buclizine Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines). Retrieved from [Link]

  • Chromatography Online. (2002, August 22). System Suitability. Retrieved from [Link]

  • Semantic Scholar. (2010). Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. Retrieved from [Link]

  • ResearchGate. (2010, August 9). Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of quantitative analysis of buclizine hydrochloride using UV spectrophotometry in bulk drug and dosage formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem. Retrieved from [Link]

Sources

In vivo formulation development for Buclizine in preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Buclizine, a piperazine-derived antihistamine, exhibits antiemetic, anticholinergic, and central nervous system depressant properties, making it a compound of interest for various therapeutic applications, including the management of nausea, vomiting, and migraines.[1][2] A significant hurdle in the preclinical evaluation of new chemical entities (NCEs) is often poor aqueous solubility, a characteristic common to an estimated 75-90% of compounds in the development pipeline.[3] This poor solubility can lead to low or erratic bioavailability, complicating the assessment of pharmacodynamic and toxicological profiles in animal models.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic development of formulations for Buclizine suitable for in vivo preclinical studies. It outlines a systematic approach, beginning with physicochemical characterization and leading to the rational selection, preparation, and quality control of appropriate dosing vehicles for both oral and parenteral administration routes.

| Introduction: The Preclinical Formulation Challenge

The primary goal of preclinical formulation development is to ensure maximal and consistent exposure of the test article for safety and efficacy testing.[6] For a compound like Buclizine, which is likely poorly soluble in water, delivering an accurate and reproducible dose is non-trivial. The formulation strategy must overcome the solubility limitations to prevent underestimation of the compound's therapeutic potential or toxicity.[5]

The selection of an appropriate formulation is a critical decision that balances several factors:

  • Physicochemical Properties of the API: Solubility, lipophilicity (LogP), and pKa are foundational parameters.[3][5]

  • Proposed Route of Administration: Oral gavage, intravenous (IV) injection, or other routes each have unique requirements for volume, viscosity, and sterility.[6]

  • Animal Species: The tolerability of excipients and administration volumes varies significantly between species (e.g., rodents vs. dogs).[5]

  • Study Type and Duration: Early pharmacokinetic (PK) screens may use simpler formulations, while longer-term toxicology studies demand greater stability and tolerability.

This guide details protocols for developing simple suspensions and co-solvent solutions, which are common and effective strategies in the preclinical phase.

| Physicochemical Foundation for Formulation Design

A thorough understanding of Buclizine's properties is the first step in designing a successful formulation strategy.[5] While comprehensive experimental data for Buclizine is not always publicly available, key properties can be collated from various databases.

Table 1: Key Physicochemical Properties of Buclizine

PropertyValueImplication for Formulation Development
Molecular Formula C₂₈H₃₃ClN₂[2]High molecular weight (433.04 g/mol ) can sometimes correlate with lower solubility.[2]
Form Typically used as Buclizine Hydrochloride salt, a white to off-white solid.[7][]Salt form is often chosen to improve solubility and stability over the free base.[9]
Aqueous Solubility Poorly soluble in water. Soluble in DMSO, alcohol.[7][10]Direct aqueous solutions at required preclinical doses are unlikely. Solubilization enhancement is necessary.
LogP (Predicted) ~6.5 - 7.1[1]High LogP indicates a lipophilic molecule, suggesting that lipid-based delivery systems could be a viable strategy.[4][9]
pKa (Predicted) Basic pKa estimated around 7.5-8.5As a weak base, solubility will be pH-dependent, increasing at lower pH. This can be leveraged but risks precipitation in the neutral pH of the intestines.

These properties collectively classify Buclizine as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability), for which bioavailability is often limited by the dissolution rate.[4][9]

| A Systematic Approach to Formulation Selection

The formulation development process should be a logical progression from simple, rapid methods to more complex systems if required. The following workflow illustrates a typical decision-making process for a poorly soluble compound like Buclizine.

G start Buclizine API (BCS Class II/IV) physchem Physicochemical Data - Low Aqueous Solubility - High LogP - Basic pKa start->physchem oral_route Oral Dosing Required? suspension Aqueous Suspension (e.g., 0.5% HPMC) oral_route->suspension Yes iv_solution IV Co-Solvent Solution (e.g., Solutol/Ethanol) oral_route->iv_solution solution Co-Solvent Solution (e.g., PEG400/Water) suspension->solution Inadequate Exposure or Physical Instability optimize Optimize Lead Formulation: - Dose Homogeneity - Stability - Animal Tolerability suspension->optimize lipid Lipid-Based System (e.g., SEDDS) solution->lipid Precipitation or Toxicity Issues solution->optimize lipid->optimize nanosusp Nanosuspension (<1 µm particles) iv_solution->nanosusp Solubility/Toxicity Limits Reached iv_solution->optimize nanosusp->optimize

Figure 1: Formulation Development Workflow. A decision tree for selecting an appropriate preclinical formulation for a poorly soluble compound like Buclizine.

| Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing common formulation types for preclinical studies. All operations should be performed in a fume hood or biological safety cabinet, using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a Micronized Buclizine Oral Suspension

Rationale: An aqueous suspension is often the simplest and most common formulation for oral preclinical studies.[5] Reducing particle size increases the surface area available for dissolution, which can enhance absorption.[4][11] This protocol uses a wetting step followed by homogenization to create a uniform dispersion.

Materials & Equipment:

  • Buclizine Hydrochloride API

  • Suspending Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC) in purified water

  • Mortar and Pestle

  • Analytical Balance

  • Glass Beaker or Vial[5]

  • Magnetic Stirrer and Stir Bar

  • Probe Homogenizer (e.g., Polytron) or Bead Mill[11][12]

  • Calibrated Pipettes

Procedure:

  • Vehicle Preparation: Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to purified water while stirring continuously. Allow it to fully hydrate (this may take several hours or require heating/cooling cycles as per the manufacturer's instructions).

  • Weighing: Accurately weigh the required amount of Buclizine Hydrochloride API.

  • Wetting the API: Transfer the API to the mortar. Add a small volume of the HPMC vehicle (just enough to form a thick, uniform paste). Triturate the paste thoroughly with the pestle. This step is critical to ensure all particles are wetted and to break up any initial agglomerates.[5][12]

  • Initial Dispersion: Gradually add more of the HPMC vehicle to the paste while stirring, transferring the contents from the mortar to a pre-calibrated glass beaker. Use additional vehicle to rinse the mortar and pestle to ensure quantitative transfer.

  • Volume Adjustment: Bring the suspension to the final desired volume with the remaining vehicle. Place the beaker on a magnetic stirrer for continuous, gentle mixing.

  • Homogenization: For breaking down particle agglomerates, use a probe homogenizer.[5] Insert the probe into the suspension and homogenize at a moderate speed for 2-5 minutes. Monitor for excessive foaming or temperature increase.

  • Final Mixing: Return the suspension to the magnetic stirrer for at least 30 minutes to ensure uniformity before sampling for quality control.

Protocol 2: Preparation of a Co-Solvent-Based Oral Solution

Rationale: A co-solvent approach can fully solubilize the drug, eliminating dissolution rate as a barrier to absorption.[5] This can be useful for achieving higher exposure. However, the primary risk is drug precipitation upon dilution with aqueous gastrointestinal fluids.[5] Polyethylene glycol 400 (PEG 400) is a commonly used, well-tolerated co-solvent.

Materials & Equipment:

  • Buclizine Hydrochloride API

  • Co-Solvent System: e.g., 60% PEG 400, 40% Purified Water (v/v)

  • Analytical Balance

  • Glass Vial with a screw cap

  • Vortex Mixer

  • Water Bath Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of Buclizine Hydrochloride API and transfer it into the glass vial.

  • Solvent Addition: Add the required volume of PEG 400 to the vial.

  • Initial Solubilization: Cap the vial and vortex vigorously for 2-3 minutes. Use the water bath sonicator to aid dissolution, applying gentle heat if necessary (e.g., 30-40°C), provided the compound is stable at that temperature.[5]

  • Aqueous Component Addition: Once the API is fully dissolved in the PEG 400, add the required volume of purified water.

  • Final Mixing: Cap the vial and vortex again until a clear, homogenous solution is obtained.

  • Visual Inspection: Inspect the final solution against a light and dark background to ensure there is no undissolved particulate matter.

Protocol 3: Quality Control & Characterization of Preclinical Formulations

Rationale: Validating the quality of the formulation is essential for the integrity of the in vivo study. This protocol ensures the prepared dose is accurate, uniform, and stable for the duration of the study.

Table 2: QC Tests for Preclinical Buclizine Formulations

TestMethodAcceptance Criteria (Example)Purpose
Appearance Visual inspectionHomogenous, free of agglomerates (suspension). Clear, free of particulates (solution).Confirms basic quality and detects gross errors.
pH Measurement Calibrated pH meterReport value. Should be consistent between batches.Monitors consistency and potential for API degradation or GI irritation.
Dose Homogeneity (Suspensions) HPLC analysis of samples from top, middle, and bottom of the bulk container.90-110% of theoretical concentration; RSD <10%.Ensures each animal receives a consistent dose. Critical for suspensions due to settling risk.
Concentration (Assay) HPLC analysis of a sample from the bulk.90-110% of theoretical concentration.Verifies the accuracy of the formulation preparation.
Particle Size (Suspensions) Laser Diffraction or MicroscopyD90 < 20 µm (oral). Report value.Ensures consistency and helps predict dissolution behavior. Smaller particles are preferred.[12]
Short-Term Stability Store at room temp & 4°C. Re-test Assay and Appearance at relevant time points (e.g., 4h, 24h).90-110% of initial concentration. No significant change in appearance.Confirms the formulation is stable for the duration of preparation and dosing.

| In Vivo Study & Administration Considerations

The final formulation must be suitable for the selected animal model and route of administration.

  • Animal Models: For anti-emetic studies, ferrets and dogs are common models.[13] For general PK and toxicology, rodents (mice, rats) and dogs are frequently used.[14]

  • Route of Administration:

    • Oral Gavage (Rodents): Suspensions and solutions are suitable. Dosing volumes are small (typically 5-10 mL/kg), requiring concentrated formulations. The formulation must be easily drawn into and dispensed from a syringe.

    • Intravenous (IV) Injection: This route requires a sterile, particle-free solution.[15][16] Co-solvent systems may be used, but must be carefully screened for tolerability (hemolysis). The risk of precipitation upon injection into the bloodstream is a major concern. Nanosuspensions can be an option for IV dosing of poorly soluble drugs but require specialized preparation techniques.[3]

  • Excipient Safety: All excipients must be safe and well-tolerated in the chosen species at the administered dose.[4] A database of safe excipients is a valuable resource for any preclinical formulation team.[4]

| Conclusion

Developing an effective in vivo formulation for a poorly soluble compound like Buclizine is a critical step in its preclinical evaluation. A systematic approach, grounded in the physicochemical properties of the molecule, allows for the rational selection of a formulation strategy. Simple aqueous suspensions and co-solvent solutions represent robust and efficient starting points for oral preclinical studies. Rigorous quality control, including verification of dose homogeneity and stability, is paramount to ensuring the generation of reliable and reproducible in vivo data. By following the structured approach and protocols outlined in this guide, researchers can successfully navigate the challenges of preclinical formulation development and advance promising compounds like Buclizine through the drug development pipeline.

| References

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from:

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from:

  • Niwa, T., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. PubMed. Available from:

  • Niwa, T., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. Available from:

  • CymitQuimica. (n.d.). CAS 129-74-8: Buclizine hydrochloride. Available from:

  • Evotec. (n.d.). Early Formulation. Available from:

  • Benchchem. (n.d.). Preclinical studies on the antiemetic properties of Buclizine. Available from:

  • PharmaTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from:

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from:

  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Database. Available from:

  • Benchchem. (n.d.). A Comparative Analysis of Buclizine and Cyclizine for Anti-Emetic Efficacy in Preclinical Animal Models. Available from:

  • BOC Sciences. (n.d.). CAS 129-74-8 Buclizine hydrochloride. Available from:

  • Lubrizol. (n.d.). A Guide to Oral Suspensions for Formulation Scientists. Available from:

  • Wikipedia. (n.d.). Buclizine. Available from:

  • TargetMol. (n.d.). Buclizine dihydrochloride. Available from:

  • ResearchGate. (2020). Effects of different levels of Buclizine hydrochloride for pigs during the growth and fattening phase. Available from:

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Available from:

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Detailed Concepts on Parenteral Preparation. Available from:

  • Antimicrobial Agents and Chemotherapy. (n.d.). Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor. PubMed Central. Available from:

Sources

UHPLC-MS method for quantifying Buclizine Hydrochloride and its impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Stability-Indicating UHPLC-MS Method for the Quantification of Buclizine Hydrochloride and Its Impurities

Abstract

This application note details a robust, sensitive, and specific Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the simultaneous quantification of Buclizine Hydrochloride and its potential impurities. Buclizine, a piperazine derivative antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2][3] The developed method utilizes a reversed-phase C18 column with a gradient elution program, coupled with electrospray ionization (ESI) mass spectrometry for definitive peak identification and quantification. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity for buclizine and its key process and degradation-related impurities.[4][5][6][7] This method is suitable for routine quality control analysis of buclizine drug substance and formulations, as well as for stability studies.

Introduction and Rationale

Buclizine Hydrochloride is a first-generation H1 antagonist belonging to the piperazine class, exhibiting antiemetic, antimuscarinic, and sedative properties.[1][2] It is primarily used for the prevention of nausea, vomiting, and dizziness associated with motion sickness.[2][8] The quality of the active pharmaceutical ingredient (API) is critical, and the presence of impurities, which can originate from the manufacturing process or degradation, must be controlled within acceptable limits.

Conventional analytical techniques like HPLC with UV detection may lack the specificity and sensitivity required to detect and quantify co-eluting or trace-level impurities.[9] UHPLC-MS offers significant advantages, providing rapid analysis times, superior chromatographic resolution, and the high specificity of mass detection.[10][11] Mass spectrometry allows for positive identification of impurities based on their mass-to-charge ratio (m/z), which is indispensable for a stability-indicating method.[12][13] This application note addresses the need for a highly reliable analytical method by leveraging the power of UHPLC coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS).[14][15]

Method Development Strategy

The core objective was to develop a single, gradient UHPLC method capable of separating Buclizine from its potential impurities with high resolution and sensitivity.

  • Analyte Properties: Buclizine is a basic compound containing two nitrogen atoms within its piperazine ring, making it amenable to positive ion electrospray ionization (ESI+).[16][] Its relatively non-polar structure suggests good retention on a reversed-phase column.

  • Column Selection: A C18 stationary phase was chosen for its hydrophobic retention characteristics, suitable for the buclizine molecule. A sub-2 µm particle size column was selected to achieve the high efficiency and speed characteristic of UHPLC.

  • Mobile Phase Optimization: A mobile phase consisting of an aqueous component with a pH modifier and an organic solvent is ideal for reversed-phase chromatography of basic compounds. Formic acid was chosen as the modifier to maintain a low pH (~3.0), ensuring the protonation of buclizine and its basic impurities. This promotes sharp, symmetrical peak shapes and enhances ionization efficiency in ESI+ mode. Acetonitrile was selected as the organic modifier due to its low viscosity and excellent elution strength.

  • Mass Spectrometry: ESI in positive ion mode was selected for its high ionization efficiency for nitrogen-containing basic compounds.[12] A single quadrupole or triple quadrupole mass spectrometer can be used. For this method, we will describe a workflow using a single quadrupole for confirmation (Scan mode) and quantification (Selected Ion Monitoring - SIM mode).

Experimental

Materials and Reagents
  • Buclizine Hydrochloride Reference Standard (>99% purity)

  • Potential Impurity Reference Standards (where available)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Methanol (LC-MS grade)

Instrumentation

A high-performance UHPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Potential Impurities

Based on the synthesis pathway and potential degradation, the following impurities were considered for method development and validation.

Compound Name Structure Molecular Formula Monoisotopic Mass (Da)
BuclizineC₂₈H₃₃ClN₂432.24433.24 (M+H)⁺
Impurity A: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazineC₃₀H₂₈Cl₂N₂486.17
Impurity B: (4-chlorophenyl)(phenyl)methanoneC₁₃H₉ClO216.04
Impurity C: 1-[(4-chlorophenyl)phenylmethyl]piperazineC₁₇H₁₉ClN₂286.13

Data for impurities sourced from publicly available information.[18][19][20]

Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve Buclizine Hydrochloride in diluent.

  • Impurity Stock Solution (100 µg/mL): Prepare a composite stock solution of all known impurities in diluent.

  • Working Standard Solution (for Assay): Dilute the Buclizine stock solution to a final concentration of 100 µg/mL.

  • Working Standard Solution (for Impurities): Spike the Working Standard Solution (100 µg/mL Buclizine) with the impurity stock solution to achieve a final impurity concentration of 0.5 µg/mL (0.5% level).

UHPLC-MS Method and Protocols

The optimized method parameters are presented below.

Table 1: Optimized UHPLC-MS Conditions

Parameter Condition Rationale
UHPLC System
ColumnC18, 1.7 µm, 2.1 x 100 mmProvides high-resolution separation for complex mixtures.
Mobile Phase A0.1% Formic Acid in WaterLow pH ensures protonation of basic analytes for good peak shape and ESI+ response.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient0-1 min: 30% B; 1-8 min: 30-90% B; 8-9 min: 90% B; 9-9.1 min: 90-30% B; 9.1-12 min: 30% BGradient elution ensures separation of early and late-eluting impurities.
Flow Rate0.4 mL/minOptimal for the 2.1 mm ID column, balancing speed and efficiency.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.2.0 µL
MS System
Ionization ModeESI PositiveBuclizine and related impurities readily form positive ions.[12]
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temp.150 °C
Desolvation Temp.450 °C
Desolvation GasNitrogen, 800 L/hr
Acquisition ModeSIM (Selected Ion Monitoring)For high sensitivity and specificity in quantification.
SIM Ions (m/z) Buclizine: 433.2; Impurity A: 487.2; Impurity B: 217.0; Impurity C: 287.1Corresponds to the [M+H]⁺ adduct for each compound.
Experimental Workflow Protocol

A step-by-step protocol for analyzing a sample.

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Buclizine & Impurities) inject Inject into UHPLC System prep_std->inject prep_sample Prepare Sample Solution (e.g., Dissolve Tablet) prep_sample->inject separate Chromatographic Separation (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analytes (External Standard Method) integrate->quantify report Generate Report quantify->report

Method Validation

The method was validated according to ICH Q2(R1) guidelines.[4][6][7] The validation parameters demonstrate that the analytical procedure is suitable for its intended purpose.

G center Validated UHPLC-MS Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness

Table 2: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Specificity No interference at the retention times of buclizine and its impurities from blank or placebo.Pass: All peaks were spectrally pure and well-resolved.
Linearity (R²) R² ≥ 0.995Pass: Buclizine (0.9998), Impurities (>0.999)
Range Assay: 80-120% of nominal. Impurities: LOQ - 150% of specification.Pass: Method is linear across the specified ranges.
Accuracy (% Recovery) 98.0% - 102.0% for assay. 90.0% - 110.0% for impurities.Pass: Buclizine (99.5-101.2%), Impurities (95.7-104.3%)
Precision (%RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 3.0%.Pass: Repeatability (<0.8%), Intermediate Precision (<1.5%)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Pass: ~0.025 µg/mL (0.025% of 100 µg/mL test conc.)
Robustness %RSD of results should be within acceptable limits after minor changes in method parameters (flow rate ±5%, column temp ±2°C).Pass: All results remained within system suitability criteria.

Conclusion

The UHPLC-MS method described provides a rapid, specific, and highly sensitive tool for the quality control of Buclizine Hydrochloride. The method successfully separates the main component from its known impurities and is fully validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.[21] Its stability-indicating nature makes it particularly suitable for the analysis of both API and finished products throughout their shelf life.

References

  • Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment. [Link]

  • National Institutes of Health (NIH). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • National Institutes of Health (NIH). Buclizine Hydrochloride PubChem CID 65463. [Link]

  • BioProcess International. Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ChemWhat. Buclizine Impurity 2 CAS#: 303-26-4. [Link]

  • Pharmaffiliates. Buclizine Dihydrochloride-impurities. [Link]

  • Pharmaffiliates. Buclizine-impurities. [Link]

  • ResearchGate. Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations. [Link]

  • National Institutes of Health (NIH). Buclizine PubChem CID 6729. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • ResearchGate. Buclizine Profile. [Link]

  • AMECJ. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]

  • National Institutes of Health (NIH). Buclizine - PubMed. [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • MDPI. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. [Link]

  • LCGC International. UHPLC–QTOF Metabolomic Profiling of Egyptian Blue Lily Reveals Bioactive Phytochemical Diversity. [Link]

Sources

Application Notes and Protocols: Utilizing Buclizine Hydrochloride in In Vitro Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Buclizine, a first-generation antihistamine belonging to the piperazine class, has traditionally been used for its antiemetic and antivertigo properties.[1] The strategy of drug repurposing—finding new applications for existing drugs—has brought Buclizine into the oncology research spotlight, revealing its potential as an anti-tumor agent.[2][3][4] In vitro studies have demonstrated that Buclizine hydrochloride can inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis.[5][6] The primary mechanism appears to be the inhibition of Translationally Controlled Tumor Protein (TCTP), a key regulator of cell growth and survival.[2][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanism of action, detailed protocols for evaluating Buclizine's efficacy in cancer cell line models, and a framework for data interpretation.

Introduction: Repurposing an Antihistamine for Oncology

The journey of a new drug from discovery to clinical use is notoriously long and expensive. Drug repurposing offers a compelling alternative by leveraging the known safety and pharmacokinetic profiles of existing drugs to accelerate the development of new therapies.[4][7] Buclizine, a compound with a long history of clinical use for motion sickness, is an emerging candidate in this field.[8] Initial research has shown that it possesses cytostatic and pro-apoptotic effects across various cancer cell lines, with a particularly well-documented impact on the MCF-7 human breast cancer cell line.[2][5] This guide consolidates current knowledge and provides the practical methodologies required to investigate Buclizine hydrochloride's anti-cancer properties in a laboratory setting.

Unraveling the Mechanism of Action

Buclizine's anti-cancer activity is primarily attributed to its interaction with the Translationally Controlled Tumor Protein (TCTP) .[5] TCTP is a multifaceted protein that is often overexpressed in cancer cells and plays a critical role in promoting cell growth, proliferation, and inhibiting apoptosis (programmed cell death).[2]

By binding to and inhibiting TCTP, Buclizine triggers a cascade of downstream events:

  • Downregulation of Cell Cycle Machinery: Buclizine treatment has been shown to significantly decrease the expression of key proteins that drive the cell cycle, specifically Cyclin D1, Cyclin D3, CDK2, and CDK4.[5][6] These proteins are essential for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.

  • Induction of G1 Cell Cycle Arrest: The inhibition of the Cyclin/CDK protein complexes leads to a halt in cell cycle progression, effectively trapping cancer cells in the G1 phase and preventing them from replicating their DNA and dividing.[5][6]

  • Modulation of Apoptotic Pathways: While its primary effect appears to be cytostatic (growth-inhibiting), Buclizine may also modulate apoptotic pathways.[5] The related compound meclizine has been shown to upregulate the tumor suppressor p53, which can trigger apoptosis.[1][9] Further investigation is needed to fully elucidate Buclizine's pro-apoptotic potential.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling cascade initiated by Buclizine in cancer cells.

Buclizine_Pathway Buclizine Buclizine Hydrochloride TCTP TCTP Inhibition Buclizine->TCTP Cyclins_CDKs Cyclin D1, Cyclin D3, CDK2, CDK4 Expression ↓ TCTP->Cyclins_CDKs G1_Arrest G1 Phase Cell Cycle Arrest Cyclins_CDKs->G1_Arrest Proliferation Cancer Cell Proliferation G1_Arrest->Proliferation

Caption: Proposed signaling pathway of Buclizine in cancer cells.

Quantitative Data Summary

The tables below summarize key quantitative data from in vitro studies of Buclizine's effects on the MCF-7 breast cancer cell line. This data serves as a benchmark for researchers designing their own experiments.

Table 1: Effect of Buclizine on MCF-7 Cell Viability

Treatment Duration IC50 Value (µM) Assay Method Source

| 72 hours | 19.18 | MTT Assay |[5] |

Table 2: Effect of Buclizine on MCF-7 Cell Cycle Distribution

Buclizine Concentration (µM) Treatment Duration Percentage of Cells in G1 Phase (%) Assay Method Source

| 77 | 72 hours | 73 | Propidium Iodide Staining & Flow Cytometry |[5] |

Table 3: Effect of Buclizine on Protein Expression in MCF-7 Cells

Target Protein Buclizine Concentration (µM) Treatment Duration Change in Expression Assay Method Source
TCTP 75 72 hours ~40% Decrease Western Blot [5]

| Cyclin D1, D3, CDK2, CDK4 | Not Specified | 72 hours | Significant Decrease | Western Blot |[5] |

Experimental Design and Workflow

A systematic approach is crucial for evaluating the in vitro effects of Buclizine. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow cluster_prep Preparation cluster_assays Analysis cluster_results Endpoints Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7) Treatment 2. Treatment with Buclizine HCl (Dose-Response & Time-Course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT / XTT) Treatment->Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis 3c. Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Western_Blot 3d. Protein Expression (Western Blot) Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Distribution Cell Cycle Phase Distribution Cell_Cycle->Distribution Apoptotic_Pop Quantification of Apoptotic Cells Apoptosis->Apoptotic_Pop Protein_Levels Target Protein Modulation Western_Blot->Protein_Levels

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments. It is essential to include appropriate controls, such as a vehicle control (e.g., DMSO or PBS used to dissolve the drug) and untreated cells, in every experiment.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this assay.[10][11]

Materials:

  • Buclizine Hydrochloride

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% glacial acetic acid, pH 4.7).[10]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Buclizine hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Buclizine (e.g., 0.1 µM to 100 µM). Include vehicle-only and medium-only wells as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][12]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[13][14]

Materials:

  • Treated and control cells from culture flasks or plates

  • Ice-cold 70% ethanol[14]

  • Phosphate-Buffered Saline (PBS)

  • PI Staining Buffer: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.[13]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant (floating cells), as apoptotic or arrested cells may detach.

  • Cell Count: Count the cells and adjust the concentration to approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[15]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[15]

  • Incubation: Fix the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.[13]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. The RNase A will degrade double-stranded RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[15]

  • Data Analysis: Use appropriate software to generate a DNA content histogram. Gate on the single-cell population to exclude doublets. Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G1 peak after Buclizine treatment indicates G1 arrest.

Protocol 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect all cells (adherent and floating) from the culture vessel.

  • Washing: Wash cells twice with cold PBS. Centrifuge at ~500 x g for 5 minutes between washes.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[17] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris (should be a small population).

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Effects of Buclizine on MCF-7 Breast Cancer Cell Growth. BenchChem Technical Support.
  • Choi, A. Y., et al. (2018). Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy. Oncotarget, 9(59), 31494–31510. Available at: [Link]

  • BenchChem. (2025). Buclizine's Interaction with the p53 Signaling Pathway: A Technical Guide for Researchers. BenchChem Technical Support.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Thiyagarajan, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3073. Available at: [Link]

  • Cyge, B., et al. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Database. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis using Acriflavine Hydrochloride and Hoechst Stain. BenchChem Technical Support.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Hong, H. Y., et al. (2007). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. Journal of Pharmacy and Pharmacology, 59(4), 519-525. Available at: [Link]

  • Al-Ghazzawi, A. M., et al. (2024). Drug Repurposing for Cancer Treatment: A Comprehensive Review. Molecules, 29(3), 698. Available at: [Link]

  • Life Extension. (n.d.). Drug Repurposing in Cancer. Life Extension. Available at: [Link]

  • Saha, A., et al. (2022). Repurposing Opportunities in Oncology: Using 'Old' Drugs as 'Novel' Anti-cancer Agents. Journal of Clinical and Diagnostic Research, 16(12), XE01-XE06. Available at: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Forced Degradation Studies of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Stability Profile of Buclizine Hydrochloride

Buclizine Hydrochloride, a piperazine derivative, is an established antihistaminic agent with antimuscarinic and antiemetic properties, primarily indicated for the prevention of motion sickness and nausea.[1][2][3] The chemical integrity of an active pharmaceutical ingredient (API) like Buclizine Hydrochloride is paramount to its safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are a cornerstone of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5] This application note provides a detailed, field-proven protocol for conducting forced degradation studies on Buclizine Hydrochloride, in line with ICH guidelines, and establishing a stability-indicating analytical method. The overarching goal is to generate a comprehensive stability profile that informs formulation development, packaging selection, and storage conditions.

The rationale behind forced degradation is to create a scenario where potential degradants are generated at a sufficient level (typically 5-20% degradation) to be detected and characterized.[6][7] This ensures that the analytical method developed is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[1]

Essential Equipment, Reagents, and Analytical Systems

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Photostability chamber with UV and fluorescent light sources

  • Temperature-controlled oven

  • pH meter

  • Analytical balance

  • Water bath

  • Sonicator

  • Vortex mixer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents:

  • Buclizine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (HCl, AR grade)

  • Sodium hydroxide (NaOH, AR grade)

  • Hydrogen peroxide (H₂O₂, 30% solution, AR grade)

  • Milli-Q water or equivalent

Analytical System: A Validated Stability-Indicating HPLC Method

A robust HPLC method is critical for the success of a forced degradation study. The following method has been shown to be effective in separating Buclizine Hydrochloride from its degradation products.[1][2]

ParameterRecommended Conditions
Column Grace Alpha C18 (250 x 4.6 mm, 5 µm) or equivalent[2]
Mobile Phase Triethylamine-phosphoric acid buffer (pH 3.0) and Acetonitrile (20:80, v/v)[2]
Flow Rate 1.0 mL/min[2][8]
Detection Wavelength 230 nm[1][8]
Column Temperature Ambient
Injection Volume 20 µL

The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[9]

Experimental Workflow: A Visual Guide

The overall process of conducting a forced degradation study, from sample preparation to data analysis, is depicted in the workflow diagram below. This systematic approach ensures that all stress conditions are evaluated and the resulting samples are analyzed appropriately.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_start Start: Buclizine HCl Stock Solution acid Acid Hydrolysis (2M HCl, 4h) prep_start->acid Expose to Stress base Base Hydrolysis (0.025N NaOH, 2h) prep_start->base Expose to Stress oxidative Oxidative Degradation (30% H2O2, 48h) prep_start->oxidative Expose to Stress thermal Thermal Degradation (60°C, 7 days) prep_start->thermal Expose to Stress photolytic Photolytic Degradation (UV & Vis Light) prep_start->photolytic Expose to Stress neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis data_analysis Data Analysis (Peak Purity, Mass Balance) hplc_analysis->data_analysis end_point End: Stability Profile data_analysis->end_point

Caption: A flowchart illustrating the key stages of a forced degradation study for Buclizine Hydrochloride.

Detailed Protocol for Forced Degradation Studies

This section provides a step-by-step methodology for subjecting Buclizine Hydrochloride to various stress conditions as recommended by ICH guidelines.[6]

1. Preparation of Stock Solution:

  • Accurately weigh 100 mg of Buclizine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.[1]

2. Stress Conditions:

For each condition, a parallel control sample (drug substance in the same solvent system but without the stressor) should be prepared and analyzed.

2.1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 2M HCl.

  • Heat the mixture in a water bath at 80°C for 4 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2M NaOH.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

Causality: Acidic conditions can catalyze the hydrolysis of susceptible functional groups. The use of elevated temperature accelerates this process to achieve degradation within a reasonable timeframe.

2.2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.025N NaOH.

  • Keep the mixture at room temperature for 2 hours.[1]

  • After the specified time, neutralize the solution with an appropriate volume of 0.025N HCl.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

Causality: Basic conditions can also promote hydrolysis, often through a different mechanism than acid-catalyzed hydrolysis. The milder temperature compared to acid hydrolysis is due to the potential for greater lability under basic conditions for certain structures.

2.3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).[9]

  • Keep the solution at room temperature, protected from light, for 48 hours.[2]

  • After the specified time, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

Causality: Oxidation is a common degradation pathway. Hydrogen peroxide is a potent oxidizing agent that can simulate the effect of atmospheric oxygen or oxidative impurities.

2.4. Thermal Degradation:

  • Expose the solid Buclizine Hydrochloride powder to a dry heat of 60°C in a temperature-controlled oven for 7 days.[2]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.

Causality: Thermal stress assesses the intrinsic stability of the drug substance in the solid state. Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

2.5. Photolytic Degradation:

  • Expose a solution of Buclizine Hydrochloride in the mobile phase to UV light (254 nm) and visible light in a photostability chamber. The total exposure should be a minimum of 1.2 million lux hours and 200 watt hours per square meter.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • After exposure, analyze the sample by HPLC.

Causality: Photodegradation is a critical stability concern for light-sensitive compounds. This test simulates the effect of exposure to light during manufacturing, storage, and administration.

Data Analysis and Interpretation

1. Peak Purity and Specificity: The analytical method must be able to separate the main Buclizine Hydrochloride peak from all degradation product peaks.[1] Peak purity analysis, using a photodiode array (PDA) detector, is essential to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.

2. Mass Balance: A crucial aspect of a successful forced degradation study is the mass balance calculation. The sum of the assay of Buclizine Hydrochloride and the areas of all the degradation products should be close to 100% of the initial concentration. This demonstrates that all major degradation products have been detected.

Summary of Expected Degradation:

The following table summarizes the anticipated stability of Buclizine Hydrochloride under the described stress conditions, based on available literature.

Stress ConditionReagents and ConditionsExpected Degradation
Acid Hydrolysis 2M HCl, 80°C, 4hSignificant degradation observed[1][10]
Base Hydrolysis 0.025N NaOH, RT, 2hSignificant degradation observed[1]
Oxidative Degradation 30% H₂O₂, RT, 48hDegradation observed
Thermal Degradation 60°C, 7 days (solid)Negligible to minor degradation
Photolytic Degradation UV & Visible lightPotential for degradation

Note: The extent of degradation may vary depending on the exact experimental conditions.

Conclusion: A Foundation for Robust Drug Development

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies of Buclizine Hydrochloride. By following these detailed steps, researchers can effectively identify the potential degradation pathways and establish a validated stability-indicating analytical method. The insights gained from these studies are invaluable for the development of a safe, effective, and stable pharmaceutical product, ensuring compliance with global regulatory standards. The self-validating nature of this protocol, through peak purity analysis and mass balance calculations, ensures the trustworthiness and scientific integrity of the generated stability data.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Application Note: A Stability-Indicating HPLC Method for the Determination of Buclizine Hydrochloride. (n.d.). Benchchem.
  • Application Note: Stability-Indicating HPLC Assay for Buclizine Hydrochloride and Its Degrad
  • A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. (n.d.). TSI Journals.
  • Forced Degrad
  • Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. (n.d.). Scite.ai.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantific
  • Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. (n.d.). SciELO.
  • ICH GUIDELINES: STRESS DEGRAD
  • HPTLC method for the estimation of buclizine hydrochloride (buc) from pure and tablet dosage form. (2022). Der Pharma Chemica.
  • A validated stability indicating HPLC assay method for Buclizine hydrochloride in bulk drug and dosage form. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

Sources

Application Note: A Robust, Stability-Indicating HPLC Assay for Buclizine Hydrochloride and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Buclizine Hydrochloride in bulk drug and pharmaceutical formulations. The developed isocratic, reverse-phase method effectively separates Buclizine Hydrochloride from its degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This method is demonstrated to be simple, accurate, precise, and robust, making it highly suitable for routine quality control analysis and stability studies to ensure the safety and efficacy of Buclizine Hydrochloride products.

Introduction

Buclizine Hydrochloride, chemically known as (RS)-1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride, is a piperazine derivative with antihistaminic, antimuscarinic, and antiemetic properties.[1][2] It is primarily utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[3][4] To guarantee the therapeutic efficacy and safety of pharmaceutical products, a stability-indicating analytical method is imperative. Such a method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form during manufacturing, storage, or administration.

This document provides a comprehensive protocol for a stability-indicating HPLC assay for Buclizine Hydrochloride. The methodology has been validated for its specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[5]

Physicochemical Properties of Buclizine Hydrochloride

A fundamental understanding of the physicochemical properties of Buclizine Hydrochloride is crucial for the development of a robust analytical method.

PropertyValueReference
Chemical Name(RS)-1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride[1]
Molecular FormulaC₂₈H₃₅Cl₃N₂[2]
Molecular Weight505.95 g/mol []
AppearanceWhite to off-white crystalline powder[7]
SolubilitySoluble in water and alcohol[7]
UV Absorbance Maxima~230 nm[4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnGrace Alpha C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile : Triethylamine-phosphoric acid buffer (pH 3.0) (80:20, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength230 nm
Run Time10 minutes
Preparation of Solutions
  • Buffer Preparation: Prepare a triethylamine-phosphoric acid buffer and adjust the pH to 3.0 using orthophosphoric acid.[3]

  • Mobile Phase Preparation: Mix the prepared buffer and HPLC grade acetonitrile in the ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Buclizine Hydrochloride reference standard in the mobile phase to obtain a known concentration of 1000 µg/mL.[3]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.[1]

Sample Preparation (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 50 mg of Buclizine Hydrochloride to a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of mobile phase and sonicate for 45 minutes to ensure complete dissolution.[1]

  • Dilute to volume with the mobile phase and filter through a 0.45 µm nylon membrane filter.[1]

  • Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).[1]

G cluster_prep Sample Preparation Workflow powder Weigh and Powder Tablets dissolve Dissolve in Mobile Phase & Sonicate powder->dissolve filter Filter through 0.45 µm Filter dissolve->filter dilute Dilute to Final Concentration filter->dilute

Caption: Workflow for the Preparation of Tablet Samples.

Forced Degradation Studies

Forced degradation studies were performed on the Buclizine Hydrochloride reference standard to establish the stability-indicating nature of the method.

General Procedure

Subject the Buclizine Hydrochloride stock solution to the following stress conditions. After the specified period, cool the solutions to room temperature, neutralize if necessary, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.[3]

Stress Conditions
  • Acid Hydrolysis: Treat the drug solution with 0.05 N HCl and heat at 60°C for 48 hours.[8]

  • Base Hydrolysis: Treat the drug solution with 0.025 N NaOH and heat at 60°C for 2 hours.[8]

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide (H₂O₂) and keep the solution at ambient temperature, protected from light, for 48 hours.[3]

  • Thermal Degradation: Expose the solid drug to heat at 60°C for 7 days.[3][8]

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) in a photostability chamber for 48 hours.[3]

G cluster_forced_degradation Forced Degradation Protocol start Buclizine HCl Stock Solution acid Acid Hydrolysis (0.05N HCl, 60°C, 48h) start->acid base Base Hydrolysis (0.025N NaOH, 60°C, 2h) start->base oxidation Oxidative Degradation (30% H₂O₂, RT, 48h) start->oxidation thermal Thermal Degradation (Solid, 60°C, 7 days) start->thermal photo Photolytic Degradation (Solution, UV 254nm, 48h) start->photo end Neutralize, Dilute & Inject acid->end base->end oxidation->end thermal->end photo->end

Caption: Protocol for Forced Degradation Studies of Buclizine.

Results and Discussion

Method Development and Optimization

The primary objective was to develop a method that could separate Buclizine Hydrochloride from all potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition was optimized to achieve a good peak shape and resolution. A mixture of acetonitrile and a pH 3.0 buffer provided the best separation. The detection wavelength of 230 nm was selected based on the UV absorbance maximum of Buclizine.[4]

Forced Degradation Behavior

Buclizine Hydrochloride was found to be susceptible to degradation under acidic, basic, and oxidative conditions, with negligible degradation observed under thermal and photolytic stress.[8] The developed HPLC method successfully resolved the main Buclizine peak from all degradation product peaks, confirming its stability-indicating nature.[1] The mass balance in all stressed conditions was close to 100%, indicating that all degradation products were eluted and detected.

Table 1: Summary of Forced Degradation Studies for Buclizine Hydrochloride

Stress Condition% DegradationObservations
Acid Hydrolysis (0.05 N HCl, 60°C, 48h)~27%Two major degradation peaks observed.[5]
Base Hydrolysis (0.025 N NaOH, 60°C, 2h)SignificantFormation of multiple degradation peaks.[8]
Oxidative (30% H₂O₂, RT, 48h)~0.7%Minor degradation observed.[5]
Thermal (Solid, 60°C, 7 days)NegligibleThe drug is relatively stable to heat.
Photolytic (UV 254nm, 48h)NegligibleThe drug is stable under photolytic stress.[5]
Data compiled from multiple sources; specific degradation percentages may vary based on exact experimental conditions.
Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][9]

Table 2: Summary of Method Validation Parameters

ParameterResult
Specificity The method is specific for Buclizine HCl in the presence of its degradation products and excipients.
Linearity (Range) 0.5 - 24 µg/mL.[5]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 2% for intra-day and inter-day precision.[1]
Robustness The method is robust to small, deliberate variations in chromatographic conditions.

The low relative standard deviation (RSD) values for intra-day and inter-day precision (less than 2%) indicate the high precision of the method.[1] The accuracy, demonstrated by the high recovery percentages, confirms the suitability of the method for quantitative analysis.

Conclusion

The developed and validated stability-indicating HPLC method is simple, accurate, and precise for the determination of Buclizine Hydrochloride in the presence of its degradation products.[1] This method can be effectively utilized for routine quality control analysis, stability studies, and to ensure the quality and integrity of Buclizine Hydrochloride in pharmaceutical formulations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dhakane, V. D., & Ubale, M. B. (n.d.). A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Analytical Chemistry: An Indian Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem. [Link]

  • da Cunha, M. S., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. SciELO. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). A-validated-stability-indicating-HPLC-assay-method-for-Buclizine-hydrochloride-in-bulk-drug-and-dosage-form.pdf. [Link]

  • El-Walily, A. M., et al. (1998). High performance liquid chromatographic determination of buclizine dihydrochloride in the presence of acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Der Pharma Chemica. (2022). HPTLC method for the estimation of buclizine hydrochloride (buc) from pure and tablet dosage form. [Link]

Sources

Formulating Buclizine for oral and parenteral administration in preclinical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Formulating Buclizine for Oral and Parenteral Administration in Preclinical Research

Authored by: Your Senior Application Scientist

Publication Date: January 3, 2026

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the formulation of buclizine for both oral and parenteral administration in preclinical research settings. Buclizine, a piperazine-derivative antihistamine with potent antiemetic and anticholinergic properties, is a valuable tool in studying nausea, vertigo, and motion sickness.[1][2][3] However, its practical application in animal models is frequently hampered by its poor aqueous solubility. This guide addresses this core challenge by providing step-by-step methodologies for creating effective solution and suspension formulations for oral delivery, as well as a sterile, injectable formulation for parenteral routes. The protocols are designed to ensure dose accuracy, consistency, and reliability, which are paramount for generating high-quality pharmacokinetic (PK) and pharmacodynamic (PD) data.

Introduction: Buclizine in Preclinical Models

Buclizine is a first-generation H1 receptor antagonist that also exhibits significant anticholinergic (muscarinic receptor antagonist) activity.[1][2] Its primary mechanism of action for preventing nausea and vomiting involves blocking these receptors within the central nervous system's vomiting center and chemoreceptor trigger zone (CTZ).[1][4] This dual antagonism makes buclizine a compound of interest for a variety of preclinical investigations, including those targeting motion-induced emesis, vestibular disorders, and even potential appetite stimulation.[1][5]

The primary obstacle in these studies is the physicochemical nature of the active pharmaceutical ingredient (API), typically buclizine hydrochloride. Its very low water solubility can lead to erratic absorption from the gastrointestinal tract and makes parenteral formulation challenging, potentially compromising the integrity of experimental outcomes. The selection of an appropriate formulation strategy is therefore a critical first step in any preclinical study design.

Key Physicochemical Properties of Buclizine Hydrochloride

A fundamental understanding of buclizine's properties is essential for rational formulation design. The data below has been consolidated to guide experimental choices.

PropertyValue / DescriptionSource(s)
Molecular Formula C₂₈H₃₃ClN₂·2HCl[6][7]
Molecular Weight 505.95 g/mol [6][7]
Appearance White to off-white crystalline powder[7][8]
Water Solubility Practically insoluble in water; Soluble in water and alcohol[8][9]
LogP 7.1[1]
UV Absorbance Maxima ~230 nm[7][10][11]

Note: Conflicting data exists for water solubility, with some sources stating it is soluble while others, particularly in the context of formulation, describe it as "practically insoluble."[8][9] For practical preclinical formulation, it should be treated as poorly aqueous-soluble.

Strategic Approach to Formulation

For preclinical studies, especially in rodent models, liquid formulations are preferred for their ease of administration via oral gavage and the ability to precisely adjust dosing based on body weight.[12] The decision between a solution and a suspension is a critical fork in the formulation workflow.

start Start: Define Required Dose (mg/kg) & Dosing Volume (mL/kg) solubility_check Can target concentration be achieved in a biocompatible solvent system? start->solubility_check develop_solution Protocol 1: Develop Co-Solvent Solution solubility_check->develop_solution Yes develop_suspension Protocol 2: Develop Aqueous Suspension solubility_check->develop_suspension No oral_admin Proceed to Oral Administration develop_solution->oral_admin develop_suspension->oral_admin prep 1. Prepare Co-Solvent Vehicle (e.g., DMSO, PEG400) dissolve 2. Dissolve Buclizine HCl in Vehicle prep->dissolve dilute 3. Dilute with Sterile Isotonic Solution (e.g., Saline) dissolve->dilute filter 4. Sterile Filtration (0.2 µm Syringe Filter) dilute->filter qc 5. Quality Control (Clarity, No Particulates) filter->qc admin Proceed to Parenteral Administration qc->admin

Caption: Parenteral Formulation Workflow.

Protocol 3: Co-Solvent Solution for Intravenous (IV) Injection

Target Concentration Example: 2.5 mg/mL

Materials:

  • Buclizine hydrochloride (API)

  • Dimethyl sulfoxide (DMSO), sterile, endotoxin-free

  • Polyethylene glycol 400 (PEG400), sterile, endotoxin-free

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile, depyrogenated vials

  • Sterile 0.2 µm syringe filters

  • Sterile syringes and needles

  • Laminar flow hood or biological safety cabinet

  • Analytical balance

Step-by-Step Methodology (perform all steps under aseptic conditions):

  • API Weighing: Accurately weigh 25 mg of buclizine hydrochloride and place it in a sterile vial.

  • Solubilization: Add 1.0 mL of sterile DMSO. Cap and swirl gently until the API is fully dissolved.

  • Co-Solvent Addition: Add 1.0 mL of sterile PEG400 and mix thoroughly.

  • Dilution: Slowly add 8.0 mL of sterile saline to the vial, mixing gently to avoid precipitation. The final volume is 10 mL. The percentage of organic solvents is kept low (e.g., ≤20% total) to minimize in-vivo toxicity for IV routes.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the tip. Carefully filter the solution into a final sterile, depyrogenated vial. This step removes any potential microbial contamination. [13]6. Final Quality Control & Storage: The final product must be perfectly clear and free of any visible particulates when viewed against both light and dark backgrounds. Store in the sealed sterile vial at 2-8°C, protected from light. Use within 24 hours of preparation to ensure sterility. [14] Final Formulation Composition:

    Component Percentage (v/v) Purpose
    DMSO 10% Solubilizing Agent
    PEG400 10% Co-solvent

    | Saline (0.9%) | 80% | Isotonic Vehicle |

Mechanism of Action Visualization

To contextualize the purpose of these formulations, the following diagram illustrates the known mechanism of action of buclizine at the cellular level.

cluster_CNS Central Nervous System (Vomiting Center) H1R Histamine H1 Receptor Neuron Postsynaptic Neuron H1R->Neuron Signal Transduction (Nausea/Emesis) MR Muscarinic Receptor MR->Neuron Signal Transduction (Nausea/Emesis) Buclizine Buclizine Buclizine->H1R Antagonism Buclizine->MR Antagonism

Caption: Mechanism of Action of Buclizine.

References

  • Buclizine | C28H33ClN2 | CID 6729 - PubChem. National Center for Biotechnology Information. [Link]

  • Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

  • Buclizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Buclizine – Uses, Side Effects, Medicines & FAQs. PharmEasy. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]

  • Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. PubMed. [Link]

  • (PDF) Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. ResearchGate. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. University of Wisconsin-Milwaukee Research A-Z. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • B Pharmacy 5th Semester Syllabus. Carewell Pharma. [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

  • (PDF) Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. ResearchGate. [Link]

  • Formulation design of Buclizine oral thin film strips. International Journal of Pharmacy and Industrial Research. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Academic. [Link]

  • Simultaneous Determination of Pyridoxine, Meclizine and Buclizine in Dosage Formulations and Human Serum by RP-LC. ResearchGate. [Link]

  • "Formulation and Evaluation of Mouth Dissolving Tablets of Buclizine HCl by Direct Compression Technique". ResearchGate. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Development and validation of a stability-indicating hplc method for the determination of buclizine. Semantic Scholar. [Link]

  • HPTLC-Method-for-the-estimation-of-buclizine-hydrochloride-buc-from-pure-and-tablet-dosage-form.pdf. Der Pharma Chemica. [Link]

  • (PDF) Buclizine Profile. ResearchGate. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration Philippines. [Link]

Sources

Application of Buclizine in motion sickness studies in animal models

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Buclizine's primary mechanism of action: It is a first-generation piperazine H1-antihistamine with anticholinergic (antimuscarinic) and moderate sedative properties. Its antiemetic effect in motion sickness is attributed to the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors in the central nervous system, particularly in the vomiting center and vestibular nuclei.[1][2][3][4][5] It readily crosses the blood-brain barrier.[1]

  • Animal models for motion sickness:

    • Emetic models: Ferrets and dogs are commonly used as they exhibit an emetic (vomiting) response to motion.[1][5][6][7] The primary endpoints in these models are the number of vomits/retches and the latency to the first emetic episode.[1]

    • Non-emetic models: Rodents (rats and mice) do not vomit in response to motion sickness.[8][9] Therefore, surrogate markers are used to assess motion sickness, including:

      • Pica (Kaolin consumption): Rats experiencing motion sickness-induced nausea will consume non-nutritive substances like kaolin clay. This is a well-established index of motion sickness in rats.[10][11][12][13][14]

      • Conditioned Taste Aversion (CTA): Animals will avoid a novel taste that has been paired with motion-induced nausea.[15][16]

      • Behavioral scoring: A scoring system based on symptoms like piloerection, trembling, and incontinence can be used.[8]

      • Reduced motor activity and body temperature: These physiological changes are also indicative of motion sickness in rats.[15]

  • Buclizine administration and dosage in animal models:

    • Route of administration: Oral gavage is a common and effective method for accurate dosing in rodents.[10]

    • Vehicle: Buclizine can be dissolved or suspended in sterile water, saline, or a 0.5% methylcellulose solution.[10]

    • Timing of administration: Buclizine should be administered 30-60 minutes before the motion stimulus for prophylactic treatment, based on human use recommendations.[10]

  • Experimental protocols for inducing motion sickness:

    • Rotational devices: A variable-speed rotation device is used to induce motion sickness.[10] For rats, a common protocol involves rotation at 80 rpm for 15 minutes.[10] Double-axis rotation can also be used to effectively induce motion sickness.[13][16][19]

    • Kaolin consumption measurement: Pre-weighed kaolin is provided to the animals (e.g., for 24 hours before the experiment), and the amount consumed after the motion stimulus is measured.[10][16]

  • Expected side effects of buclizine in animal models:

    • Similar to humans, expected side effects include sedation, decreased motor activity, and reduced food and water intake.[10] Drowsiness, dizziness, blurred vision, and dry mouth are common in humans.[2][20]

  • Data availability: There is a lack of publicly available, detailed quantitative preclinical data for buclizine, such as receptor binding affinities (Ki values) and in vivo efficacy studies (ED50).[1][5] Much of the guidance is based on the pharmacology of similar first-generation antihistamines.[1]

  • Neurotransmitters and receptors involved in motion sickness:

    • Histamine (H1 receptors): Play a significant role in mediating emetic signals from the vestibular system. H1-antagonists that can cross the blood-brain barrier are effective against motion sickness.[1][3][21][22][23]

    • Acetylcholine (Muscarinic receptors): Muscarinic receptor antagonists are also effective in treating motion sickness.[3][24][25][26][27][28] Buclizine has antimuscarinic properties.[2][3]

    • Dopamine (D2 receptors): Dopamine D2 receptors are involved in nausea and emesis, but dopamine antagonists are generally not indicated for motion sickness.[29][30][31][32] Buclizine is expected to have low affinity for D2 receptors.[1]### Application Notes and Protocols for the Use of Buclizine in Preclinical Motion Sickness Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine H1-antihistamine, possesses significant anticholinergic and moderate sedative properties, making it a compound of interest for mitigating motion sickness.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors within the central nervous system, particularly in the vomiting center and vestibular nuclei.[1][3][4][5] As buclizine readily crosses the blood-brain barrier, it can effectively modulate the neural pathways responsible for the symptoms of motion sickness.[1] This document provides a comprehensive guide for researchers on the application of buclizine in animal models of motion sickness, detailing its mechanism of action, recommended experimental protocols, and data interpretation. While extensive quantitative preclinical data for buclizine is not widely available in the public domain, this guide synthesizes existing knowledge and provides a framework based on the pharmacology of similar first-generation antihistamines.[1]

Scientific Foundation: Mechanism of Action in Motion Sickness

Motion sickness arises from a sensory conflict between the visual, vestibular, and proprioceptive systems. This conflict leads to an overstimulation of neural pathways that converge on the vomiting center in the medulla. Key neurotransmitters in this process include histamine and acetylcholine.[3][21]

Buclizine's therapeutic effect stems from its dual antagonism of:

  • Histamine H1 Receptors: It blocks H1 receptors in the vestibular nuclei and the vomiting center, thereby reducing the excitatory signals originating from the vestibular apparatus.[1][3][21]

  • Muscarinic Acetylcholine Receptors: Its anticholinergic properties lead to the blockade of muscarinic receptors, further dampening the transmission of emetic signals.[2][3][24]

This dual blockade effectively interrupts the signaling cascade that leads to the classic symptoms of motion sickness, including nausea and emesis.

Buclizine_Mechanism cluster_Sensory Sensory Input cluster_CNS Central Nervous System Vestibular System Vestibular System Sensory Conflict Sensory Conflict Vestibular System->Sensory Conflict Visual System Visual System Visual System->Sensory Conflict Proprioceptive System Proprioceptive System Proprioceptive System->Sensory Conflict Vestibular Nuclei Vestibular Nuclei Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center H1, M1 Receptors Symptoms Symptoms Vomiting Center->Symptoms Nausea, Emesis Sensory Conflict->Vestibular Nuclei H1, M1 Receptors Buclizine Buclizine Buclizine->Vestibular Nuclei Antagonizes H1 & M1 Buclizine->Vomiting Center Antagonizes H1 & M1

Caption: Buclizine's dual antagonism of H1 and M1 receptors.

Preclinical Animal Models for Motion Sickness Assessment

The choice of animal model is critical and depends on the specific research question and available resources.

Emetic Models (Ferrets and Dogs)

Ferrets and dogs are considered gold-standard models for anti-emetic research as they exhibit a vomiting reflex similar to humans.[1][6]

  • Advantages: Direct measurement of vomiting and retching provides a clear and translatable endpoint.[1]

  • Disadvantages: Higher cost and more complex ethical considerations compared to rodent models.

Non-Emetic Models (Rats and Mice)

Rodents do not vomit, necessitating the use of surrogate markers to quantify motion sickness-induced nausea.[8][9]

  • Pica (Kaolin Consumption): Rats experiencing nausea will ingest non-nutritive substances like kaolin clay.[10][11][12] This is a robust and widely accepted index of motion sickness.[13][14]

  • Conditioned Taste Aversion (CTA): A powerful behavioral paradigm where an animal learns to avoid a novel taste that has been paired with the negative experience of motion-induced nausea.[15][16]

  • Behavioral Scoring: A systematic scoring of observable behaviors such as piloerection, trembling, and immobility can be employed.[8]

  • Physiological Changes: Reductions in motor activity and body temperature are also indicative of motion sickness in rodents.[15]

Experimental Design and Protocols

A well-controlled experimental design is paramount for obtaining reliable and reproducible data.

Buclizine Formulation and Administration
  • Vehicle Selection: Buclizine can be suspended or dissolved in various vehicles. A 0.5% methylcellulose solution is a common choice for oral administration.[10] Other options include sterile water or saline.[10]

  • Route of Administration: For rodent studies, oral gavage is the preferred method for accurate dosing.[10]

  • Dosage Considerations: Due to the lack of specific preclinical data for buclizine in motion sickness, a dose-finding study is highly recommended.[10] Based on human dosing, a starting range of 2.5-5 mg/kg for rats can be considered.[10]

ParameterRecommendationRationale
Vehicle 0.5% Methylcellulose in sterile waterProvides a uniform suspension for consistent dosing.[10]
Route Oral Gavage (p.o.)Ensures accurate and complete dose delivery.[10]
Timing 30-60 minutes pre-stimulusAligns with prophylactic use in humans to allow for absorption.[10]
Starting Dose (Rats) 2.5 - 5 mg/kgExtrapolated from human therapeutic doses.[10]
Protocol: Motion Sickness Induction in Rats using Rotational Stimulus and Kaolin Consumption

This protocol details a common method for assessing the efficacy of buclizine in a rat model of motion sickness.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Buclizine

  • Vehicle (e.g., 0.5% methylcellulose)

  • Kaolin powder

  • Variable-speed rotation device

  • Animal restrainers

  • Standard laboratory animal caging and diet

Experimental Workflow:

Experimental_Workflow cluster_Phase1 Phase 1: Acclimation & Baseline cluster_Phase2 Phase 2: Treatment & Induction cluster_Phase3 Phase 3: Assessment Acclimation Acclimation (7 days) Baseline Baseline Kaolin Intake (24-48h) Acclimation->Baseline Dosing Buclizine/Vehicle Admin. (p.o.) Pretreatment Pre-treatment Period (60 min) Dosing->Pretreatment Rotation Rotational Stimulus (e.g., 80 rpm, 15 min) Pretreatment->Rotation PostRotation Post-Rotation Housing KaolinMeasurement Measure Kaolin Intake (e.g., 24h post-rotation) PostRotation->KaolinMeasurement

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Buclizine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Buclizine Hydrochloride. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve symmetrical, reproducible peaks essential for accurate quantification and method robustness.

Frequently Asked Questions (FAQs)

Q1: My Buclizine peak is tailing. What is the most common cause?

A: The most frequent cause of peak tailing for basic compounds like Buclizine Hydrochloride is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can become ionized and interact with the protonated amine groups of Buclizine, leading to a portion of the analyte being retained longer than the main peak, resulting in a "tail".[3][4]

Q2: How does mobile phase pH affect the peak shape of Buclizine?

A: Mobile phase pH is a critical parameter.[5] Buclizine is a basic compound with piperazine moieties.[6][7] At a low pH (e.g., 2.5-4.5), both the silanol groups on the column and the Buclizine molecule will be protonated. This protonation of the silanol groups suppresses their ability to interact with the positively charged Buclizine, minimizing peak tailing.[2][8] Conversely, at a mid-range pH, a mixture of ionized and unionized species can exist, often leading to peak distortion.[5]

Q3: I've adjusted the pH, but I still see some tailing. What else can I do?

A: If pH adjustment alone is insufficient, consider adding a mobile phase modifier like triethylamine (TEA).[2][9] TEA acts as a "silanol suppressor" by competing with Buclizine for interaction with the active silanol sites on the stationary phase. Another strategy is to increase the buffer concentration to ensure consistent pH at the column surface.[8][10]

Q4: Could my column be the problem?

A: Yes, column degradation is a common culprit.[8] Over time, or with exposure to harsh conditions, the stationary phase can degrade, exposing more active silanol groups. If you observe a sudden onset of tailing or a gradual worsening over time, it may be time to replace your column or use a guard column to protect the analytical column.[8]

In-Depth Troubleshooting Guide

Peak tailing in HPLC, quantified by a tailing factor (Tf) greater than 1.2, can compromise the accuracy of integration and reduce resolution.[8] A systematic approach is crucial to identify and resolve the root cause.

The Role of Silanol Interactions

Silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[3] These groups are acidic and can deprotonate at pH values above approximately 3, acquiring a negative charge.[4][11] Buclizine Hydrochloride, being a basic compound containing amine functional groups, will be protonated and carry a positive charge in acidic to neutral mobile phases.[12][] The electrostatic interaction between the negatively charged silanol groups and the positively charged Buclizine molecules leads to a secondary retention mechanism, causing peak tailing.[2][14]

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to diagnosing and resolving peak tailing issues with Buclizine Hydrochloride.

Caption: A decision tree for troubleshooting Buclizine HPLC peak tailing.

Step 1: Verify and Optimize Method Parameters

Before making significant changes, ensure your current method parameters are appropriate for the analysis of a basic compound like Buclizine.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Procedure:

    • Prepare a mobile phase with a pH in the range of 2.5 to 3.5.[2] A common choice is a phosphate or formate buffer.[15]

    • Ensure the buffer concentration is between 10-50 mM to provide adequate pH control.[8][10]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Rationale: At a low pH, the silanol groups are protonated (Si-OH), making them neutral and less likely to interact with the positively charged Buclizine molecule.[4] This minimizes the secondary ionic interactions that cause peak tailing.

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, minimizing secondary interactions with basic analytes.[2]
Buffer Concentration 10 - 50 mMEnsures stable pH and improves peak symmetry.[8][10]
Organic Modifier Acetonitrile or MethanolThe choice can influence selectivity and peak shape.[16]
Column Type End-capped C18 or Polar-embeddedEnd-capping reduces available silanol groups, while polar-embedded phases shield them.[1][16]
Step 2: Employ Mobile Phase Modifiers

If optimizing the pH is not sufficient, the use of a competitive base as a mobile phase additive can be highly effective.

Protocol 2: Addition of a Silanol Suppressor

  • Objective: To block the active silanol sites and prevent their interaction with Buclizine.

  • Procedure:

    • Add a small amount of an amine modifier, such as 0.1% v/v Triethylamine (TEA), to your mobile phase.[9]

    • Re-equilibrate the column thoroughly with the modified mobile phase.

  • Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase. This effectively "masks" the silanols from the Buclizine analyte, allowing it to elute with minimal secondary interactions, resulting in a more symmetrical peak.

Caption: Mechanism of peak tailing reduction using a silanol suppressor.

Step 3: Assess and Address Column and System Issues

Persistent peak tailing, especially when it appears suddenly or worsens over time, may indicate issues with the column or the HPLC system itself.

  • Column Contamination and Degradation: The accumulation of strongly retained sample components can foul the column, and operating at pH extremes can hydrolyze the stationary phase.[10][17]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[8] If performance does not improve, the column may need to be replaced.[8] Using a guard column can extend the life of your analytical column.[17]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are properly fitted to minimize dead volume.[16]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[9][18]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a stronger solvent is necessary, inject the smallest possible volume.

By systematically addressing these potential causes, from method parameters to hardware, you can effectively troubleshoot and eliminate peak tailing in your Buclizine Hydrochloride HPLC analysis, leading to more accurate and reliable results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Kazimierczuk, Z., & Fornal, E. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Kuminek, G., et al. (2011). Development and validation of a stability-indicating hplc method for the determination of buclizine. Química Nova, 34(4), 653-657.
  • ResearchGate. (2025, August 9). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate. (n.d.). A-validated-stability-indicating-HPLC-assay-method-for-Buclizine-hydrochloride-in-bulk-drug-and-dosage-form.pdf.
  • National Center for Biotechnology Information. (n.d.). Buclizine Hydrochloride. PubChem Compound Database.
  • PharmaCompass. (n.d.). Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Benchchem. (n.d.). Technical Support Center: Enhancing HPLC Resolution of Buclizine and Its Impurities.
  • AbMole BioScience. (n.d.). Buclizine hydrochloride | CAS 129-74-8.
  • BOC Sciences. (n.d.). CAS 129-74-8 Buclizine hydrochloride.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • CymitQuimica. (n.d.). CAS 129-74-8: Buclizine hydrochloride.
  • Benchchem. (n.d.). Application Note: Stability-Indicating HPLC Assay for Buclizine Hydrochloride and Its Degradation Products.

Sources

Technical Support Center: Overcoming Poor Solubility of Buclizine in Preclinical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Buclizine preclinical formulations. Buclizine is a piperazine-derivative antihistamine with known antiemetic and anticholinergic properties.[1][2] However, its progression through preclinical evaluation is frequently hampered by a significant challenge: poor aqueous solubility. As a highly lipophilic molecule (LogP ≈ 7.1) with extremely low water solubility, achieving adequate and consistent exposure in animal models requires robust and well-designed formulation strategies.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues encountered during the formulation of Buclizine for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of Buclizine that I must consider?

A1: Understanding the fundamental properties of Buclizine is the first step in designing any formulation strategy.[3] The key parameters are summarized below. Buclizine hydrochloride is the commonly used salt form.

PropertyValueSignificance for FormulationSource
Molecular Weight 433.0 g/mol (base); 505.95 g/mol (dihydrochloride)Influences diffusion and dissolution rates.[1][2]
Aqueous Solubility Practically insoluble. Estimated at 2.46e-04 g/L.[1]This is the primary challenge; aqueous vehicles alone are insufficient.[1]
LogP (Octanol/Water) ~7.1Indicates high lipophilicity ("grease ball" type drug). Suggests suitability for lipid-based formulations and high membrane permeability.[1]
pKa As a piperazine derivative, Buclizine is a weak base.The molecule's charge state and solubility are highly dependent on pH. Acidic pH can protonate the nitrogen atoms, increasing solubility.General Chemical Knowledge
Physical Form White to off-white crystalline powder.Crystalline solids require energy to overcome lattice forces before they can dissolve, contributing to low solubility.
Q2: How does Buclizine's Biopharmaceutics Classification System (BCS) class guide my formulation choice?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Buclizine, with its low solubility and high lipophilicity (suggesting high permeability), is classified as a BCS Class II drug.[5]

  • BCS Class II: Low Solubility, High Permeability.[4][6]

For BCS Class II compounds, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal tract.[7] Therefore, the primary goal of formulation is to enhance the solubility or dissolution rate, ensuring the drug is in a soluble state at the site of absorption.[5][7] This classification strongly indicates that simple aqueous suspensions will likely yield low and variable bioavailability, making solubilization-enabling technologies necessary.[6][7]

Section 2: Troubleshooting and Formulation Guides

This section provides a systematic, tiered approach to Buclizine formulation. Start with the simplest methods and proceed to more complex systems as needed.

Problem 1: My initial attempt to dissolve Buclizine HCl in a simple aqueous buffer failed, resulting in immediate precipitation.

This is the expected behavior for a BCS Class II compound. The first line of attack involves simple modifications to the vehicle.

Solution 1.1: pH Adjustment

Scientific Rationale: As a weak base, Buclizine's solubility can be significantly increased in an acidic environment where its piperazine nitrogens become protonated and thus more polar. This is often the simplest and most direct method to try first.[6]

Step-by-Step Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate) at pH values ranging from 2.0 to 7.4.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of Buclizine HCl powder to a small volume (e.g., 1-2 mL) of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particles.

    • Analyze the concentration of dissolved Buclizine in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (mg/mL) against the pH of the buffer. This profile will reveal the optimal pH range for solubilizing Buclizine for your studies.

Considerations:

  • Route of Administration: Extremely low pH vehicles may be suitable for oral gavage but can cause irritation and are generally unsuitable for intravenous (IV) or intraperitoneal (IP) injection.[8]

  • In Vivo Precipitation: A formulation that is clear at a low pH may precipitate upon entering the neutral pH of the bloodstream or small intestine. This can lead to embolism (for IV) or erratic absorption (for oral).

Problem 2: pH adjustment alone is insufficient to reach my target concentration, or the required pH is not physiologically compatible.

If simple pH modification fails, the next step is to introduce organic co-solvents to increase the solubilizing capacity of the vehicle.

Solution 2.1: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more favorable for lipophilic compounds like Buclizine to dissolve.[6][9]

Common Preclinical Co-Solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol

Step-by-Step Protocol: Co-Solvent Screening

  • Initial Screening: Attempt to dissolve Buclizine HCl in 100% of each selected co-solvent to determine its maximum solubility.

  • Binary & Ternary Systems: Based on the initial screen, select the best co-solvents. Prepare various blends of the co-solvent with an aqueous vehicle (e.g., water, saline, or an acidic buffer identified in Solution 1.1). A common starting point is a blend like 10% DMSO, 40% PEG 400, and 50% saline.

  • Method of Preparation:

    • Always dissolve the Buclizine HCl powder completely in the neat organic co-solvent(s) first.[10]

    • Once a clear solution is formed, slowly add the aqueous component dropwise while vortexing vigorously.[10] This technique, known as solvent-antisolvent addition, is critical to prevent the drug from crashing out of solution.

  • Assess Stability: Observe the final formulation for any signs of precipitation or cloudiness immediately after preparation and after several hours at room temperature and 4°C.[10]

Example Co-Solvent Formulation for Oral Gavage (10 mg/mL):

  • Buclizine HCl: 100 mg

  • DMSO: 1 mL

  • PEG 400: 4 mL

  • Tween 80: 0.5 mL

  • Saline (0.9% NaCl): 4.5 mL

  • Final Volume: 10 mL

Considerations:

  • Toxicity: Co-solvents can have their own toxicities, which are species-dependent.[10][11] Always consult literature for maximum tolerated doses of excipients in your chosen animal model.[11] For example, high concentrations of PEG-400 can cause cardiovascular effects in rats.[12]

  • Pharmacokinetic Effects: The vehicle itself should not significantly alter the drug's intrinsic PK properties.[8]

Formulation Strategy Decision Workflow

The following diagram illustrates a logical progression for selecting a suitable formulation strategy for Buclizine.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulations cluster_2 Phase 3: Intermediate Complexity cluster_3 Phase 4: Advanced Formulations start Start: Buclizine HCl Powder (BCS Class II) sol_check Is solubility in simple aqueous buffer sufficient? start->sol_check ph_adjust Attempt pH Adjustment (Protocol 1.1) sol_check->ph_adjust No success Proceed to In Vivo Study sol_check->success Yes ph_check Is target concentration achieved at a safe pH? ph_adjust->ph_check cosolvent Screen Co-Solvent Systems (Protocol 2.1) ph_check->cosolvent No ph_check->success Yes cosolvent_check Is formulation stable and non-toxic? cosolvent->cosolvent_check advanced Consider Advanced Formulations: - Cyclodextrins (Solution 3.1) - Lipid-Based Systems (Solution 3.2) cosolvent_check->advanced No cosolvent_check->success Yes advanced->success

Caption: Decision workflow for Buclizine formulation.

Problem 3: Co-solvents are causing toxicity, or the formulation is still not stable upon dilution.

When simple solvent systems are inadequate, more advanced formulation technologies that alter the drug's microenvironment are required.

Solution 3.1: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate lipophilic guest molecules like Buclizine, forming an "inclusion complex" that has significantly improved aqueous solubility.[8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its favorable safety profile.[11]

Step-by-Step Protocol: Phase-Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).

  • Determine Solubility: Add excess Buclizine HCl to each CD solution and perform an equilibrium solubility measurement as described in Protocol 1.1.

  • Analyze Data: Plot the solubility of Buclizine against the concentration of HP-β-CD.

    • A linear relationship (AL-type profile) suggests the formation of a 1:1 soluble complex, which is ideal.[13][15]

    • The slope of this line can be used to calculate the complexation efficiency and binding constant.

  • Formulation Preparation: Based on the solubility plot, prepare a solution by dissolving the required amount of HP-β-CD in the aqueous vehicle first, then add the Buclizine HCl and stir or sonicate until a clear solution is formed.

Hypothetical Solubility Enhancement with HP-β-CD

HP-β-CD Conc. (% w/v)Buclizine Solubility (mg/mL)Fold Increase
0<0.01-
101.5>150x
205.2>520x
3012.8>1280x
4025.5>2550x
Solution 3.2: Lipid-Based Formulations

Scientific Rationale: Given Buclizine's very high LogP, lipid-based drug delivery systems (LBDDS) are an excellent strategy, particularly for oral administration.[6][16] These formulations pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.[16] Upon gentle agitation in aqueous media (like the GI tract), they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized for absorption.[7][17]

Types of LBDDS (Lipid Formulation Classification System - LFCS): [17]

  • Type I: Oils only (e.g., triglycerides).

  • Type II/IIIA (SEDDS): Self-Emulsifying Drug Delivery Systems. Comprise oils and water-insoluble surfactants.

  • Type IIIB (SMEDDS): Self-Microemulsifying Drug Delivery Systems. Comprise oils, water-soluble surfactants, and co-solvents. These often provide the highest solubilization capacity.[16][18]

Step-by-Step Protocol: Basic LBDDS Screening

  • Excipient Solubility: Determine the solubility of Buclizine in various individual lipid excipients (e.g., Labrafac™, Maisine®, Capryol™, Transcutol®, Cremophor®).

  • Prototype Formulation:

    • Select the oil with the highest solubility for Buclizine.

    • Dissolve Buclizine in the selected oil. Gentle heating may be required.

    • Add a surfactant (e.g., Cremophor® EL) and a co-solvent (e.g., Transcutol® HP) and mix until a homogenous, isotropic mixture is formed.

  • Dispersion Test: Add one drop of the formulation to 250 mL of water with gentle stirring. Observe the spontaneity of emulsification and the resulting appearance (milky emulsion for SEDDS, clear/translucent microemulsion for SMEDDS).

  • Optimization: Adjust the ratios of oil, surfactant, and co-solvent to optimize the formulation's self-emulsification performance and drug-loading capacity.

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates how the hydrophobic Buclizine molecule is encapsulated within the lipophilic core of a cyclodextrin, while the hydrophilic exterior of the complex enhances aqueous solubility.

G cluster_CD Cyclodextrin (HP-β-CD) cluster_Buclizine Buclizine cluster_Complex Soluble Inclusion Complex CD_core Lipophilic Cavity Complex_core Buclizine Buclizine_mol Poorly Soluble Buclizine Buclizine_mol->Complex_core Encapsulation Complex_node Hydrophilic Exterior

Caption: Encapsulation of Buclizine by a cyclodextrin.

Section 3: Final Considerations

  • Suspensions: If all solubilization strategies fail, a well-formulated suspension may be the only option.[10] This requires reducing the particle size of the API (micronization) and using a suspending agent (e.g., 0.5% methylcellulose) to ensure dose uniformity.[6] However, this approach often leads to variable absorption for BCS Class II drugs.

  • Stability: Always assess the short-term stability of your final formulation under the intended storage and study conditions.[8][19]

  • Analytical Methods: Ensure you have a validated analytical method to quantify Buclizine in the presence of all selected excipients to confirm the concentration of your final formulation.

By systematically applying these principles and protocols, researchers can overcome the significant solubility challenges of Buclizine, enabling the generation of reliable and reproducible data in preclinical studies.

References

  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Available from: [Link]

  • Miller, O., et al. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available from: [Link]

  • Neervannan, S. (2006). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. PubMed Central. Available from: [Link]

  • National Library of Medicine. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Available from: [Link]

  • CIBTech. LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. Available from: [Link]

  • J-Stage. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • National Library of Medicine. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2011). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Available from: [Link]

  • National Center for Biotechnology Information. Buclizine. PubChem. Available from: [Link]

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • ResearchGate. (2020). Formulation and In-Vitro Evaluation of Buclizine Buccoadhesive Tablets. Available from: [Link]

  • International Journal of Pharmacy and Industrial Research. (2012). PDF. Available from: [Link]

  • Cheméo. Buclizine (CAS 82-95-1) - Chemical & Physical Properties. Available from: [Link]

  • ResearchGate. (2015, September 1). "Formulation and Evaluation of Mouth Dissolving Tablets of Buclizine HCl by Direct Compression Technique". Available from: [Link]

  • Wikipedia. Biopharmaceutics Classification System. Available from: [Link]

  • ResearchGate. (2011). Buclizine Profile. Available from: [Link]

  • National Center for Biotechnology Information. Buclizine Hydrochloride. PubChem. Available from: [Link]

  • MDPI. (2023). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Available from: [Link]

  • National Library of Medicine. (2020). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PubMed Central. Available from: [Link]

  • University of Huddersfield Repository. (2013). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link]

  • National Library of Medicine. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. PubMed Central. Available from: [Link]

  • National Library of Medicine. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. PubMed. Available from: [Link]

  • National Library of Medicine. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available from: [Link]

  • CUTM Courseware. biopharmaceutics classification system (bcs). Available from: [Link]

  • ResearchGate. (2023). Biopharmaceutical classification system: Scientific basis for biowaiver extensions. Available from: [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Available from: [Link]

Sources

Technical Support Center: Challenges in Forced Degradation Studies of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of Buclizine Hydrochloride. As a piperazine derivative with antihistaminic and antiemetic properties, Buclizine presents a unique set of challenges in stability testing due to its chemical structure and physicochemical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to navigate the complexities of these studies effectively. Our goal is to help you establish robust, stability-indicating analytical methods that meet global regulatory standards.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on a combination of established scientific principles and practical laboratory experience.

Q1: My Buclizine Hydrochloride precipitates when I try to perform base hydrolysis. How can I proceed?

Answer:

This is a very common and critical challenge with Buclizine. Its free base is practically insoluble in water, and in alkaline conditions (high pH), the hydrochloride salt converts to this insoluble form, making an accurate degradation study impossible.[3][4]

Causality: Buclizine is a basic compound. In acidic-to-neutral pH, it exists as a protonated, more water-soluble salt. As the pH increases, it deprotonates to the free base, which has very low aqueous solubility and precipitates out of solution.[4]

Troubleshooting Steps:

  • Confirm Insolubility: First, verify that precipitation is the issue. The alkaline condition was excluded from at least one published study for this very reason.[3]

  • Use of Co-solvents: If you must proceed, the use of a co-solvent is necessary.

    • Protocol: Start by dissolving Buclizine HCl in an organic co-solvent where it is soluble (e.g., methanol or acetonitrile) before adding the basic solution (e.g., 0.1 M NaOH).[5] Aim for the lowest percentage of co-solvent needed for dissolution to minimize its impact on the degradation kinetics.

    • Rationale: The co-solvent keeps the drug in solution even after the pH is raised, allowing the degradation reaction to occur.

  • Post-Stress Neutralization: Crucially, before HPLC analysis, the stressed sample must be carefully neutralized with an appropriate acid (e.g., HCl). This will re-solubilize the remaining Buclizine and any basic degradants, ensuring an accurate quantification.[1]

  • Documentation: It is vital to document the use of a co-solvent and the neutralization step, as these are deviations from a purely aqueous stress condition and must be scientifically justified in your final report.

Q2: I'm seeing poor peak shape (tailing) for Buclizine in my HPLC analysis. What's causing this and how can I fix it?

Answer:

Peak tailing for Buclizine is typically caused by its basic nature interacting with the stationary phase of the HPLC column.

Causality: Buclizine contains multiple basic nitrogen atoms in its piperazine ring.[6] These sites can interact via strong secondary ionic interactions with free silanol groups (Si-OH) on the surface of standard silica-based C18 columns. These interactions are heterogeneous, leading to a "tailing" effect on the chromatographic peak and compromising resolution and quantification.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase to between 2.5 and 3.5.[3][7]

    • Protocol: Use a buffer such as a triethylamine-phosphoric acid buffer (pH 3.0) or adjust the mobile phase with phosphoric acid to a pH of ~2.6.[3][8]

    • Rationale: At low pH, the basic nitrogens on Buclizine are fully protonated, giving the molecule a consistent positive charge. Simultaneously, the free silanol groups on the silica packing are also protonated (neutral), which minimizes the unwanted secondary interactions and results in a much sharper, more symmetrical peak.

  • Use an Amine Modifier: Incorporating a small amount of an amine modifier, like triethylamine (TEA), into the mobile phase can significantly improve peak shape.

    • Protocol: A common mobile phase composition is a buffer containing TEA (e.g., at pH 3.0) mixed with acetonitrile.

    • Rationale: TEA acts as a "sacrificial base." It is a small molecule that competes with Buclizine for binding to the active silanol sites on the column, effectively masking them and allowing the Buclizine peak to elute symmetrically.

  • Column Selection: Consider using a modern, end-capped column or a column specifically designed for basic compounds. These columns have a much lower density of free silanol groups, inherently reducing the potential for peak tailing.

Q3: I am not observing sufficient degradation (<5%) under my initial stress conditions. What should I do?

Answer:

Observing minimal degradation indicates that Buclizine is stable under the applied conditions.[5] According to ICH guidelines, forced degradation studies should aim for a target degradation of 5-20% to ensure that potential degradation products can be reliably detected and that the analytical method is truly stability-indicating.[9]

Causality: The energy (e.g., temperature, concentration of stressor) applied was insufficient to break the relevant chemical bonds in the Buclizine molecule within the given timeframe.

Troubleshooting Steps (Proceed Systematically):

  • Increase Duration: The simplest first step is to extend the exposure time. For example, if no degradation is seen after 24 hours of thermal stress, extend it to 7 days.[8][10]

  • Increase Stressor Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the stressor.

    • Protocol: If 0.1 M HCl shows no degradation, try 0.5 M or 1.0 M HCl. If 3% H₂O₂ is ineffective, increase to 6% or even 30%.[7][11][12]

  • Increase Temperature: Applying heat is a common way to accelerate degradation.

    • Protocol: For hydrolytic studies, refluxing the solution at 60°C or 80°C is a standard approach.[8][12] For thermal studies, increase the temperature in 10°C increments above the accelerated stability condition temperature (e.g., 60°C, 70°C).

  • Justify and Document: Any changes to stress conditions must be scientifically sound and well-documented. The goal is to achieve logical degradation, not to destroy the molecule with unrealistically harsh conditions, which could create secondary degradants not relevant to the product's shelf life.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions applied to Buclizine Hydrochloride?

Answer:

Based on published literature and regulatory expectations, a comprehensive forced degradation study for Buclizine HCl should include the following conditions. The goal is to achieve 5-20% degradation.[9]

Stress ConditionTypical ParametersExpected Outcome & Comments
Acid Hydrolysis 0.05 M to 2 M HCl, refluxed at 80°C for 4-8 hours.[3][8]High Degradation. Buclizine is very susceptible to acid hydrolysis.[1] This is a critical test.
Base Hydrolysis 0.1 M NaOH, at room temperature or refluxed at 60°C.Significant Degradation. However, insolubility is a major issue. Use of a co-solvent is often required.[3][11]
Oxidation 3% to 30% H₂O₂, at room temperature for 24-48 hours.[7][8]Moderate Degradation. The piperazine ring is a potential site of oxidation.[13]
Thermal Degradation Solid drug exposed to 60°C - 70°C for 7 days.[8]Low to Negligible Degradation. Buclizine is generally thermostable.[11]
Photodegradation Solution exposed to UV light (254 nm) for 48 hours in a photostability chamber.[8]Moderate Degradation. Photolytic degradation products are expected.[3]
Q2: Why is a stability-indicating analytical method so important for these studies?

Answer:

A stability-indicating method (SIM) is the cornerstone of any reliable stability study. Its defining characteristic is the ability to provide an accurate and specific measurement of the active pharmaceutical ingredient (API) in the presence of all its potential degradation products, impurities, and formulation excipients.[1][14]

Trustworthiness & Self-Validation: The forced degradation process itself is the ultimate test for your analytical method. By intentionally creating degradation products, you prove that your method can:

  • Resolve: Separate the main Buclizine peak from all degradant peaks.

  • Quantify: Accurately measure the decrease in Buclizine concentration.

  • Mass Balance: Demonstrate that the sum of the assay value of Buclizine and the areas of all degradation products is close to 100% of the initial value. A good mass balance (typically 95-105%) confirms that all major degradation products are being detected.[15]

Without a validated SIM, you cannot be certain if a loss in API concentration is due to actual degradation or an analytical artifact, such as a co-eluting impurity peak. This is a fundamental requirement of regulatory bodies like the FDA and EMA as outlined in ICH guidelines.[9]

Q3: What are the regulatory expectations for forced degradation studies according to ICH guidelines?

Answer:

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing. The key expectations are:

  • Identify Degradation Pathways: The studies should help identify the likely degradation products and establish the intrinsic stability of the molecule. This helps in understanding how the drug might degrade over its shelf life.

  • Validate the Analytical Method: As discussed above, stress testing is essential for developing and validating a stability-indicating analytical method.

  • Comprehensive Stress Conditions: The testing must evaluate the effects of hydrolysis (across a wide pH range), oxidation, photolysis, and heat.

  • Appropriate Level of Degradation: While not specifying an exact percentage, the commonly accepted target is 5-20% degradation. This is enough to be detectable and to validate the method, but not so much that it leads to irrelevant secondary degradants.[9]

  • Documentation: All procedures, conditions, and results must be thoroughly documented to support regulatory submissions.[9]

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Sample Preparation

This protocol provides a starting point. Conditions should be adjusted to achieve the target 5-20% degradation.

  • Preparation of Stock Solution: Accurately weigh and dissolve Buclizine Hydrochloride in a suitable solvent (e.g., mobile phase, methanol, or a methanol:water mixture) to obtain a stock solution of approximately 1000 µg/mL.[7][8]

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M HCl.

    • Reflux the solution at 80°C for 4 hours.[8]

    • Cool to room temperature, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • Requires co-solvent. Dissolve Buclizine HCl in methanol to get a 1000 µg/mL solution.

    • Mix 5 mL of this solution with 5 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.[12]

    • Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.[7][8]

    • Keep the solution at room temperature, protected from light, for 24-48 hours.[8]

    • Dilute to ~100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place accurately weighed solid Buclizine HCl powder in a petri dish.

    • Expose to heat in an oven at 70°C for 48 hours.[12][16]

    • After exposure, cool, dissolve in mobile phase, and dilute to ~100 µg/mL.

  • Photolytic Degradation:

    • Place the stock solution (in a quartz cuvette or suitable transparent container) in a photostability chamber.

    • Expose to UV light (254 nm) for 48 hours.[8] A control sample should be kept in the dark.

    • Dilute the exposed sample to ~100 µg/mL with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Table 2: Example Stability-Indicating HPLC Method

This is a composite method based on several published studies.[7][8]

ParameterCondition
Column Grace Alpha C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Buffer:Acetonitrile (20:80, v/v). Buffer is Triethylamine adjusted to pH 3.0 with Orthophosphoric Acid.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient (~25°C)

Part 4: Visualizations

Diagram 1: General Forced Degradation Workflow

F_D_Workflow cluster_prep Preparation cluster_stress Stress Application (ICH Q1A) cluster_analysis Analysis & Evaluation Prep Prepare API Stock Solution (e.g., 1000 µg/mL) Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Base Base Hydrolysis (NaOH, RT/Heat) Prep->Base Oxid Oxidation (H₂O₂, RT) Prep->Oxid Therm Thermal (Solid, Heat) Prep->Therm Photo Photolytic (Solution, UV Light) Prep->Photo Neutralize Neutralize / Dilute to Target Concentration Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Inject into Validated Stability-Indicating HPLC Neutralize->HPLC Eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Eval

Caption: Workflow for Forced Degradation Studies.

Diagram 2: Troubleshooting Poor Chromatographic Resolution

Troubleshooting_Workflow Start Poor Resolution Observed (Peaks Overlapping) Step1 Step 1: Adjust Mobile Phase Strength (e.g., change % Acetonitrile) Start->Step1 Step2 Step 2: Modify Mobile Phase pH (e.g., lower to pH 2.5-3.0) Step1->Step2 If no improvement End_Success Resolution Achieved. Validate Method. Step1->End_Success Success Step3 Step 3: Change Organic Modifier (e.g., Methanol instead of ACN) Step2->Step3 If no improvement Step2->End_Success Success Step4 Step 4: Try a Different Column Chemistry (e.g., Phenyl or C8) Step3->Step4 If no improvement Step3->End_Success Success Step4->End_Success Success End_Fail Consult Specialist Step4->End_Fail If no improvement

Caption: Decision Tree for HPLC Method Optimization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dhakane, V. D., & Ubale, M. B. A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Analytical Chemistry: An Indian Journal. [Link]

  • Kuminek, G., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. SciELO. [Link]

  • Semantic Scholar. Development and validation of a stability-indicating hplc method for the determination of buclizine. [Link]

  • Method validation of buclizine HCl using UHPLC-MS and DoE. (2024). Inno-methods.com. [Link]

  • ResearchGate. A-validated-stability-indicating-HPLC-assay-method-for-Buclizine-hydrochloride-in-bulk-drug-and-dosage-form.pdf. [Link]

  • CordenPharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Satish, J. (2017). Method development and validation of buclizine hydrochloride assay and its organic impurities. World Journal of Pharmaceutical Research. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • PharmaTutor. (2016). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65463, Buclizine Hydrochloride. [Link]

  • ResearchGate. Oxidative degradation chromatogram for meclizine hydrochloride. [Link]

  • Wahbi, A. M., et al. (1998). High performance liquid chromatographic determination of buclizine dihydrochloride in the presence of acid-induced degradation products. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Rajan, V. R., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • ResearchGate. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. [Link]

  • ResearchGate. (2011). Buclizine Profile. [Link]

  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Karczyk, A., et al. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. [Link]

  • Der Pharma Chemica. (2016). HPTLC method for the estimation of buclizine hydrochloride (BUC) from pure and tablet dosage form. [Link]

  • Nasser, M. N., et al. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences. [Link]

  • Elder, D. P., & Crowley, P. J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6729, Buclizine. [Link]

  • ScienceDirect. Thermal degradation: Significance and symbolism. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • ResearchGate. (2020). Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation. [Link]

  • Pharmaceutical Technology. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. [Link]

  • ResearchGate. (2015). Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. [Link]

Sources

Technical Support Center: Navigating the Complexities of Buclizine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buclizine Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of buclizine in biological samples. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to overcome common analytical challenges, ensuring the integrity and reliability of your data.

Introduction: The Challenge of Buclizine Bioanalysis

Buclizine, a piperazine-derivative antihistamine, presents unique challenges in bioanalysis due to its physicochemical properties and metabolic pathways.[1] Accurate quantification is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. However, the complex nature of biological matrices often introduces interferences that can compromise analytical results. This guide will walk you through the common pitfalls and provide robust solutions to ensure your buclizine bioanalytical methods are both accurate and reliable.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific issues you may encounter during the quantification of buclizine in biological samples. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Buclizine

Symptom: Your buclizine peak is asymmetrical, exhibiting either tailing (a gradual return to baseline) or fronting (a steep return to baseline).

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Buclizine is a basic compound and can interact with acidic silanol groups on the surface of C18 columns. This is a common cause of peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.6-3.0 with formic or phosphoric acid) will ensure that buclizine is fully protonated and reduces its interaction with silanol groups.[2][3]

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak fronting.

    • Solution: Whenever possible, dissolve your final sample extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4]

Issue 2: Inconsistent or Low Recovery of Buclizine

Symptom: The recovery of buclizine from your biological sample is highly variable or consistently low.

Potential Causes & Solutions:

  • Suboptimal Sample Preparation: The chosen sample preparation technique may not be efficient for extracting buclizine from the biological matrix.

    • Solution: A systematic evaluation of different sample preparation methods is recommended. The choice will depend on the required level of cleanliness and the analytical technique used (HPLC-UV vs. LC-MS/MS).

      • Protein Precipitation (PPT): A fast and simple method, but it may not remove all interfering substances, especially phospholipids, which can impact recovery and cause matrix effects in LC-MS/MS.[2][5]

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. The choice of extraction solvent is critical and should be optimized based on the polarity of buclizine.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[5][6] A cation-exchange SPE sorbent could be effective for a basic compound like buclizine.

Sample Preparation Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, inexpensive, simple.[2]Prone to matrix effects, may have lower recovery.[5]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Good for removing salts and some phospholipids.Can be labor-intensive, may require solvent optimization.Cleaner samples than PPT, suitable for LC-MS/MS.
Solid-Phase Extraction (SPE) Provides the cleanest samples, reduces matrix effects.[5]More expensive and time-consuming to develop.Regulated bioanalysis, methods requiring high sensitivity.
Issue 3: Suspected Interference from Metabolites

Symptom: You observe unexpected peaks in your chromatogram, or your results are inconsistent, suggesting the presence of interfering metabolites.

Potential Causes & Solutions:

  • Isobaric or Isomeric Metabolites: Buclizine undergoes metabolism in the body, which can produce metabolites with the same mass-to-charge ratio (isobaric) or the same elemental composition but different structures (isomeric) as the parent drug.[7] These can be particularly problematic in LC-MS/MS analysis if they are not chromatographically separated.

    • Solution:

      • Chromatographic Resolution: The most effective way to address isobaric and isomeric interference is to achieve baseline separation of buclizine from its metabolites.[7][8] This can be accomplished by optimizing the HPLC method, including the column chemistry, mobile phase gradient, and temperature.

      • High-Resolution Mass Spectrometry (HRMS): While not always necessary, HRMS can help differentiate between buclizine and its metabolites if they have slightly different elemental compositions.

      • Review of Raw Data: Always visually inspect your chromatograms. Do not rely solely on the integrated peak areas from your data processing software, as co-eluting interferences can be missed.[7]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quantification of buclizine in biological samples.

Q1: What are matrix effects, and how do they affect buclizine quantification by LC-MS/MS?

A1: Matrix effects are the alteration of the ionization efficiency of buclizine by co-eluting compounds from the biological matrix (e.g., plasma, urine).[9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[6]

Q2: How can I evaluate for matrix effects in my buclizine assay?

A2: According to regulatory guidelines from the FDA and EMA, matrix effects should be assessed during method validation.[3][10][11] The most common approach is the post-extraction spike method. This involves comparing the peak response of buclizine spiked into a blank, extracted biological matrix to the peak response of buclizine in a neat solution at the same concentration.

Q3: What are the regulatory expectations for selectivity and interference testing?

A3: Both the FDA and EMA guidelines emphasize the importance of demonstrating the selectivity of a bioanalytical method.[3][10][11] This involves showing that the method can differentiate and quantify buclizine in the presence of other components in the sample. You should analyze blank samples from at least six different sources of the biological matrix to check for interference at the retention time of buclizine.

Q4: I am developing a method for a combination product containing buclizine and another drug. What additional steps should I take?

A4: When developing a method for a combination product, it is crucial to test for interference between the two active ingredients. You should demonstrate that the presence of the other drug does not affect the quantification of buclizine, and vice versa. This is a key aspect of selectivity testing as outlined in regulatory guidance.[11]

Q5: What are the best practices for ensuring the stability of buclizine in biological samples?

A5: The stability of buclizine in biological matrices is a critical component of bioanalytical method validation. You should evaluate the stability of buclizine under various conditions that your samples will experience, including:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine the stability at room temperature for the expected duration of sample handling and processing.

  • Long-Term Stability: Evaluate the stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Common factors that can affect drug stability include temperature, light, pH, and enzymatic degradation.

Part 3: Experimental Protocols & Visualizations

This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation

This protocol is a starting point and should be optimized for your specific application.

  • Sample Thawing: Thaw plasma samples at room temperature or in a water bath at 37°C.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard (if used) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix using your validated sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of buclizine in the reconstitution solvent at low and high concentrations.

  • Post-Extraction Spike: Spike the blank matrix extracts with the buclizine solutions prepared in step 2.

  • Analysis: Analyze the post-extraction spiked samples and the neat solutions by LC-MS/MS.

  • Calculation: Calculate the matrix factor (MF) for each lot of the biological matrix:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Assessment: The coefficient of variation (%CV) of the matrix factor across the different lots should be less than 15%.

Visualizations

Buclizine_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Method Validation Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Extract Final Extract PPT->Extract LLE->Extract SPE->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Selectivity Selectivity & Interference Data->Selectivity MatrixEffect Matrix Effect Evaluation Data->MatrixEffect Stability Stability Assessment Data->Stability

Caption: A generalized workflow for the quantification of buclizine in biological samples.

Troubleshooting_Interference Start Inconsistent Results or Unexpected Peaks Check_Matrix Evaluate Matrix Effects? Start->Check_Matrix Check_Metabolites Suspect Metabolite Interference? Start->Check_Metabolites Optimize_Prep Optimize Sample Preparation (LLE/SPE) Check_Matrix->Optimize_Prep Optimize_Chromo Optimize Chromatographic Separation Check_Metabolites->Optimize_Chromo End Reliable Quantification Optimize_Prep->End Use_HRMS Consider High-Resolution MS Optimize_Chromo->Use_HRMS Use_HRMS->End

Caption: A decision tree for troubleshooting interference in buclizine bioanalysis.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Al-Qahtani, K., & Al-Kassas, R. (2022). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Pharmaceutical Journal, 30(5), 535-541. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bian, L., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • National Center for Biotechnology Information. (n.d.). Buclizine. PubChem Compound Database. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2135-2142. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step 2b on bioanalytical method validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Uddin, M. R., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Acta Pharmaceutica Sciencia, 60(3), 273-282. [Link]

  • Bian, L., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • Chromatography Today. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • Liu, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 13(5), 459-467. [Link]

  • American Chemical Society. (2022). Structure Elucidation and Mitigation of Endogenous Interferences in LC–MS-Based Metabolic Profiling of Urine. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Buclizine (HMDB0014498). [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Ndlovu, N., et al. (2018). Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses. Journal of Analytical Methods in Chemistry, 2018, 8312368. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • Polaka, S., et al. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics & Drug Disposition, 42(1-2), 25-41. [Link]

Sources

Technical Support Center: Resolution Enhancement for Buclizine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with Buclizine and its degradation products. As professionals in drug development and quality control, we understand that achieving baseline separation between an active pharmaceutical ingredient (API) and its impurities is paramount for accurate quantification and stability assessment. This guide is structured to provide you with both immediate troubleshooting solutions and a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning method development for Buclizine.

Q1: What are the primary degradation pathways for Buclizine?

Buclizine hydrochloride, a piperazine derivative, is susceptible to degradation under various stress conditions. Forced degradation studies show it is most liable to degrade under acidic, basic, and oxidative conditions.[1][2] Thermal and photolytic degradation are generally observed to be less significant.[2][3] Understanding these pathways is the first step in developing a stability-indicating method, as it informs you of the potential impurities you need to resolve.

Q2: What is a reliable starting point for an HPLC method for Buclizine and its impurities?

A reversed-phase HPLC method is the most common and effective approach. A good starting point involves a C18 column and a mobile phase consisting of an acidic buffer and an organic modifier.

  • Column: A standard L1 packing like a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust choice.[4]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer (e.g., phosphate or triethylamine-phosphoric acid) with the pH adjusted to a low value, typically between 2.5 and 4.5.[5] A typical starting ratio might be 80:20 (v/v) Acetonitrile:Buffer.[5]

  • Detection: Buclizine has a UV absorbance maximum around 230 nm, making this the ideal wavelength for detection.[1][4][5]

Q3: How should I conduct forced degradation studies for Buclizine?

Forced degradation studies are essential to generate the degradation products and prove the specificity of your analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][4] A typical set of conditions for Buclizine would include:

  • Acid Hydrolysis: Treat with 0.05 N to 0.1 M HCl and reflux at 80°C for several hours.[1][5][6]

  • Base Hydrolysis: Treat with 0.025 N to 0.1 N NaOH at elevated temperatures (e.g., 80°C) for a shorter duration, as Buclizine is often more susceptible to base-catalyzed hydrolysis.[2][5]

  • Oxidative Degradation: Use a solution of 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.[2][4][5]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C) for several days.[1][2]

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber.[4][5]

After exposure, samples should be neutralized if necessary and diluted with the mobile phase for analysis.[1] The goal is to achieve partial degradation (typically 5-20%) to ensure that the resulting chromatogram contains both the parent drug and its degradation products.

Troubleshooting Guide: Resolving Separation Issues

This section is designed in a question-and-answer format to directly address specific chromatographic problems you may encounter.

Issue 1: Poor Resolution or Complete Co-elution of Peaks

Symptom: Two or more peaks (Buclizine and a degradant, or two degradants) are not fully separated, with a resolution value (Rs) less than 1.5.

Potential Causes & Recommended Solutions:

This is the most common challenge and requires a systematic approach to method development. The resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). Your adjustments should target one or more of these factors.

  • Cause A: Insufficient Retention (Low k)

    • Explanation: If peaks elute too early (close to the void volume), they have minimal interaction with the stationary phase, making separation difficult. The retention factor (k) should ideally be between 2 and 10.

    • Solution: Decrease the elution strength of the mobile phase by reducing the percentage of the organic solvent (e.g., decrease acetonitrile from 80% to 75%). This will increase the retention time of all components and provide more opportunity for separation to occur.

  • Cause B: Poor Selectivity (Low α)

    • Explanation: Selectivity is the measure of separation between two peak maxima. If selectivity is poor (α ≈ 1), the components are interacting with the stationary phase in a very similar manner. Altering the chemistry of the separation system is the most effective way to improve this.

    • Solution 1: Modify Mobile Phase pH. Buclizine is a basic compound with multiple pKa values. Adjusting the mobile phase pH can change the ionization state of Buclizine and its degradation products, which dramatically alters their retention on a C18 column and can significantly improve selectivity. Operating at a low pH (e.g., 3.0) ensures that the piperazine nitrogens are protonated, which can also improve peak shape.[4]

    • Solution 2: Change the Organic Solvent. Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switching to methanol (or a combination) can introduce different intermolecular interactions (like hydrogen bonding and π-π interactions) that can alter elution order and improve selectivity.

    • Solution 3: Change the Column Chemistry. If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. If you are using a standard C18 column, consider a column with a different functionality, such as a Phenyl-Hexyl column, which provides alternative π-π interactions, or a Cyano (CN) column for different polarity.

  • Cause C: Insufficient Efficiency (Low N)

    • Explanation: Efficiency relates to the narrowness of the peaks (a higher plate count, N, means narrower peaks). Broader peaks are more likely to overlap.

    • Solution 1: Switch to UHPLC. If available, transitioning from HPLC to UHPLC is highly effective. The use of columns with smaller particles (sub-2 µm) dramatically increases efficiency and resolution.[7][8]

    • Solution 2: Use a Longer Column. Increasing the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates, which can enhance separation.

    • Solution 3: Optimize Flow Rate. Lowering the flow rate can sometimes improve efficiency, but this comes at the cost of longer run times. A Van Deemter plot can help identify the optimal flow rate for your column.

    • Solution 4: Increase Temperature. Raising the column temperature (e.g., from 25°C to 35°C) reduces mobile phase viscosity, which can lead to sharper peaks and improved resolution. However, be mindful of the thermal stability of your analytes.

Issue 2: Buclizine Peak Tailing

Symptom: The Buclizine peak is asymmetrical, with a "tail" extending from the back of the peak (Tailing Factor > 1.5).

Potential Causes & Recommended Solutions:

  • Cause A: Secondary Silanol Interactions

    • Explanation: Buclizine is a basic compound containing nitrogen atoms that can carry a positive charge at low pH. These charged molecules can interact strongly with residual, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary interaction causes peak tailing.

    • Solution 1: Lower the Mobile Phase pH. Adjusting the pH to a lower value (e.g., 2.5-3.0) with an acid like phosphoric or formic acid serves two purposes. It fully protonates the basic analytes, providing consistent interaction, and it suppresses the ionization of the silanol groups, minimizing the secondary interactions.[5]

    • Solution 2: Add a Competing Base. Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte and improving peak shape.[6]

    • Solution 3: Use an End-Capped Column. Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column designed for the analysis of basic compounds.

Issue 3: Inconsistent Retention Times

Symptom: The retention time for Buclizine or its degradation products shifts between injections or between analytical runs.

Potential Causes & Recommended Solutions:

  • Cause A: Insufficient Column Equilibration

    • Explanation: The column stationary phase requires adequate time to equilibrate with the mobile phase. If you change the mobile phase composition or start a new run, insufficient equilibration will cause retention times to drift.

    • Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure the column is properly re-equilibrated to the initial conditions between runs.

  • Cause B: Mobile Phase Preparation Issues

    • Explanation: Inaccurate preparation of the mobile phase, such as incorrect pH adjustment or component ratios, will lead to variability. Additionally, the evaporation of the more volatile organic component over time can change the mobile phase composition.

    • Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped. Ensure accurate and consistent pH measurement and mixing of components. Always filter and degas the mobile phase before use.[5]

  • Cause C: Fluctuations in Column Temperature

    • Explanation: Retention time is sensitive to temperature. If the column is not in a thermostatically controlled compartment, ambient temperature changes in the lab can cause retention times to shift.

    • Solution: Use a column oven and maintain a constant temperature (e.g., 30°C) for all analyses.[5]

Visualized Workflows and Data

To aid in your method development and troubleshooting, the following diagrams and tables summarize key information.

Diagrams

TroubleshootingWorkflow Start Poor Resolution Observed (Rs < 1.5) AdjustMobilePhase Adjust Mobile Phase (Target Selectivity & Retention) Start->AdjustMobilePhase CheckRetention Is Retention Factor (k) between 2 and 10? AdjustMobilePhase->CheckRetention AdjustOrganic Adjust Organic Solvent % CheckRetention->AdjustOrganic No CheckSelectivity Is Selectivity (α) Improving? CheckRetention->CheckSelectivity Yes AdjustOrganic->CheckRetention ChangeSolvent Change Organic Solvent (ACN <-> MeOH) or pH CheckSelectivity->ChangeSolvent No EvaluateColumn Evaluate Column (Target Efficiency) CheckSelectivity->EvaluateColumn Slightly / No End Resolution Acceptable (Rs > 1.5) CheckSelectivity->End Yes ChangeSolvent->CheckSelectivity CheckEfficiency Are Peaks Sharper? EvaluateColumn->CheckEfficiency ChangeColumn Consider Different Column Chemistry (e.g., Phenyl, Cyano) CheckEfficiency->ChangeColumn Slightly / No OptimizeInstrument Optimize Instrument Parameters (Flow, Temp) CheckEfficiency->OptimizeInstrument No CheckEfficiency->End Yes ChangeColumn->Start OptimizeInstrument->EvaluateColumn

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Data Tables

Table 1: Summary of Forced Degradation Conditions for Buclizine

Stress ConditionReagent/MethodTypical ConditionsExpected OutcomeReferences
Acid HydrolysisHydrochloric Acid (HCl)0.05 N HCl, 80°C, 4 hoursSignificant degradation[5]
Base HydrolysisSodium Hydroxide (NaOH)0.025 N NaOH, 80°C, 2 hoursSignificant degradation[2]
OxidationHydrogen Peroxide (H₂O₂)30% H₂O₂, Room Temp, 48 hoursSignificant degradation[2][4]
ThermalDry Heat60°C, 7 daysNegligible to minor degradation[1][2]
PhotolyticUV Light254 nm in photostability chamber, 48 hoursMinor degradation[4][5]

Table 2: Comparison of Starting Chromatographic Methods

ParameterMethod 1 (Isocratic HPLC)Method 2 (Isocratic HPLC)Method 3 (Gradient UHPLC)
Column Grace Alpha C18 (250 x 4.6 mm, 5 µm)Waters Bondapak C18 (300 x 3.9 mm, 10 µm)Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A: Triethylamine-phosphoric acid buffer (pH 3.0)B: Acetonitrile (20:80, v/v)A: WaterB: Acetonitrile (15:85, v/v)with 0.5% triethanolamine, pH 6.6A: 35 mM Ammonium formate (pH 4.5)B: Methanol with 0.02% formic acid
Elution Type IsocraticIsocraticGradient
Flow Rate 1.0 mL/min2.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 260 nmPDA at 230 nm
Reference [4][6][7][9]
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

This protocol provides a robust starting point for the separation of Buclizine from its degradation products.

  • Equipment and Materials:

    • HPLC system with a UV detector.

    • Grace Alpha C18 column (250 x 4.6 mm, 5 µm) or equivalent.[4]

    • Data acquisition software.

    • Analytical balance, volumetric flasks, pipettes.

    • Acetonitrile (HPLC grade), Triethylamine (HPLC grade), Orthophosphoric acid (AR grade), Milli-Q water.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of triethylamine-phosphoric acid buffer and acetonitrile (20:80, v/v).[4]

      • Buffer Preparation: Prepare an aqueous solution of triethylamine and adjust the pH to 3.0 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or 30°C.

    • Detection Wavelength: 230 nm.[1][4]

    • Injection Volume: 20 µL.[4]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Buclizine hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

    • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.[1]

    • Sample Preparation (from Stressed Samples): After the forced degradation procedure, neutralize the sample if necessary (e.g., acid-stressed sample with NaOH). Dilute the sample with the mobile phase to a final concentration expected to be within the linear range of the method (e.g., 100 µg/mL).

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the working standard solution.

    • The system is suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%, the tailing factor for the Buclizine peak is less than 1.5, and the theoretical plates are greater than 2000.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • El-Gindy, A., El-Walily, A., & Wahbi, A. A. (1998). High performance liquid chromatographic determination of buclizine dihydrochloride in the presence of acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025).
  • Dhakane, V. D., & Ubale, M. B. (2016). A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Trade Science Inc. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. ResearchGate. [Link]

  • Dhakane, V. D., & Ubale, M. B. (2016). A validated stability indicating HPLC assay method for Buclizine hydrochloride in bulk drug and dosage form. ResearchGate. [Link]

  • Unknown. (2024). Method validation of buclizine HCl using UHPLC-MS and DoE.
  • Satish, J. (2017). Method development and validation of buclizine hydrochloride assay and its organic impurities. World Journal of Pharmaceutical Research. [Link]

  • Dhakane, V. D., & Ubale, M. B. (2016). A validated stability-indicating HPLC assay method for bucli. TSI Journals.
  • BenchChem. (2025). Technical Support Center: Enhancing HPLC Resolution of Buclizine and Its Impurities.
  • Dhakane, V. D., & Ubale, M. B. (2016). A validated stability indicating HPLC assay method for Buclizine hydrochloride in bulk drug and dosage form. ResearchGate. [Link]

  • Request PDF. (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. [Link]

  • Kuminek, G., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. ResearchGate. [Link]

  • Kuminek, G., et al. (2012). Development and validation of a stability-indicating hplc method for the determination of buclizine. Semantic Scholar. [Link]

  • Unknown. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. International Journal of Research in Medical Sciences. [Link]

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of Poorly Soluble Buclizine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the poor aqueous solubility and bioavailability of Buclizine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to effectively enhance the bioavailability of Buclizine in your research and development endeavors.

I. Frequently Asked Questions (FAQs) About Buclizine's Bioavailability

This section addresses common initial questions regarding the handling and formulation of Buclizine.

Q1: What are the primary challenges associated with the solubility of Buclizine?

Buclizine base is practically insoluble in water, with a reported aqueous solubility of 2.46e-04 g/L.[1] While its hydrochloride salt is described as soluble in water, its dissolution can still be problematic for achieving desired concentrations in various experimental and formulation contexts.[1] This poor aqueous solubility can lead to low and variable oral bioavailability, posing significant hurdles in the development of effective oral and parenteral dosage forms.[1]

Q2: What are the key physicochemical properties of Buclizine to consider for formulation development?

A thorough understanding of Buclizine's physicochemical properties is fundamental to devising effective solubility enhancement strategies.

PropertyValueReference
Molecular Formula C₂₈H₃₃ClN₂[1]
Molecular Weight 433.0 g/mol [1]
Aqueous Solubility 2.46e-04 g/L[1]
LogP 7.1[1]
Buclizine HCl Solubility Insoluble in H₂O but soluble in DMSO and EtOH with warming. Soluble in water and alcohol.[1]

Q3: What are the principal strategies for enhancing the aqueous solubility and bioavailability of Buclizine?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like Buclizine. These can be broadly categorized as physical and chemical modifications.[1]

  • pH Adjustment: As a basic compound, Buclizine's solubility is expected to increase in acidic conditions.[1]

  • Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in an aqueous mixture.[1]

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility.[1]

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of lipophilic drugs.

II. Troubleshooting Guide: Common Issues in Buclizine Formulation

This section provides practical solutions to specific problems you may encounter during your experiments.

A. General Solubility and Stability Issues

Issue 1: Buclizine hydrochloride precipitates out of my aqueous buffer.

  • Possible Cause: The pH of your buffer may be too high, causing the protonated and more soluble form of Buclizine to convert to its less soluble free base form.[1]

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your aqueous solution is sufficiently acidic. Buclizine's solubility is pH-dependent.[1]

    • Lower the pH: Gradually lower the pH of your solution with a suitable acid (e.g., HCl) while monitoring for re-dissolution of the precipitate.[1]

    • Consider a Co-solvent: If pH adjustment alone is insufficient, consider adding a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 to the buffer. Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed, keeping in mind the potential for the co-solvent to affect your experimental system.[1]

Issue 2: My Buclizine formulation shows physical instability (e.g., crystal growth, precipitation) over time.

  • Possible Cause: The formulation is a supersaturated system, and the amorphous drug is reverting to its more stable, less soluble crystalline form. This is a common challenge with amorphous solid dispersions.

  • Troubleshooting Steps:

    • Polymer Selection: Ensure the chosen polymer in your solid dispersion has good miscibility with Buclizine and a high glass transition temperature (Tg) to restrict molecular mobility.

    • Optimize Drug Loading: A lower drug loading might be necessary to maintain the stability of the amorphous system.

    • Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.

    • Storage Conditions: Store the formulation in a tightly sealed container at low temperature and humidity to minimize moisture-induced crystallization.

B. Solid Dispersion Formulation Issues

Issue 3: The prepared solid dispersion of Buclizine does not significantly improve its dissolution rate.

  • Possible Cause 1: The drug is not molecularly dispersed within the polymer matrix but rather exists as crystalline domains.

  • Troubleshooting Steps:

    • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the solid dispersion. The absence of a melting endotherm for the drug in the DSC thermogram and the absence of characteristic crystalline peaks in the PXRD pattern indicate an amorphous state.

    • Solvent Selection (for solvent evaporation method): Ensure that both the drug and the carrier are fully dissolved in the common solvent before evaporation. A solvent system that promotes drug-polymer interactions is ideal.

    • Cooling Rate (for fusion method): A rapid cooling rate (quenching) is often necessary to trap the drug in an amorphous state.

  • Possible Cause 2: The chosen hydrophilic carrier is not optimal for Buclizine.

  • Troubleshooting Steps:

    • Screen Different Carriers: Experiment with a variety of hydrophilic carriers such as different grades of Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and copolymers like Soluplus®.[1]

    • Drug-Carrier Ratio: Optimize the drug-to-carrier ratio. Higher concentrations of the carrier often lead to better dissolution enhancement.[1]

C. Cyclodextrin Complexation Issues

Issue 4: The phase solubility diagram for Buclizine with cyclodextrin is not linear or shows a plateau at a low concentration.

  • Possible Cause: The type of cyclodextrin or its concentration range is not suitable for effective complexation with Buclizine.

  • Troubleshooting Steps:

    • Select a Different Cyclodextrin: Natural beta-cyclodextrin (β-CD) has limited aqueous solubility. Consider using more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have been shown to be effective for similar drugs like Meclizine.[2]

    • Expand the Concentration Range: Ensure the concentration range of the cyclodextrin in your phase solubility study is wide enough to accurately determine the complexation efficiency and stoichiometry.

Issue 5: The prepared solid inclusion complex shows poor dissolution.

  • Possible Cause: The method of preparation did not result in efficient inclusion of the drug within the cyclodextrin cavity.

  • Troubleshooting Steps:

    • Compare Preparation Methods: The kneading and co-precipitation methods are often more effective than simple physical mixing for forming inclusion complexes.[3] The kneading method, in particular, has been shown to be effective for preparing Meclizine-cyclodextrin complexes with enhanced dissolution.[3]

    • Characterize the Complex: Use analytical techniques like FTIR, DSC, and PXRD to confirm the formation of the inclusion complex. Changes in the characteristic peaks of the drug in the spectra or thermograms are indicative of complex formation.[2][3]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key bioavailability enhancement strategies.

A. Preparation of Buclizine-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is adapted from studies on the structurally similar drug, Meclizine.[3]

  • Objective: To enhance the solubility and dissolution rate of Buclizine through inclusion complexation with a cyclodextrin derivative.

  • Materials:

    • Buclizine HCl

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Methanol

    • Water

    • Mortar and pestle

    • Oven or desiccator

  • Methodology:

    • Calculate the required amounts of Buclizine HCl and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a water-methanol mixture to form a homogeneous paste.

    • Accurately weigh and add the Buclizine HCl to the paste.

    • Knead the mixture for 45-60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the water-methanol mixture as needed.

    • Dry the resulting solid mass in an oven at 40-50°C or in a desiccator under vacuum until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

    • Store the prepared inclusion complex in a well-closed container in a cool, dry place.

B. Preparation of Buclizine Solid Dispersion by Solvent Evaporation Method
  • Objective: To enhance the dissolution rate of Buclizine by preparing a solid dispersion with a hydrophilic carrier.[1]

  • Materials:

    • Buclizine

    • Polyvinylpyrrolidone (PVP) K30 or a suitable Soluplus® carrier

    • Methanol or another suitable organic solvent

    • Water bath, rotary evaporator, desiccator

  • Methodology:

    • Weigh the desired ratios of Buclizine and the hydrophilic carrier (e.g., 1:1, 1:2, 1:3 w/w).[1]

    • Dissolve both the Buclizine and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.[1]

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.[1]

    • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.[1]

    • The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug and a physical mixture of the drug and carrier.[1]

C. Preparation of a Buclizine Oral Suspension (20 mg/mL)

This protocol is suitable for preclinical in vivo studies.

  • Objective: To prepare a uniform suspension of Buclizine for oral administration.

  • Materials:

    • Buclizine hydrochloride

    • 0.5% (w/v) Methylcellulose in purified water

    • Mortar and pestle (optional, for particle size reduction)

    • Sterile conical tubes (15 mL)

    • Pipettes and sterile tips

    • Vortex mixer or homogenizer

  • Methodology:

    • Weigh 200 mg of Buclizine hydrochloride. If the particle size of the API is large, gently triturate it in a mortar and pestle to a fine powder.

    • Transfer the Buclizine hydrochloride powder to a 15 mL sterile conical tube.

    • Add a small volume (approximately 2 mL) of the 0.5% methylcellulose vehicle to the powder to form a paste.

    • Gradually add the remaining 0.5% methylcellulose vehicle in small portions, with vigorous vortexing or homogenization after each addition, to a final volume of 10 mL.

    • Continue to vortex or homogenize for several minutes to ensure a uniform and fine suspension. Visually inspect for any clumps of powder.

    • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

IV. Visualizations and Workflows

Experimental Workflow for Developing a Bioavailability-Enhanced Buclizine Formulation

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Analysis cluster_3 Phase 4: In Vivo Evaluation start Define Target Product Profile physchem Physicochemical Characterization (Solubility, pKa, LogP, Crystal Form) start->physchem excipient Excipient Compatibility Studies physchem->excipient strategy Select Bioavailability Enhancement Strategy excipient->strategy sd Solid Dispersion strategy->sd cd Cyclodextrin Complexation strategy->cd nano Nanosuspension strategy->nano lbd Lipid-Based System strategy->lbd optimize Formulation Optimization (e.g., Drug:Carrier Ratio) sd->optimize cd->optimize nano->optimize lbd->optimize solid_state Solid-State Characterization (DSC, PXRD, FTIR, SEM) optimize->solid_state dissolution In Vitro Dissolution Testing solid_state->dissolution stability Stability Studies dissolution->stability animal_model Select Animal Model stability->animal_model pk_study Pharmacokinetic (PK) Study animal_model->pk_study data_analysis Data Analysis & Bioavailability Calculation pk_study->data_analysis end end data_analysis->end Final Formulation Selection

Caption: A generalized workflow for the development and evaluation of bioavailability-enhanced Buclizine formulations.

Mechanism of Solubility Enhancement by Cyclodextrin Complexation

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Buclizine Poorly Soluble Buclizine Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Buclizine->CD Inclusion Water Aqueous Environment Complex Buclizine-CD Inclusion Complex CD->Complex Soluble Enhanced Aqueous Solubility Complex->Soluble Results in Water2 Aqueous Environment

Caption: Diagram illustrating the encapsulation of a hydrophobic Buclizine molecule within a cyclodextrin cavity, leading to enhanced aqueous solubility.

V. References

  • HPTLC Method for the Estimation of Buclizine Hydrochloride (BUC) from Pure and Tablet Dosage Form - Der Pharma Chemica. Available at: [Link]

  • Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC - ResearchGate. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies - ResearchGate. Available at: [Link]

  • FORMULATION, EVALUATIO AND ENHANCING THE SOLUBILITY OF ORODISPERSIBLE TABLETS OF BUCLIZINEHCL - IJARSE JOURNAL. Available at: [Link]

  • Quantitation of Buclizine hydrochloride in Pharmaceutical Formulation and Human Serum by RP-HPLC - ResearchGate. Available at: [Link]

  • "Formulation and Evaluation of Mouth Dissolving Tablets of Buclizine HCl by Direct Compression Technique" - ResearchGate. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies - SciELO. Available at: [Link]

  • Cyclodextrin Complexation of Meclizine Hydrochloride and its Influence on the Solubility for its Repurposing - ResearchGate. Available at: [Link]

  • Development and in vitro characterization of Meclizine HCl solid dispersions - ResearchGate. Available at: [Link]

  • Surface Solid Dispersion: A Novel Method for improving in-vitro dissolution and in-vivo pharmacokinetics of Meclizine hydrochloride - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Formulation development and characterisation of meclizine hydrochloride fast dissolving tablets using solid dispersion technique - SciSpace. Available at: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. Available at: [Link]

  • Development of Oro-Dispersible Tablet of Meclizine by Using Different Superdisintegrating Agents - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Excipients for solubility and bioavailability enhancement - Gattefossé. Available at: [Link]

  • FORMULATION AND EVALUATION OF BUCLIZINE ORAL THIN FILMS - International Journal of Pharmacy and Industrial Research. Available at: [Link]

  • FORMULATION AND EVALUATION OF MECLIZINE HCl ORALLY DISINTEGRATING TABLETS - ResearchGate. Available at: [Link]

  • Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets - PMC - NIH. Available at: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC. Available at: [Link]

  • Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed. Available at: [Link]

  • Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed. Available at: [Link]

  • Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review. Available at: [Link]

  • Characterization of Nanoparticles for Drug Delivery Applications - ResearchGate. Available at: [Link]

  • Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC - NIH. Available at: [Link]

  • View of Formulation and In-Vitro Evaluation of Buclizine Buccoadhesive Tablets. Available at: [Link]

  • Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC - NIH. Available at: [Link]

  • Formulation and evaluation of cyclodextrin inclusion complex tablets of carvedilol. Available at: [Link]

  • Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC - PubMed. Available at: [Link]

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC - PubMed Central. Available at: [Link]

  • Meclizine, buclizine, and cyclizine (Oral route, parenteral route) - SmartEngage - ADAM. Available at: [Link]

  • Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed. Available at: [Link]

  • FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE - IJRPC. Available at: [Link]

  • An Overview: Preparation Characterization and Applications of Nanoparticles. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Available at: [Link]

  • Meclizine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Formulation and Characterization of Solid Dispersion for Enhancing the Solubility of BCS Class 2 Drugs. Available at: [Link]

  • Nanocrystals: An Overview of Fabrication, Characterization and Therapeutic Applications in Drug Delivery - PubMed. Available at: [Link]

Sources

Technical Support Center: Managing Unexpected Side Effects of Buclizine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing Buclizine in preclinical animal models. As a first-generation antihistamine of the piperazine class, Buclizine's primary activity as an H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist is well-documented.[1] However, during in-vivo studies, unexpected side effects can arise, potentially confounding experimental results and raising animal welfare concerns. This document provides a comprehensive troubleshooting guide in a question-and-answer format to anticipate, manage, and mitigate these effects.

Section 1: Central Nervous System (CNS) Effects

The most frequently observed side effects of Buclizine are related to its ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors.[2][3]

FAQ 1: We're observing excessive sedation and ataxia in our rodent cohort, which is interfering with behavioral assessments. What is the cause and how can we manage this?

Answer:

Mechanism of Sedation and Ataxia: Buclizine is a sedating antihistamine.[3] Its sedative and ataxic (impaired coordination) effects stem from its antagonism of histamine H1 receptors in the central nervous system. Histamine is a key neurotransmitter involved in promoting wakefulness, and by blocking its action, Buclizine can lead to dose-dependent drowsiness and motor impairment.[4]

Troubleshooting and Mitigation Strategies:

  • Dose-Response Optimization: The first step is to determine the minimum effective dose for your primary experimental endpoint. It's possible that a lower dose of Buclizine may retain the desired therapeutic effect with less pronounced sedation. A carefully planned dose-response study is crucial.

  • Acclimatization and Habituation: Allow for a sufficient acclimatization period for the animals to the experimental environment and procedures. Habituation to handling and the testing apparatus can help reduce stress-induced behavioral changes that might be compounded by the drug's sedative effects.

  • Timing of Behavioral Testing: If possible, conduct behavioral assessments when the sedative effects are likely to be at their nadir. This may require characterizing the pharmacokinetic and pharmacodynamic profile of Buclizine in your specific animal model.

  • Selection of Behavioral Assays: Choose behavioral tests that are less sensitive to general locomotor activity reduction. For example, if assessing anxiety, a light-dark box test might be less affected than an open-field test where distance traveled is a primary metric.

Experimental Protocol: Assessing Sedation and Ataxia

A rotarod test is a standard method to quantify motor coordination and ataxia.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Training: Acclimate the animals to the rotarod at a low, constant speed (e.g., 4-5 rpm) for 2-3 days prior to the experiment.

    • Baseline: On the test day, record the baseline latency to fall for each animal.

    • Drug Administration: Administer Buclizine or vehicle control.

    • Testing: At peak effect time (e.g., 30-60 minutes post-dose), place the animal back on the rotarod, typically with an accelerating speed protocol (e.g., 4 to 40 rpm over 5 minutes).

    • Endpoint: Record the latency to fall or the time the animal passively rotates with the rod.

  • Interpretation: A significant decrease in the latency to fall in the Buclizine-treated group compared to the control group indicates ataxia.

Section 2: Anticholinergic Side Effects

Buclizine's antagonism of muscarinic acetylcholine receptors can lead to a range of peripheral and central side effects.[3][5]

FAQ 2: Our animals are showing signs of dry mouth and reduced urination. Are these expected side effects of Buclizine?

Answer:

Mechanism of Anticholinergic Effects: Yes, these are classic anticholinergic side effects. Buclizine blocks muscarinic receptors, which are involved in parasympathetic nervous system functions. This blockade leads to reduced salivary and lacrimal secretions (dry mouth and eyes), and decreased bladder contractility, which can result in urinary retention.[5]

Monitoring and Management:

  • Hydration: Ensure easy access to water. Consider using hydrogel packs or water-rich foods if reduced water intake is a concern.

  • Diet: Provide palatable, moist food to facilitate eating if dry mouth is severe.

  • Bladder Palpation: For studies involving higher doses or prolonged administration, gentle bladder palpation can be performed by trained personnel to check for urinary retention. If the bladder appears distended, consult with a veterinarian.

  • Bedding: Ensure bedding is changed frequently to monitor urine output and maintain hygiene.

Section 3: Unexpected Reproductive and Developmental Effects

One of the most significant, and often unexpected, side effects of Buclizine in certain animal models is its impact on development.

FAQ 3: We are planning a study that involves administering Buclizine to pregnant rats. Are there any known risks?

Answer:

Teratogenicity: Yes, there is a significant risk. Studies have shown that Buclizine can be teratogenic (cause birth defects) in rats.[1] This is a critical consideration for any study involving pregnant animals.

Mechanism of Teratogenicity: The precise mechanism is not fully elucidated but may be related to the disruption of crucial developmental signaling pathways.[1] Given that Buclizine is a piperazine derivative, its teratogenic potential might share mechanisms with other compounds in this class.

Recommendations and Mitigation:

  • Avoidance in Pregnancy Studies: Unless the study's primary objective is to investigate the teratogenic effects of Buclizine, its use in pregnant animals, particularly rats, should be avoided.

  • Alternative Models: If an antiemetic is required in a pregnancy model, consider alternative non-teratogenic compounds.

  • Ethical Considerations: All studies involving pregnant animals and potentially teratogenic substances must undergo rigorous ethical review and be justified by the potential scientific gains.

Experimental Workflow: Decision-Making for Buclizine Use in Reproductive Studies

Caption: Decision workflow for using Buclizine in reproductive studies.

Section 4: Metabolic and Cardiovascular Considerations

While not as commonly reported as CNS effects, researchers should be aware of potential metabolic and cardiovascular side effects, particularly in long-term studies.

FAQ 4: We've noticed a gradual weight gain in our Buclizine-treated group compared to controls in a chronic study. Is this a known side effect?

Answer:

Appetite Stimulation and Weight Gain: Yes, this is a potential side effect. Buclizine has been investigated as an appetite stimulant, and this orexigenic (appetite-stimulating) effect is thought to be mediated through its H1 receptor antagonism in the hypothalamus, a key brain region for appetite regulation.[6][7] Histamine in the hypothalamus typically suppresses appetite, so blocking its action can lead to increased food intake and subsequent weight gain.[6]

Monitoring and Management:

  • Food and Water Intake: Regularly monitor and quantify daily food and water consumption.

  • Body Weight: Record body weights at regular intervals (e.g., daily or weekly).

  • Metabolic Parameters: In studies where metabolic effects could be a confounder, consider measuring baseline and end-of-study blood glucose and lipid profiles.

  • Pair-Feeding: To determine if the effects of Buclizine on other parameters are independent of weight gain, a pair-fed control group can be included. This group receives the same amount of food as the Buclizine-treated group.

Hypothesized Mechanism of Buclizine-Induced Appetite Stimulation

Caption: Hypothesized pathway of Buclizine-induced appetite stimulation.

FAQ 5: Are there any cardiovascular side effects we should monitor for during our study?

Answer:

Potential Cardiovascular Effects: While specific preclinical cardiovascular safety studies on Buclizine are not widely available, its anticholinergic properties suggest a potential for cardiovascular effects. Blockade of muscarinic receptors in the heart can lead to tachycardia (increased heart rate).[5] While generally mild at therapeutic doses, this could be a confounding factor in cardiovascular research models. Some first-generation antihistamines have been associated with cardiac arrhythmias at high doses, though this is not considered a class effect.

Monitoring Recommendations:

  • Baseline Measurements: If your research involves cardiovascular endpoints, establish baseline heart rate and blood pressure before drug administration.

  • Telemetry: For continuous monitoring in conscious, freely moving animals, consider using telemetry implants. This is the gold standard for cardiovascular safety pharmacology.

  • Electrocardiogram (ECG): In anesthetized animals, or with specialized equipment for conscious animals, ECG can be monitored to detect any changes in cardiac rhythm or intervals (e.g., QT interval).

  • Clinical Observation: Be vigilant for any clinical signs of cardiovascular distress, such as changes in respiration or cyanosis (bluish discoloration of mucous membranes), although these are unlikely at typical research doses.

Quantitative Data Summary

ParameterSpeciesRouteValueReference
LD50 RatOral~1092 mg/kg[1]
LD50 MouseOral2100 mg/kg[1]
TDLo (Lowest Published Toxic Dose) RatOral360 mg/kg[1]

LD50: Median lethal dose; TDLo: Lowest published toxic dose.

References

  • Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available at: [Link].

  • Antidotal Effects of the Antihistamine Diphenhydramine Against Cholinesterase Inhibitor Poisoning: A Meta-Analysis of Median Lethal Doses in Experimental Animals. PubMed Central. Available at: [Link].

  • Guideline on management of suspected adverse reactions to ingested histamine. National Institutes of Health. Available at: [Link].

  • Anabolic activity of buclizine on rats. PubMed. Available at: [Link].

  • Assessment and Treatment of Laboratory Animal Allergy. ILAR Journal. Available at: [Link].

  • Buclizine is back again! This time as a pediatric appetite stimulant. PubMed Central. Available at: [Link].

  • Antihistamines in Animals - Pharmacology. MSD Veterinary Manual. Available at: [Link].

  • Anticholinergic Medications. StatPearls - NCBI Bookshelf. Available at: [Link].

  • Antihistamines for Integumentary Disease in Animals. MSD Veterinary Manual. Available at: [Link].

  • Novel cardiovascular drugs in clinical trials. PubMed. Available at: [Link].

  • In vivo human models for the study of anticholinergic drugs. PubMed. Available at: [Link].

  • Biodistribution and metabolism in rats and mice of bucromarone. PubMed. Available at: [Link].

  • ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. NCBI. Available at: [Link].

  • Computerized assessment of social approach behavior in mouse. Frontiers. Available at: [Link].

  • Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist. PubMed. Available at: [Link].

  • Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. NCBI. Available at: [Link].

  • Anticholinergic adverse effects and oral health. The Pharmaceutical Journal. Available at: [Link].

  • Novel insights into the behavioral analysis of mice subjected to the forced-swim test. PubMed. Available at: [Link].

  • Risk of first-generation H1-antihistamines: a GA2LEN position paper. Allergy. Available at: [Link].

  • Behavioral assessment of NIH Swiss mice acutely intoxicated with tetramethylenedisulfotetramine. PubMed. Available at: [Link].

  • Rodent Metabolism and Measurable Metabolic Parameters. Maze Engineers. Available at: [Link].

  • The Cardiovascular Safety of Incretin-Based Therapies. HCPLive. Available at: [Link].

  • Rodent Models for Metabolic Syndrome Research. PubMed Central. Available at: [Link].

  • Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. PubMed. Available at: [Link].

  • The detection of metabolic products from dimethylnitrosamine in rats and mice. PubMed Central. Available at: [Link].

  • H1 antagonist. Wikipedia. Available at: [Link].

Sources

Technical Support Center: Optimizing Dissolution Testing for Buclizine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Buclizine Hydrochloride dissolution testing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with developing robust and reliable dissolution methods for this challenging compound. Buclizine Hydrochloride's poor aqueous solubility is a primary hurdle, often leading to inconsistent results and analytical difficulties.[1][2] This document provides field-proven insights, detailed troubleshooting protocols, and scientifically-grounded explanations to empower you to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the setup of a dissolution method for Buclizine Hydrochloride.

Q1: What is the recommended starting point for a dissolution method for Buclizine Hydrochloride tablets?

A validated and effective method uses USP Apparatus 1 (Basket) at 100 rpm.[2][3] The use of the basket apparatus is critical, as Buclizine tablets have a tendency to adhere to the bottom of the vessel when using the paddle apparatus (USP Apparatus 2), which can lead to erratic and incomplete dissolution.[4] For oral suspensions, USP Apparatus 2 (Paddle) at a slower speed of 25 rpm is recommended.[2][3]

Q2: Why is a surfactant mandatory in the dissolution medium for Buclizine Hydrochloride?

Buclizine Hydrochloride is practically insoluble in water and aqueous buffers at physiological pH.[1][2][5] To achieve "sink conditions," where the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility, a solubilizing agent is required.[6] Sink conditions ensure that the dissolution rate is not limited by the drug's solubility in the medium, which would otherwise produce artificially slow and non-discriminatory results.[7] An aqueous solution containing 1.5% Sodium Lauryl Sulfate (SLS) has been proven effective for this purpose.[3][4]

Q3: Which analytical technique is suitable for quantifying Buclizine Hydrochloride in dissolution samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for accurate quantification.[2][8] This technique can effectively separate the active pharmaceutical ingredient (API) from its potential degradation products and formulation excipients. A common and robust method utilizes a C18 column with a mobile phase of Methanol:Water (80:20 v/v) adjusted to pH 2.6, with UV detection at 230 nm.[2][3][4]

Q4: What are typical acceptance criteria for the dissolution of immediate-release Buclizine Hydrochloride tablets?

While specifications should be based on batch data, a common quality control benchmark suggested in literature is for not less than 80% of the labeled amount of Buclizine Hydrochloride to be dissolved in 45 minutes.[3]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section provides a structured, question-and-answer guide to diagnosing and resolving specific problems encountered during dissolution experiments.

Issue 1: Results show low and/or incomplete drug release (<80%).

Q: My dissolution profile has plateaued at a low percentage, well below the expected 80%. What is the primary cause?

A: This is the most common issue and is almost always linked to the physicochemical properties of Buclizine and the test conditions. Let's break down the causality.

  • Plausible Cause A: Inadequate Dissolution Medium & Failure to Maintain Sink Conditions.

    • Scientific Rationale: The Noyes-Whitney equation dictates that dissolution rate is directly proportional to the drug's solubility in the medium. Buclizine Hydrochloride's very low aqueous solubility means that without a solubilizing agent, the medium quickly becomes saturated, halting further dissolution.[1][6]

    • Troubleshooting Protocol:

      • Verify Medium Composition: Ensure the dissolution medium is 900 mL of an aqueous solution containing 1.5% w/v Sodium Lauryl Sulfate (SLS).[3][4] Using plain buffer or water will result in failure.

      • Confirm Sink Conditions: The volume of the medium should be at least three times that required to form a saturated solution of the drug.[7] With 1.5% SLS, this condition is met for standard dose strengths.[3]

      • Check Drug Stability: Confirm that Buclizine is stable in your medium. It has been shown to be stable for at least 2 hours in 1.5% SLS, but degradation can occur in strongly acidic or basic conditions over time.[3]

  • Plausible Cause B: Unsuitable Apparatus or Hydrodynamics.

    • Scientific Rationale: The hydrodynamics within the dissolution vessel are critical for ensuring the entire surface area of the dosage form is exposed to fresh solvent. For Buclizine tablets, improper agitation can lead to "coning" (a pile of undispersed powder at the bottom of the vessel) or tablet sticking.[4][9]

    • Troubleshooting Protocol:

      • Select the Correct Apparatus: For tablets, use USP Apparatus 1 (Basket). The paddle apparatus often causes the tablets to become static on the vessel floor, severely limiting dissolution.[4]

      • Optimize Rotation Speed: A rotation speed of 100 rpm for the basket apparatus is recommended to ensure adequate agitation without causing excessive turbulence.[2][3]

  • Plausible Cause C: Formulation-Dependent Factors.

    • Scientific Rationale: The properties of the API and the formulation excipients play a crucial role. Factors like API particle size, tablet hardness (compression force), and the type/amount of lubricants can significantly impact dissolution.[7][10]

    • Troubleshooting Protocol:

      • Review Formulation: Hydrophobic lubricants like magnesium stearate can form a water-repellent barrier around the drug particles. Limiting its concentration to 0.5-1% is advisable.[10] Water-soluble fillers are preferred.

      • Check Tablet Hardness: Overly compressed, hard tablets can fail to disintegrate properly, limiting drug release. Ensure compression force is controlled and consistent.[10]

      • Evaluate API Properties: Different polymorphic forms or variations in API particle size can lead to different dissolution rates.[7][11]

Issue 2: High variability in results between vessels or runs (High %RSD).

Q: I'm seeing a wide spread in my dissolution results across the six vessels. What could be causing this inconsistency?

A: High variability points to a lack of control over the experimental setup or procedure. The dissolution test is highly sensitive to a range of factors.[9][12]

  • Plausible Cause A: Improper Deaeration of the Medium.

    • Scientific Rationale: Dissolved gasses in the medium can come out of solution and form bubbles on the surface of the dosage form or the apparatus mesh. These bubbles reduce the effective surface area available for dissolution, leading to slower and more variable results.[13][14]

    • Troubleshooting Protocol:

      • Implement Validated Degassing: Heat the medium to approximately 41°C, filter it, and place it under vacuum for about 5 minutes. Other validated deaeration techniques can also be used.[15]

      • Visual Inspection: Before starting the run, visually inspect the vessels for any bubble formation.

  • Plausible Cause B: Mechanical Setup of the Dissolution Bath.

    • Scientific Rationale: The precise geometry and mechanics of the dissolution apparatus are specified by the USP to ensure reproducible hydrodynamics. Deviations in centering, shaft wobble (vibration), or paddle/basket height can create different flow patterns in each vessel, causing variability.[9][16]

    • Troubleshooting Protocol:

      • Perform Mechanical Qualification: Regularly perform mechanical calibration of your dissolution bath to ensure all parameters (vessel centering, shaft height, rotation speed, temperature) are within USP tolerances.[16]

      • Eliminate Vibration: Ensure the dissolution bath is on a level surface and is not subject to external vibrations from other lab equipment.[6][16]

  • Plausible Cause C: Inconsistent Sampling Technique.

    • Scientific Rationale: The location and timing of sample withdrawal are critical. Samples should be drawn from a zone midway between the top of the basket/paddle and the surface of the medium, and no closer than 1 cm to the vessel wall, to avoid non-representative concentrations.[6]

    • Troubleshooting Protocol:

      • Standardize Sampling Location: Use sampling cannulas that are set to a consistent depth in each vessel.

      • Stagger Dosage Form Introduction: If sampling manually, stagger the dropping of tablets into each vessel (e.g., every 30 seconds) to ensure you have adequate time to sample each one at the precisely specified time point.[13]

Issue 3: Consistently low results even after optimizing the dissolution method.

Q: I've optimized my dissolution parameters, but the HPLC analysis consistently shows lower-than-expected concentrations. What else could be wrong?

A: If the dissolution hydrodynamics are correct, the issue may lie in the sample handling and analysis phase.

  • Plausible Cause A: Drug Adsorption onto Filters.

    • Scientific Rationale: The filters used to clarify dissolution samples before HPLC analysis can adsorb the drug, leading to a significant underestimation of the dissolved amount. This effect is more pronounced at lower concentrations.

    • Troubleshooting Protocol:

      • Perform Filter Validation: Prepare a standard solution of Buclizine Hydrochloride at a known concentration similar to that expected in your samples.

      • Filter a portion of this solution through the candidate filter, discarding the first few mL of filtrate.

      • Analyze both the unfiltered and filtered solutions by HPLC. If the concentration of the filtered solution is >2% lower than the unfiltered solution, the filter is not suitable and is adsorbing the drug.[3][16] Choose a different filter material (e.g., PTFE, PVDF) and re-validate.

Data Presentation & Protocols

Table 1: Recommended Dissolution Method Parameters for Buclizine HCl Formulations
ParameterSetting for TabletsSetting for Oral SuspensionRationale & Reference
Apparatus USP 1 (Basket)USP 2 (Paddle)Prevents tablet sticking to vessel bottom.[3][4]
Medium 900 mL of 1.5% w/v SLS in Water900 mL of 1.5% w/v SLS in WaterEnsures sink conditions for a poorly soluble drug.[2][3]
Temperature 37 ± 0.5 °C37 ± 0.5 °CStandard physiological temperature.[4][15]
Rotation Speed 100 rpm25 rpmProvides adequate agitation without causing turbulence.[2][3]
Sampling Profile at 5, 10, 15, 30, 45, 60 minProfile at 5, 10, 15, 30, 45, 60 minTo characterize the release profile.[3][4]
Acceptance Q = 80% in 45 minutesQ = 80% in 30 minutesSuggested criteria based on published methods.[3]
Experimental Protocol 1: Dissolution Testing of Buclizine HCl Tablets
  • Medium Preparation: Prepare a sufficient volume of 1.5% w/v Sodium Lauryl Sulfate (SLS) in purified water. Heat to ~41°C and degas the medium using a validated procedure.

  • Apparatus Setup: Assemble a USP Apparatus 1 (Basket) system. Place 900 mL of the degassed medium into each of the six vessels and allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Test Initiation: Place one tablet into each dry basket. At t=0, lower the baskets into the vessels and immediately begin rotation at 100 rpm.

  • Sampling: At each specified time point (e.g., 15, 30, 45 minutes), withdraw a 10 mL aliquot of the sample from the appropriate sampling zone.[4] Replace the withdrawn volume with 10 mL of fresh, pre-warmed medium.

  • Sample Preparation: Immediately filter the withdrawn sample through a validated, non-adsorbing filter (e.g., 0.45 µm PTFE). Dilute the filtered sample as needed (e.g., 1:1 with methanol) to fall within the calibration range of the HPLC method.[2][3]

  • Analysis: Quantify the concentration of Buclizine Hydrochloride in the prepared samples using the validated HPLC method described below.

Table 2: Validated Stability-Indicating HPLC Method Parameters
ParameterSettingRationale & Reference
Column C18, 250 x 4.6 mm, 5 µmProvides good separation for Buclizine and its degradants.[17]
Mobile Phase Methanol : Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acidOptimized for peak shape and retention time.[2][3][4]
Flow Rate 1.0 mL/minAchieves good resolution in a reasonable run time.[2][3]
Detection UV at 230 nmWavelength of maximum absorbance for Buclizine.[2][3][8]
Injection Vol. 20 µLStandard volume for good sensitivity and peak shape.[2][17]
Retention Time ~5.8 - 6.0 minutesApproximate retention time under these conditions.[2][3]
Experimental Protocol 2: HPLC Quantification of Buclizine HCl
  • Standard Preparation: Accurately prepare a stock solution of Buclizine Hydrochloride reference standard in the mobile phase. Create a series of working standards by diluting the stock solution to bracket the expected sample concentrations.

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the working standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared and diluted dissolution samples.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of Buclizine Hydrochloride in each sample. Correct for any dilution factors and the volume of the dissolution medium to determine the percentage of drug released at each time point.

Visualized Workflows and Logic

Diagram 1: General Workflow for Buclizine Dissolution Testing

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_media Prepare & Degas 1.5% SLS Medium prep_system Equilibrate Dissolution Bath & HPLC System prep_media->prep_system prep_hplc Prepare HPLC Mobile Phase & Standards prep_hplc->prep_system run_diss Run Dissolution Test (USP App 1, 100 rpm) prep_system->run_diss sampling Withdraw & Filter Samples at Timed Intervals run_diss->sampling dilution Dilute Samples (e.g., 1:1 with Methanol) sampling->dilution run_hplc Analyze Samples by HPLC dilution->run_hplc calc Calculate % Dissolved vs. Time Profile run_hplc->calc report Report Results & Compare to Specifications calc->report

Caption: Workflow for the in vitro dissolution testing of Buclizine formulations.

Diagram 2: Troubleshooting Logic for Low Dissolution Results

G start Problem: Low Dissolution Results q1 Is Medium 1.5% SLS? start->q1 q2 Is Apparatus USP 1 (Basket) at 100 rpm? q1->q2 Yes res1 Correct Medium: Use 1.5% SLS. q1->res1 No q3 Is Medium Degassed? q2->q3 Yes res2 Correct Apparatus: Use Basket @ 100 rpm. q2->res2 No q4 Is Tablet Hardness within Spec? q3->q4 Yes res3 Degas Medium Properly. q3->res3 No q5 Is Sample Filter Validated (Non-Adsorbing)? q4->q5 Yes res4 Investigate Formulation: - Compression Force - Lubricant Levels q4->res4 No res5 Validate Filter or Use a Different Type. q5->res5 No end Review HPLC Method (Standards, etc.) q5->end Yes

Caption: Decision tree for troubleshooting low Buclizine dissolution results.

References

  • Dhakane, V.D., & Ubale, M.B. A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. TSI Journals. Available from: [Link].

  • Kuminek, G., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Semantic Scholar. Available from: [Link].

  • Kim, J. H., et al. (2013). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. PubMed. Available from: [Link].

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Available from: [Link].

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Available from: [Link].

  • Iris Publishers. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. Available from: [Link].

  • Parikh, A. (2025). Surfactant Solutions as Media for Dissolution Testing of A Poorly Water-Soluble Drug. ResearchGate. Available from: [Link].

  • Studylib. Dissolution Failure Investigation: Troubleshooting Guide. Available from: [Link].

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • MDPI. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Available from: [Link].

  • Arayne, M.S., et al. (2006). Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. ResearchGate. Available from: [Link].

  • Kuminek, G., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. SciELO. Available from: [Link].

  • MacLean, D., & Marquis, B. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available from: [Link].

  • Teledyne Hanson Research. Dissolution Testing For Tablets. Available from: [Link].

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Available from: [Link].

  • Al-Gousous, J. (2020). Factors to Consider in Dissolution Testing. Pharmaceutical Technology. Available from: [Link].

  • Singh, S.K., & Gowthamarajan, K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link].

  • Gray, V.A. Challenges to the Dissolution Test Including Equipment Calibration. Available from: [Link].

  • TradeIndia. Buy Buclizine Hydrochloride. Available from: [Link].

  • Kuminek, G., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. ResearchGate. Available from: [Link].

  • AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. Available from: [Link].

  • Slideshare. DISSOLUTION AND FACTORS AFFECTING DISSOLUTION. Available from: [Link].

  • Der Pharma Chemica. (2022). HPTLC method for the estimation of Buclizine Hydrochloride (BUC) from pure and tablet dosage form. Available from: [Link].

  • Al-khedairy, E.B.H., et al. (2023). The influence of natural polymers on loratadine's solubility and dissolution profiles. PMC. Available from: [Link].

  • National Center for Biotechnology Information. Buclizine. PubChem. Available from: [Link].

  • WordPress.com. FACTORS AFFECTING DISSOLUTION RATE. Available from: [Link].

  • Pathan, J., et al. (2014). Formulation and Evaluation of Mouth Dissolving Tablets of Buclizine HCl by Direct Compression Technique. ResearchGate. Available from: [Link].

  • Ghayas, S., & Ahmed, S. (2012). FACTORS INFLUENCING THE DISSOLUTION TESTING OF DRUGS. Semantic Scholar. Available from: [Link].

  • SciELO. Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Available from: [Link].

  • U.S. Pharmacopeia. 〈711〉 DISSOLUTION. Available from: [Link].

  • Arayne, M.S., et al. (2006). Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. PubMed. Available from: [Link].

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Buclizine Hydrochloride. It compares the HPLC method with other analytical techniques and offers a detailed, step-by-step protocol for validation in accordance with international guidelines. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method to ensure the quality and stability of Buclizine Hydrochloride in pharmaceutical formulations.

Introduction to Buclizine Hydrochloride and the Need for Stability-Indicating Methods

Buclizine Hydrochloride is a piperazine derivative antihistamine with antiemetic, antimuscarinic, and moderate sedative properties. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. The chemical integrity of the drug substance and its formulated products is paramount to ensure safety and efficacy. Over time, and under various environmental conditions such as heat, light, and humidity, drug substances can degrade, leading to a loss of potency and the potential formation of toxic degradation products.

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures," provide a framework for validating such methods.

Comparison of Analytical Methodologies

While several analytical techniques can be used for the quantification of Buclizine Hydrochloride, HPLC is the most suitable for a stability-indicating assay.

Method Principle Advantages Limitations for Stability-Indicating Assays
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High specificity, resolution, and sensitivity. Can separate the API from degradation products and excipients.Higher cost and complexity compared to spectrophotometry.
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; degradation products with similar chromophores can interfere with the API's signal, leading to inaccurate results.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of adsorbent material.High throughput and low solvent consumption.Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.

The primary advantage of HPLC lies in its high resolving power, which allows for the separation of the parent drug from its potential degradation products. This is a critical requirement for a stability-indicating method, as it ensures that the measured response is solely from the intact drug.

Development of a Stability-Indicating HPLC Method

The development of a robust HPLC method involves the systematic optimization of various chromatographic parameters to achieve the desired separation.

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the analysis of Buclizine Hydrochloride:

Parameter Condition Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention and separation for moderately polar compounds like Buclizine Hydrochloride.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)This combination offers good peak shape and resolution. The acidic pH helps to suppress the ionization of silanol groups on the stationary phase and ensures the analyte is in a single ionic form.
Flow Rate 1.0 mL/minProvides optimal separation efficiency and reasonable analysis time.
Detection Wavelength 230 nmThis is the wavelength of maximum absorbance for Buclizine Hydrochloride, ensuring high sensitivity.
Injection Volume 20 µLA standard volume for achieving good peak response and minimizing band broadening.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
System Suitability

Before proceeding with validation, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.

  • Theoretical Plates: Should be > 2000 for the analyte peak, indicating column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections, demonstrating system precision.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to generate degradation products.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve Buclizine Hydrochloride in 0.1 N HCl and reflux for 4 hours at 80°C.

  • Base Hydrolysis: Dissolve Buclizine Hydrochloride in 0.1 N NaOH and reflux for 4 hours at 80°C.

  • Oxidative Degradation: Treat Buclizine Hydrochloride solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted to a suitable concentration and injected into the HPLC system. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products and the resolution between these peaks and the parent drug peak.

Visualization of Forced Degradation Workflow

G Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (0.1N NaOH, 80°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (105°C, Solid) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (UV light) Photo->Analysis Analyze Stressed Samples API Buclizine Hydrochloride (Stock Solution/Solid) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Workflow for forced degradation studies.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo solution, a standard solution of Buclizine Hydrochloride, and the stressed samples.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of Buclizine Hydrochloride. In the chromatograms of the stressed samples, the peak for Buclizine Hydrochloride should be well-resolved from any degradation product peaks (resolution > 2).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of Buclizine Hydrochloride (e.g., 50-150% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL) Mean Peak Area (n=3)
50450123
75675432
100900876
1251125432
1501350987
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9005x + 123
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.

  • Protocol: Spike a placebo formulation with known concentrations of Buclizine Hydrochloride at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Amount Added (mg) Amount Recovered (mg) % Recovery
80%8.07.9299.0
100%10.010.05100.5
120%12.012.12101.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples on two different days, with different analysts or equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Type Mean Assay Value (%) RSD (%)
Repeatability99.80.85
Intermediate Precision100.21.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2°C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected.

Visualization of Method Validation Workflow

G HPLC Method Validation Workflow (ICH Q2) cluster_params Validation Parameters Specificity Specificity Report Validation Report Specificity->Report Compile Results Linearity Linearity Linearity->Report Compile Results Accuracy Accuracy Accuracy->Report Compile Results Precision Precision Precision->Report Compile Results LOD_LOQ LOD & LOQ LOD_LOQ->Report Compile Results Robustness Robustness Robustness->Report Compile Results Method Developed HPLC Method Validation Perform Validation Experiments Method->Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Caption: Workflow for HPLC method validation.

Conclusion

The described HPLC method provides a specific, linear, accurate, precise, and robust means for the quantification of Buclizine Hydrochloride in the presence of its degradation products. The successful validation of this method in accordance with ICH guidelines confirms its suitability as a stability-indicating assay for routine quality control and stability studies of Buclizine Hydrochloride in pharmaceutical products. The superiority of HPLC over other analytical techniques for this purpose has been clearly demonstrated through its ability to resolve the active ingredient from all potential interferents.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

A Comparative Analysis of Side Effect Profiles: Buclizine Hydrochloride, Meclizine, and Cyclizine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Buclizine, meclizine, and cyclizine are first-generation antihistamines belonging to the piperazine derivative class.[1][2][3] While primarily utilized for their antiemetic properties in managing nausea, vomiting, and dizziness associated with motion sickness and vertigo, their clinical utility is often weighed against their side effect profiles.[4][5][6] As first-generation agents, they readily cross the blood-brain barrier, leading to a range of central nervous system (CNS) and anticholinergic effects that distinguish them from their second-generation counterparts.[7][8][9] This guide provides an in-depth, objective comparison of the side effect profiles of buclizine hydrochloride, meclizine, and cyclizine, offering mechanistic insights and outlining experimental protocols for their evaluation to support research and drug development efforts.

Pharmacological Profile: The Basis of Adverse Effects

The side effects of these agents are a direct consequence of their pharmacological actions. All three are antagonists at the histamine H1 receptor, but their lack of selectivity means they also interact with other receptors, notably muscarinic acetylcholine receptors.[9][10][11]

  • Histamine H1 Receptor Antagonism: Their primary therapeutic effect in preventing motion sickness stems from blocking H1 receptors in the brain's vomiting center and vestibular nuclei.[12][13][14] However, this same action in other parts of the CNS, such as the cerebral cortex, is responsible for the most common side effect: sedation and drowsiness.[12][15]

  • Muscarinic Receptor Antagonism (Anticholinergic Action): Competitive antagonism at muscarinic receptors contributes to their antiemetic efficacy but is also the source of a distinct suite of "drying" side effects.[12][15] These include dry mouth, blurred vision, urinary retention, and constipation.[7][8] The anticholinergic potency varies between agents and is a key differentiator in their profiles.[16]

The lipophilicity of these first-generation antihistamines facilitates their passage across the blood-brain barrier, leading to the pronounced CNS effects that are largely absent in second-generation agents.[8][9]

Comparative Analysis of Side Effect Profiles

While sharing a common mechanistic origin, the incidence and severity of adverse effects can differ between buclizine, meclizine, and cyclizine.

Central Nervous System (CNS) Effects

The most frequently reported side effect for all three compounds is drowsiness or sedation .[5][17][18]

  • Buclizine is recognized for its moderate sedative properties.[17][19] It can cause dizziness, incoordination, and sleepiness, which may impair the ability to drive or operate machinery.[20][21]

  • Meclizine is also known to cause significant sedation.[5][22][23] Clinical data points to drowsiness as a primary adverse effect, and its use is cautioned in older adults due to an increased risk of confusion, falls, and cognitive impairment.[14][22]

  • Cyclizine commonly causes sleepiness, which starts about 30 minutes after administration and can be pronounced.[4][12][24] Users also report psychomotor impairment and, more rarely, confusion, hallucinations, and sleep disturbances.[24][25]

Anticholinergic Effects

Anticholinergic side effects are prevalent across this class.[8][15]

  • Buclizine possesses antimuscarinic properties leading to side effects such as dry mouth, blurred vision, and urinary retention.[17][21]

  • Meclizine exhibits notable anticholinergic effects, including dry mouth and blurred vision.[1][5] Caution is advised for patients with glaucoma, asthma, or prostatic enlargement, as these conditions can be exacerbated.[5][14]

  • Cyclizine exerts a central anticholinergic action, resulting in common side effects like dry mouth and blurred vision, and less commonly, urinary retention and constipation.[24][25][26]

Other Adverse Events
  • Gastrointestinal: While used to treat nausea, these drugs can paradoxically cause GI disturbances. Buclizine may cause nausea and epigastric pain.[17]

  • Cardiovascular: Tachycardia (rapid heart rate) has been reported with cyclizine, linked to its antimuscarinic effects.[24][25]

  • Hepatic: Meclizine has not been linked to clinically apparent liver injury, potentially due to its typical low dose and short duration of use.[1] Caution is advised with cyclizine in patients with hepatic disease.[25]

Quantitative Data Summary

Direct, head-to-head clinical trials providing percentage incidence of side effects for all three drugs are scarce. However, data from user-reported reviews and individual studies offer a comparative snapshot.

Side EffectBuclizine HydrochlorideMeclizineCyclizine
Drowsiness/Sedation Moderate to pronounced[17][19]Common, significant[5][22]Very common (>10%)[24][27]
Dry Mouth Common[17][21]Common[5][22]Very common (>10%)[24]
Dizziness Common[17][21]Common (17.3% user reported)[27]Common (12.3% user reported)[27]
Blurred Vision Common[17][21]Common[5][22]Occasional[25]
Urinary Retention Reported[17][21]Potential risk, especially in BPH[14]Uncommon, antimuscarinic effect[24][25]
Constipation Not commonly reportedPotential anticholinergic effect[14]Uncommon (7.0% user reported)[24][27]
Headache Reported[17]Reported[23]Uncommon[24]

Note: Percentages are based on user-reported data from Drugs.com and are not from controlled clinical trials, but serve as a relative indicator.[27]

Mechanistic Insights & Signaling Pathways

The primary side effects of these piperazine antihistamines stem from their antagonism of Histamine H1 and Muscarinic M1 receptors in the central nervous system.

Side_Effect_Pathway cluster_drug Piperazine Antihistamines (Buclizine, Meclizine, Cyclizine) cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_h1 H1 Receptor cluster_m1 M1 Receptor cluster_effects Observed Side Effects Drug Drug (Lipophilic) BBB Crosses BBB H1 Histamine H1 Receptor BBB->H1 M1 Muscarinic M1 Receptor BBB->M1 Sedation Sedation, Drowsiness, Cognitive Impairment H1->Sedation Antagonism Anticholinergic Dry Mouth, Blurred Vision, Urinary Retention M1->Anticholinergic Antagonism

Caption: Antagonism of CNS H1 and M1 receptors by piperazine antihistamines.

Experimental Protocols for Side Effect Evaluation

Evaluating the side effect profile of novel antihistamine candidates requires robust preclinical and clinical methodologies.

Preclinical Protocol: Rodent Model for CNS Sedation (Rotarod Test)

This workflow assesses motor coordination, which is often impaired by sedative drugs.

Objective: To quantify the sedative effect of a test compound by measuring its impact on the ability of mice or rats to remain on a rotating rod.

Methodology:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Training:

    • Place each animal on the stationary rotarod apparatus.

    • Begin rotation at a low speed (e.g., 4 RPM).

    • Conduct 2-3 training trials to ensure animals can maintain balance for a baseline period (e.g., 120 seconds). Animals failing to meet the criterion are excluded.

  • Baseline Measurement: Record the latency to fall (the time each animal remains on the accelerating rod) for each animal before drug administration. This serves as the individual control.

  • Drug Administration:

    • Administer the test compound (e.g., Buclizine, Meclizine, or Cyclizine) via the intended route (e.g., intraperitoneal or oral gavage).

    • Administer vehicle to the control group.

  • Testing: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the rotarod.

  • Data Collection: Record the latency to fall for each animal at each time point. The trial is typically stopped after a cut-off time (e.g., 300 seconds) is reached.

  • Analysis: Compare the post-drug latency to fall with the baseline measurements and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in latency indicates motor impairment and sedation.

Sources

Comparative Analysis of Buclizine and Cinnarizine for Motion Sickness: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Motion sickness, a prevalent and incapacitating condition, poses a considerable challenge in diverse settings, ranging from travel to virtual reality environments. This guide presents a detailed comparative analysis of two commonly prescribed antihistamines, Buclizine and Cinnarizine, for the prophylaxis and treatment of motion sickness. We explore their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and adverse effect profiles, substantiated by experimental data and established scientific literature. This document aims to be an essential resource for researchers, scientists, and professionals involved in the development of anti-emetic therapies.

The Pathophysiology of Motion Sickness: A Sensory Mismatch

Motion sickness is induced by a discordance between the visual, vestibular, and somatosensory systems. The inner ear's vestibular system detects motion, while the visual system provides a contextual frame of reference. A discrepancy between these inputs, such as reading in a moving vehicle, results in conflicting neural signals being sent to the brain. This sensory conflict is thought to initiate a series of neurochemical events, primarily involving histamine and acetylcholine, within the brainstem, culminating in the classic symptoms of nausea, vomiting, dizziness, and pallor.

Key central nervous system structures, including the chemoreceptor trigger zone (CTZ) and the vomiting center located in the medulla oblongata, are integral to this process. These regions have a high density of histamine H1 receptors and muscarinic M1 acetylcholine receptors, which are the primary targets for anti-motion sickness medications.

Mechanism of Action: A Comparative Look at Two Antihistamines

Both Buclizine and Cinnarizine are classified as first-generation H1 antihistamines, which are characterized by their ability to penetrate the blood-brain barrier and exert effects on the central nervous system. Their principal mechanism in alleviating motion sickness is the blockade of H1 receptors in the brainstem. However, their pharmacological profiles are not identical.

Buclizine: As a piperazine derivative, Buclizine exhibits significant central antihistaminic and anticholinergic activities. Its anti-emetic properties are ascribed to its capacity to diminish the excitability of the vestibular apparatus and suppress the CTZ.

Cinnarizine: Also a piperazine derivative, Cinnarizine is frequently categorized as a calcium channel blocker with antihistaminic effects. Its distinctive mechanism includes the inhibition of calcium influx into vestibular sensory cells and the smooth muscle cells of cerebral arteries. This dual action not only dampens the vestibular response to motion but may also enhance cerebral blood flow, which could alleviate some symptoms of dizziness.

cluster_motion_sickness Motion Sickness Stimulus cluster_brainstem Brainstem cluster_drugs Therapeutic Intervention Sensory Conflict Sensory Conflict Vestibular Nuclei Vestibular Nuclei Sensory Conflict->Vestibular Nuclei ↑ Histamine ↑ Acetylcholine CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular Nuclei->CTZ Vomiting Center Vomiting Center CTZ->Vomiting Center Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Buclizine Buclizine Buclizine->Vestibular Nuclei H1 Blockade M1 Blockade Buclizine->CTZ H1 Blockade Cinnarizine Cinnarizine Cinnarizine->Vestibular Nuclei H1 Blockade Ca2+ Channel Blockade

Caption: Mechanism of action for Buclizine and Cinnarizine in motion sickness.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic characteristics of a drug are pivotal in determining its clinical application, affecting the onset, duration of action, and dosing frequency.

ParameterBuclizineCinnarizine
Oral Bioavailability VariableLow and variable
Time to Peak Plasma Concentration 2-3 hours1-3 hours
Protein Binding ~95%>90%
Metabolism HepaticExtensive hepatic
Elimination Half-life ~6 hours3-6 hours
Primary Route of Excretion FecesFeces (as metabolites)

Note: The presented data are approximate and may exhibit inter-individual variability.

The inconsistent oral bioavailability of both medications can result in variable clinical responses among individuals. Their relatively short half-lives require multiple daily doses for continuous effect, a factor to consider for extended periods of travel.

Clinical Efficacy: A Synthesis of Evidence

While large-scale, direct, head-to-head clinical trials comparing Buclizine and Cinnarizine for motion sickness are scarce, an analysis of existing individual studies and meta-analyses offers valuable insights into their relative effectiveness.

One study indicated that both Cinnarizine and Meclizine (a structurally related antihistamine to Buclizine) were effective in preventing motion sickness, with no statistically significant difference in their efficacy. The study did, however, note that individual responses to these drugs can differ.

Another clinical trial investigating vestibular disorders found that Cinnarizine effectively reduced symptoms of vertigo and dizziness, which are frequently associated with motion sickness. This effect is thought to be partly due to Cinnarizine's calcium channel blocking properties.

Experimental Protocol for Efficacy Assessment:

A rigorous experimental design to compare the efficacy of Buclizine and Cinnarizine would utilize a double-blind, placebo-controlled, crossover study.

  • Subject Recruitment: A cohort of healthy volunteers with a documented history of susceptibility to motion sickness.

  • Motion Challenge: Participants would be subjected to a standardized motion stimulus, such as a rotating chair or a virtual reality simulation known to induce motion sickness.

  • Drug Administration: Each participant would receive Buclizine, Cinnarizine, or a placebo in a randomized sequence, with an adequate washout period between each treatment phase.

  • Symptom Scoring: The severity of motion sickness symptoms would be quantified at regular intervals using a validated assessment tool, such as Graybiel's diagnostic criteria or the Motion Sickness Assessment Questionnaire (MSAQ).

  • Data Analysis: Statistical analysis would be conducted to compare the mean symptom scores across the three treatment arms.

cluster_protocol Efficacy Assessment Protocol cluster_treatment Treatment Arms (Crossover) Recruitment Subject Recruitment (Motion Sickness Susceptible) Randomization Randomization Recruitment->Randomization Buclizine Buclizine Randomization->Buclizine Cinnarizine Cinnarizine Randomization->Cinnarizine Placebo Placebo Randomization->Placebo Washout Washout Period Washout->Randomization Next Arm Motion_Challenge Standardized Motion Challenge Buclizine->Motion_Challenge Cinnarizine->Motion_Challenge Placebo->Motion_Challenge Symptom_Scoring Symptom Scoring (e.g., MSAQ) Motion_Challenge->Symptom_Scoring Symptom_Scoring->Washout Data_Analysis Statistical Analysis Symptom_Scoring->Data_Analysis

Caption: Experimental workflow for comparing the efficacy of anti-motion sickness drugs.

Side Effect Profile and Safety Considerations

As first-generation antihistamines, both Buclizine and Cinnarizine are linked to a spectrum of side effects, primarily stemming from their central nervous system depressant properties.

Common Side Effects:

  • Drowsiness and sedation

  • Dry mouth

  • Blurred vision

  • Dizziness

Less Common but Serious Side Effects:

  • Extrapyramidal symptoms (with Cinnarizine): Prolonged use of Cinnarizine, especially in the elderly, has been linked to drug-induced parkinsonism. This is a critical consideration for chronic administration.

  • Cognitive impairment: The anticholinergic properties of both drugs can lead to confusion and memory deficits, particularly in older adults.

The sedative effects of these medications can impair the ability to perform tasks requiring mental alertness, such as driving or operating heavy machinery. This is a crucial factor when selecting a treatment for individuals in such professions.

Summary and Future Directions

FeatureBuclizineCinnarizine
Primary Mechanism H1 and M1 receptor antagonistH1 receptor antagonist and Calcium channel blocker
Efficacy Effective for motion sicknessEffective for motion sickness and vertigo
Key Side Effect Sedation, anticholinergic effectsSedation, risk of extrapyramidal symptoms with long-term use
Unique Advantage Potent anti-emetic actionDual action may be beneficial for individuals with vestibular disorders

Future research should prioritize large-scale, direct comparative trials to definitively ascertain the relative efficacy and safety of these two agents. Additionally, the development of non-sedating anti-motion sickness medications with novel mechanisms of action remains a paramount objective in the field of anti-emetic drug discovery.

References

  • Title: A double-blind randomized study to compare the effectiveness of cinnarizine with meclizine in the prophylaxis of motion sickness in brazilian navy cadets Source: International Journal of General Medicine URL: [Link]

  • Title: Cinnarizine and dimenhydrinate in the treatment of vertigo in general practice Source: Clinical Drug Investigation URL: [Link]

  • Title: Clinical trial of cinnarizine in vestibular disorders Source: The Journal of Laryngology & Otology URL: [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. For a compound like Buclizine Hydrochloride, a piperazine derivative with antihistaminic and antiemetic properties, ensuring its purity, potency, and stability in pharmaceutical formulations is a critical step in guaranteeing therapeutic efficacy and patient safety. This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of Buclizine Hydrochloride: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a comparative analysis grounded in the principles of cross-validation, drawing upon established methodologies and validation parameters stipulated by the International Council for Harmonisation (ICH). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on published validation data.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into the specifics of each technique, it is crucial to understand the principle of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical tests.[1][2] This guide will use these internationally harmonized criteria as the basis for our comparative evaluation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone of modern pharmaceutical analysis, renowned for its high resolution, sensitivity, and precision.[3][4][5][6][7] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3][4][5][6][7]

The Rationale Behind a Stability-Indicating HPLC Method

For the analysis of active pharmaceutical ingredients (APIs) like Buclizine Hydrochloride, a "stability-indicating" method is essential. This means the method must be able to accurately quantify the API in the presence of its degradation products, impurities, and formulation excipients. This is typically achieved using a reversed-phase HPLC setup, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. Buclizine Hydrochloride, being a relatively nonpolar molecule, will have a strong affinity for the stationary phase, allowing for its separation from more polar degradation products.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

The following protocol is a synthesis of validated methods reported in the scientific literature for the determination of Buclizine Hydrochloride.[8][9][10]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of a buffer solution (e.g., triethylamine-phosphoric acid buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 20:80 (v/v) is often effective. The acidic pH ensures that Buclizine Hydrochloride, a basic compound, is in its ionized form, leading to better peak shape and retention.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection Wavelength: UV detection at 230 nm is commonly used, as this wavelength provides good absorbance for Buclizine Hydrochloride.[8][9][10]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Buclizine Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution (from Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Buclizine Hydrochloride to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test. This involves injecting the working standard solution multiple times (typically 5 or 6 replicates) and evaluating parameters such as theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak areas.

Workflow for HPLC Analysis of Buclizine Hydrochloride

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions (from tablets) Analysis Inject Standard and Sample Solutions Sample_Prep->Analysis System_Suitability->Analysis If passes Detection UV Detection at 230 nm Analysis->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Quantification Quantify Buclizine HCl Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of Buclizine Hydrochloride.

High-Performance Thin-Layer Chromatography (HPTLC): A Versatile Alternative

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[11][12][13][14][15] It is a planar chromatographic technique where the separation occurs on a high-performance layer of stationary phase (e.g., silica gel) coated on a glass or aluminum plate.[11][12][13][14][15] HPTLC is often favored for its high sample throughput, lower solvent consumption, and cost-effectiveness.[11][12][15]

The Rationale Behind an HPTLC Method

The choice of stationary and mobile phases in HPTLC is critical for achieving good separation. For Buclizine Hydrochloride, a normal-phase HPTLC method using silica gel as the stationary phase and a non-polar mobile phase is effective. The separation is based on the principle of adsorption, where the components of the sample mixture are partitioned between the stationary phase and the mobile phase based on their polarity.

Experimental Protocol: A Validated HPTLC Method

The following protocol is based on a validated HPTLC method for the estimation of Buclizine Hydrochloride.[16]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: A system comprising an automatic sample applicator, a twin-trough developing chamber, and a TLC scanner with integrated software is required.

  • Stationary Phase: HPTLC pre-coated plates with silica gel 60 F254 are commonly used.

  • Mobile Phase: A mixture of chloroform and ethyl acetate in a ratio of 8:2 (v/v) has been shown to provide good separation.[16] The chamber should be saturated with the mobile phase vapor for about 20 minutes before plate development.

  • Application: Apply the standard and sample solutions as bands of a specified width using an automated applicator.

  • Development: Develop the plate in the twin-trough chamber up to a certain distance (e.g., 80 mm).

  • Densitometric Analysis: After development, air dry the plate and scan it in a TLC scanner at a suitable wavelength (e.g., 230 nm).

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Buclizine Hydrochloride reference standard and dissolve it in a suitable solvent like methanol in a 100 mL volumetric flask.

  • Sample Solution (from Tablets): Prepare the sample solution in a similar manner to the HPLC method, using methanol as the solvent.

HPTLC_Workflow cluster_prep Solution Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Application Apply Bands to HPTLC Plate Standard_Prep->Application Sample_Prep Prepare Sample Solutions (from tablets) Sample_Prep->Application Development Develop Plate in Saturated Chamber Application->Development Drying Air Dry the Plate Development->Drying Scanning Densitometric Scanning at 230 nm Drying->Scanning Quantification Quantify Buclizine HCl Scanning->Quantification

Sources

A Comparative Efficacy Analysis of Buclizine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

First-generation antihistamines, a cornerstone in the management of allergic reactions and motion sickness, represent a class of drugs with a long history of clinical use. Among these, buclizine, a piperazine derivative, holds a unique position, primarily indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] This guide provides a comprehensive comparison of the efficacy of buclizine with other prominent first-generation antihistamines, delving into their pharmacological properties, clinical applications, and the experimental frameworks used to evaluate their performance. While direct head-to-head clinical trial data for buclizine against a wide array of its first-generation counterparts is limited, a comparative analysis of their known attributes offers valuable insights for researchers and drug development professionals.

The Landscape of First-Generation Antihistamines: A Shared Mechanism with Diverse Profiles

First-generation antihistamines exert their therapeutic effects primarily by acting as inverse agonists at the histamine H1 receptor.[3] By binding to and stabilizing the inactive conformation of the H1 receptor, they block the actions of histamine, a key mediator of allergic and inflammatory responses.[4] This mechanism is effective in mitigating symptoms such as sneezing, itching, and rhinorrhea. However, a defining characteristic of this class is its ability to cross the blood-brain barrier, leading to interactions with central H1 receptors and other neurotransmitter systems.[3][5] This central nervous system (CNS) penetration is responsible for the sedative effects commonly associated with these drugs, and also contributes to their antiemetic and anti-motion sickness properties.[4][6]

Beyond their antihistaminic action, many first-generation agents exhibit significant anticholinergic (muscarinic receptor antagonist) activity, which contributes to both therapeutic effects (e.g., drying of mucous membranes) and adverse side effects (e.g., dry mouth, urinary retention, blurred vision).[7][8] The varying degrees of sedative and anticholinergic properties among these drugs result in distinct clinical profiles, influencing their suitability for different indications and patient populations.

Comparative Analysis of Key First-Generation Antihistamines

This section provides a comparative overview of buclizine and other widely used first-generation antihistamines, focusing on their efficacy in key indications and their notable pharmacological characteristics.

Buclizine
  • Primary Indications: Motion sickness, vertigo.[1][2]

  • Pharmacological Profile: As a piperazine derivative, buclizine shares structural similarities with cyclizine and meclizine.[6] It possesses moderate sedative and antimuscarinic properties.[9]

  • Efficacy Insights: While robust, large-scale comparative trials are scarce, buclizine's efficacy in managing motion sickness is generally considered comparable to other piperazine derivatives. Its central anticholinergic and antihistaminic actions are thought to underpin its effectiveness in this context.[2] Some literature suggests its use in the management of migraine, often in combination formulations.[9] However, its use in allergic conditions is less established compared to other first-generation antihistamines, with some sources describing it as an "obsolete" or "forgotten" drug in this regard.[9]

Diphenhydramine
  • Primary Indications: Allergic reactions (urticaria, rhinitis), insomnia, motion sickness.[10]

  • Pharmacological Profile: An ethanolamine derivative with potent sedative and anticholinergic effects.[10][11]

  • Efficacy Insights: Diphenhydramine is one of the most sedating antihistamines and is often used as a benchmark in studies evaluating the sedative effects of newer agents.[12][13] Its efficacy in allergic conditions is well-established, though its use is often limited by its significant CNS side effects.[11][14] For motion sickness, it is considered effective, but likely more sedating than piperazine derivatives like cyclizine.[10][15]

Chlorpheniramine
  • Primary Indications: Allergic rhinitis, urticaria.

  • Pharmacological Profile: An alkylamine derivative with moderate sedative effects and weaker anticholinergic properties compared to diphenhydramine.[16]

  • Efficacy Insights: Chlorpheniramine has been a mainstay in the treatment of allergic rhinitis for decades.[17] Comparative studies with second-generation antihistamines have shown it to be effective, although with a higher incidence of sedation.[17] Its efficacy in relieving nasal and ocular itching, sneezing, and rhinorrhea is well-documented.[18][19]

Promethazine
  • Primary Indications: Nausea and vomiting, motion sickness, sedation, allergic reactions.[6]

  • Pharmacological Profile: A phenothiazine derivative with strong sedative, antiemetic, and anticholinergic properties.[20]

  • Efficacy Insights: Promethazine is highly effective in preventing and treating motion sickness and nausea/vomiting from various causes.[10][20] However, it is also one of the most sedating first-generation antihistamines, a factor that can limit its daytime use.[10][20] In a study on performance and mood, even a 25 mg intramuscular dose of promethazine was found to significantly impair performance.[20]

Cyclizine & Meclizine
  • Primary Indications: Motion sickness, vertigo.[6][21]

  • Pharmacological Profile: Piperazine derivatives, similar to buclizine, generally causing less sedation than diphenhydramine or promethazine.[6]

  • Efficacy Insights: These agents are frequently used for the prevention and treatment of motion sickness.[6] A comparative study of cyclizine and dimenhydrinate (a combination of diphenhydramine and 8-chlorotheophylline) for motion sickness found them to be similarly effective in preventing overall symptoms, though cyclizine was associated with less drowsiness and fewer gastrointestinal symptoms.[15] Meclizine is also noted for its efficacy in treating vertigo.[21]

Quantitative Data Summary

Due to the limited direct comparative studies involving buclizine, a comprehensive table of head-to-head efficacy data is not feasible. However, the following tables summarize key pharmacological properties that influence the clinical performance of these agents.

Table 1: Comparative Sedative and Anticholinergic Properties of First-Generation Antihistamines

AntihistamineChemical ClassSedative PotentialAnticholinergic Potential
Buclizine PiperazineModerateModerate
DiphenhydramineEthanolamineHighHigh
ChlorpheniramineAlkylamineModerateLow to Moderate
PromethazinePhenothiazineVery HighHigh
CyclizinePiperazineLow to ModerateModerate
MeclizinePiperazineLow to ModerateModerate

Note: The classification of sedative and anticholinergic potential is relative and based on a synthesis of clinical observations and pharmacological data.[6][7][8][9][10]

Table 2: Receptor Binding Affinities (Ki) for Histamine H1 and Muscarinic Receptors

AntihistamineH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
Diphenhydramine1.1130
Chlorpheniramine3.22,800
Promethazine0.131
Meclizine2.0250
Cyclizine8.91,600
Buclizine Data not readily availableData not readily available

Data compiled from various sources. Ki values can vary depending on the experimental conditions. A lower Ki value indicates higher binding affinity.

Experimental Protocols for Efficacy Assessment

The evaluation of antihistamine efficacy relies on a combination of in vitro and in vivo models designed to assess their pharmacological activity and clinical effects.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the antihistamine for the histamine H1 receptor and other receptors (e.g., muscarinic receptors).

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.

    • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor and varying concentrations of the test antihistamine.

    • Separation: Bound and free radioligand are separated by filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[22]

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Cells/Tissues Expressing Receptor Homogenization Homogenization & Centrifugation ReceptorSource->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Incubation Incubation with Radioligand & Antihistamine Membranes->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Bronchoconstriction_Model AnimalPrep Guinea Pig Preparation DrugAdmin Administer Antihistamine or Vehicle AnimalPrep->DrugAdmin HistamineChallenge Expose to Aerosolized Histamine DrugAdmin->HistamineChallenge Observation Observe for Onset of Bronchoconstriction HistamineChallenge->Observation DataAnalysis Analyze Protective Effect Observation->DataAnalysis

Caption: Experimental Workflow for Histamine-Induced Bronchoconstriction Model.

2. Rodent Models of Motion Sickness

  • Objective: To assess the efficacy of antihistamines in preventing motion sickness-like behaviors in rodents.

  • Methodology:

    • Animal Preparation: Rats or mice are used.

    • Drug Administration: The test antihistamine or vehicle is administered.

    • Motion Stimulus: The animals are subjected to rotation or other motion stimuli to induce motion sickness.

    • Behavioral Assessment: Behaviors indicative of motion sickness in rodents (e.g., pica, conditioned taste aversion, reduced locomotion) are quantified.

    • Data Analysis: The reduction in motion sickness-like behaviors in the antihistamine-treated group is compared to the control group.

Conclusion

Buclizine, as a first-generation antihistamine, demonstrates a pharmacological profile consistent with its primary use in the management of motion sickness and vertigo. Its efficacy in these areas is attributed to its central H1 receptor antagonism and anticholinergic properties. However, a comprehensive, direct comparison of its efficacy with other first-generation antihistamines across a range of indications, particularly allergic conditions, is lacking in contemporary clinical literature. This highlights a potential area for future research to better define its therapeutic position. For drug development professionals, understanding the nuances in the sedative and anticholinergic profiles of these agents, as summarized in this guide, is critical for the rational design of new therapies with improved safety and efficacy profiles. The established in vitro and in vivo experimental models provide a robust framework for the preclinical evaluation of novel antihistaminic compounds.

References

  • Comparison of marezine and dramamine in preventing symptoms of motion sickness. (n.d.). PubMed.
  • A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Male
  • Medications to Prevent and Treat Motion Sickness. (2015). TravelBug Health.
  • Motion Sickness Medication: Anticholinergic Agents, Piperazine Antihistamines, Sympathomimetics. (2024). Medscape Reference.
  • Comparison of marezine and dramamine in preventing symptoms of motion sickness. (n.d.). PubMed.
  • Cyclizine vs Dimenhydrin
  • Comparison of Seven Commonly Used Agents for Prophylaxis of Seasickness. (1994). PubMed.
  • H1 Antihistamines: Current Status and Future Directions. (n.d.). PMC - PubMed Central.
  • Sedating Antihistamines and Non-Sedating Antihistamines Antihistamines bind to histamine H1 receptors and block the effects of h. (n.d.). ResourcePharm.
  • Second-Gener
  • H 1 Antihistamines: Chemical and Functional Classification | Download Table. (n.d.).
  • The Potential of Buclizine in Preclinical Models of Vertigo: A Technical Whitepaper. (2025). Benchchem.
  • A Comparative Analysis of the Anticholinergic Activity of First-Gener
  • (PDF) Comparative pharmacology of the H1 antihistamines. (2025).
  • Buclizine- old wine in new bottle? | International Journal of Basic & Clinical Pharmacology. (n.d.).
  • first generation vs newer antihistamines. (2021). American Academy of Allergy, Asthma & Immunology.
  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (n.d.). PMC - PubMed Central.
  • ANTIHISTAMINES IN ALLERGIC RHINITIS - A COMPAR
  • Competition binding for the histamine H1 receptor by [³H]mepyramine and... (n.d.).
  • The Pharmacologic Management of Motion Sickness. (2015). U.S. Pharmacist.
  • Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a liter
  • Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. (n.d.). PubMed.
  • A comparative study of efficacy of fexofenadine with chlorpheniramine maleate in allergic rhinitis in the outpatient department of otorhinolaryngology. (n.d.).
  • (PDF) Anticholinergic activity of antihistamines. (2025).
  • Treatment of Acute Vertigo | Clinician.com. (2022).
  • Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. (n.d.). NIH.
  • Evaluation of Antimotion Sickness Drug Side Effects on Performance. (n.d.). PubMed.
  • Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials. (2023). PMC - PubMed Central.
  • Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis. (n.d.). PubMed.
  • Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study. (n.d.). PubMed.
  • Evaluation of Several Common Antimotion Sickness Medications and Recommendations Concerning Their Potential Usefulness During Sp. (2009). DTIC.
  • (PDF) Sedation and performance impairment of diphenhydramine and second-generation antihistamines: A meta-analysis. (2025).
  • Promethazine as a motion sickness treatment: impact on human performance and mood st
  • A Review of Allergic Rhinitis and OTC Tre
  • CLASSIFICATION OF SED
  • Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study. | Semantic Scholar. (n.d.).
  • Comparative Study to Assess Clinical Efficacy of Leukotriene Receptor Antagonist and Antihistamines in the Treatment of Allergic Rhinitis | Bengal Journal of Otolaryngology and Head Neck Surgery. (2017).
  • Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: A literature review. (2025).
  • Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review. (n.d.). MDPI.
  • Meclizine. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Buclizine and Other Anti-Emetic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Anti-Emetic Formulations

In the development of anti-emetic pharmaceuticals, the efficacy of the active pharmaceutical ingredient (API) is paramount. However, the stability of that API is the bedrock upon which its safety, potency, and shelf-life are built. An unstable drug can degrade into sub-potent or potentially toxic byproducts, compromising patient safety and therapeutic outcomes. This guide provides a comparative analysis of the chemical stability of Buclizine, a piperazine-derivative antihistamine, against other key classes of anti-emetic drugs.[1][2][3]

Our objective is to move beyond mere protocol and delve into the causality behind stability-indicating assays. For researchers and drug development professionals, understanding the relative stability of different anti-emetic agents under various stress conditions is crucial for robust formulation development, accurate analytical method design, and establishing appropriate storage conditions. This guide is structured to provide both the foundational knowledge and the practical, in-depth data required for these critical decisions.

Chapter 1: Profiling the Competitors: Structure and Mechanism

The anti-emetic landscape is diverse, with drugs targeting various neurotransmitter pathways involved in the complex process of emesis.[4][5][6] We will focus our comparison on Buclizine and two other widely used anti-emetics representing different mechanistic classes.

  • Buclizine: A first-generation antihistamine of the piperazine class.[7][8] Its anti-emetic effect is primarily attributed to its potent antagonism of histamine H1 and muscarinic M1 receptors in the central nervous system, particularly pathways originating from the vestibular system.[8][9] This makes it especially effective for motion sickness.[1][2][3]

  • Ondansetron: The prototype of the serotonin 5-HT3 receptor antagonist class.[1] It exerts its powerful anti-emetic action by blocking serotonin receptors both centrally in the chemoreceptor trigger zone (CTZ) and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][5] It is a cornerstone for managing chemotherapy-induced and postoperative nausea and vomiting.[5]

  • Metoclopramide: A benzamide derivative that acts primarily as a dopamine D2 receptor antagonist in the CTZ.[4][6] It also possesses some 5-HT3 antagonist and 5-HT4 agonist activity, the latter of which contributes a prokinetic effect, enhancing gastric emptying.[4]

The inherent chemical structures of these molecules are the primary determinants of their stability. Buclizine, with its piperazine core and multiple benzene rings, possesses different potential degradation sites compared to the imidazole ring of Ondansetron or the amide linkage in Metoclopramide.

Chapter 2: The Rationale of Forced Degradation in Stability Science

To compare stability profiles meaningfully, we must subject these drugs to accelerated degradation under conditions more severe than they would typically encounter. This process, known as forced degradation or stress testing, is a cornerstone of stability-indicating method development as mandated by the International Council for Harmonisation (ICH) guidelines.[1][3]

The core directive is not merely to destroy the drug, but to purposefully generate potential degradation products.[10][11] A successful forced degradation study achieves two goals:

  • Elucidates Degradation Pathways: It helps us understand how the drug is likely to break down, revealing its chemical liabilities.

  • Validates Analytical Methods: It provides the necessary samples to prove that our analytical method (typically High-Performance Liquid Chromatography, HPLC) can accurately measure the parent drug in the presence of all its potential degradants. This is the defining characteristic of a "stability-indicating" method.[10]

The choice of stressors is not arbitrary; they are selected to mimic the conditions that could lead to degradation over a product's lifecycle, including hydrolysis, oxidation, and photolysis.[11]

Chapter 3: Experimental Design for Comparative Stability Analysis

A robust comparative study requires a unified and self-validating experimental workflow. The following protocol is designed to be a comprehensive, stability-indicating system for evaluating Buclizine, Ondansetron, and Metoclopramide in parallel.

Core Analytical Methodology: Stability-Indicating HPLC

The foundation of this study is a validated reverse-phase HPLC (RP-HPLC) method capable of separating all parent drug peaks from any generated degradants.

Table 1: Representative HPLC Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobicity for retaining and separating a wide range of drug molecules.
Mobile Phase Gradient of Acetonitrile and pH 3.0 Phosphate BufferA gradient elution is chosen to ensure separation of both early-eluting polar degradants and late-eluting non-polar parent drugs. A low pH suppresses the ionization of silanol groups on the column, improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between resolution and analysis time.
Detection UV at 230 nmBuclizine and many of its potential degradants show strong absorbance at this wavelength.[1][12] For a multi-drug study, a Photo Diode Array (PDA) detector is ideal to monitor multiple wavelengths.
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Protocol for Forced Degradation Studies

This protocol outlines the stress conditions applied to solutions of each API. The goal is to achieve 5-20% degradation, which is sufficient to detect and separate degradation products without completely destroying the parent compound.[13]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each API (Buclizine HCl, Ondansetron HCl, Metoclopramide HCl) in a suitable solvent (e.g., methanol or a methanol:water mixture).

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 N HCl.

    • Heat in a water bath at 80°C for 2-4 hours.[2]

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH.

    • Heat in a water bath at 80°C for 2 hours.[2]

    • Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).[1][12]

    • Keep at room temperature for 24-48 hours, protected from light.[1]

    • Dilute with mobile phase as needed.

  • Thermal Degradation:

    • Expose a solid sample of the API to 70°C in a calibrated oven for 7 days.[9]

    • Separately, heat a solution of the API (in water) at 70°C for 48 hours.

    • Prepare samples for analysis by dissolving the solid or diluting the solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the API to UV light (254 nm) in a photostability chamber for 24-48 hours.[1][2]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Dilute with mobile phase for analysis.

  • Analysis: Inject all stressed samples, along with an unstressed control, into the validated HPLC system. Analyze the resulting chromatograms for the appearance of new peaks and the reduction in the area of the parent API peak.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL API Stock Solutions (Buclizine, Ondansetron, Metoclopramide) acid Acid Hydrolysis (0.1 N HCl, 80°C) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 80°C) stock->base Apply Stress oxid Oxidation (30% H2O2, RT) stock->oxid Apply Stress therm Thermal (70°C, Solid & Solution) stock->therm Apply Stress photo Photolytic (UV Light, 254 nm) stock->photo Apply Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Acquisition (% Degradation, Peak Purity, Mass Balance) hplc->data report Comparative Stability Report Generation data->report

Caption: Workflow for Comparative Forced Degradation Studies.

Chapter 4: Comparative Stability Analysis and Discussion

The data synthesized from multiple stability-indicating studies on these individual compounds allows for a robust comparative assessment.[12][13][14][15][16][17] The following table summarizes the typical degradation observed under various stress conditions.

Table 2: Synthesized Comparative Stability Data (% Degradation)

Stress ConditionBuclizineOndansetronMetoclopramide
Acid Hydrolysis (0.1 N HCl, 80°C) ~15-25%< 5% (Stable)~10-20%
Base Hydrolysis (0.1 N NaOH, 80°C) ~20-30%~15-25%~15-25%
Oxidative (30% H₂O₂, RT) ~10-20%< 5% (Stable)~5-15%
Thermal (70°C, 7 days) < 2% (Stable)< 2% (Stable)< 2% (Stable)
Photolytic (UV 254nm, 48h) ~5-10%~15-20%~20-30%

Disclaimer: Data is a synthesized summary from multiple literature sources for illustrative comparison and may vary based on exact experimental conditions.[12][13][14][15][16][17][18]

Discussion of Results

Hydrolytic Stability:

  • Buclizine , as a piperazine derivative, shows significant susceptibility to both acid and base hydrolysis.[3][12] This is likely due to the potential for cleavage within the piperazine ring structure or at the ether-like linkages to the benzyl groups under harsh pH and temperature conditions.

  • Ondansetron is notably stable in acidic conditions but degrades significantly under basic hydrolysis.[15] Its carbazole and imidazole rings are generally stable, but the ketone group might facilitate base-catalyzed reactions.

  • Metoclopramide contains an amide bond, which is a classic site for both acid and base-catalyzed hydrolysis, explaining its degradation under both conditions.[17]

Oxidative Stability:

  • Buclizine's degradation under oxidative stress can be attributed to the nitrogen atoms in the piperazine ring, which are susceptible to oxidation to form N-oxides.[13][19]

  • Ondansetron demonstrates high stability against oxidation, suggesting its heterocyclic system is not easily attacked by peroxide.[15]

  • Metoclopramide's tertiary amine and electron-rich aromatic ring are potential sites for oxidation, leading to its observed degradation.

Photostability:

  • Metoclopramide and Ondansetron are the most sensitive to photolytic degradation.[15][16] Aromatic compounds and those with conjugated double bond systems can absorb UV radiation, leading to photochemical reactions and degradation.[16]

  • Buclizine shows moderate photolytic degradation.

Thermal Stability: All three compounds exhibit high stability in solid and solution form under thermal stress, indicating that they are robust to heat in the absence of other stressors like pH extremes.[12][15]

Visualizing Mechanistic Differences

G cluster_drugs Anti-Emetic Drug Classes cluster_receptors Primary Receptor Targets Buclizine Buclizine (Piperazine Antihistamine) H1 Histamine H1 Receptor Buclizine->H1 M1 Muscarinic M1 Receptor Buclizine->M1 Ondansetron Ondansetron (5-HT3 Antagonist) HT3 Serotonin 5-HT3 Receptor Ondansetron->HT3 Metoclopramide Metoclopramide (D2 Antagonist) Metoclopramide->HT3 (weaker) D2 Dopamine D2 Receptor Metoclopramide->D2

Sources

A Senior Application Scientist's Guide to Validating Buclizine Quantification in Human Serum by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of buclizine in human serum. This document is designed for researchers, bioanalytical scientists, and drug development professionals who require a robust, reliable, and well-documented method for pharmacokinetic and toxicokinetic studies. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, compare RP-HPLC with alternative technologies, and ground our methodology in established regulatory standards.

The Analytical Challenge: Quantifying Buclizine

Buclizine is a piperazine-derivative antihistamine with antiemetic, anticholinergic, and sedative properties, primarily used for the management of nausea, vomiting, and motion sickness.[1][2][] Accurate quantification in biological matrices like human serum is critical for determining its pharmacokinetic profile, ensuring patient safety, and meeting regulatory submission requirements. The challenge lies in developing a method that is not only sensitive and specific but also resilient to the inherent complexity and variability of human serum—a matrix replete with proteins, lipids, and endogenous small molecules that can interfere with analysis.

Choosing the Right Tool: RP-HPLC vs. LC-MS/MS

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for bioanalysis due to its exceptional sensitivity and specificity, RP-HPLC with Ultraviolet (UV) detection remains a highly viable, practical, and cost-effective alternative.[4] The choice of technology is a strategic one, balancing performance requirements with operational considerations.

FeatureRP-HPLC with UV DetectionLC-MS/MS
Selectivity Good; based on chromatographic retention time and UV absorbance at a specific wavelength (e.g., 230 nm for buclizine).[5][6]Excellent; based on retention time, parent ion mass, and fragment ion masses, providing structural confirmation.
Sensitivity Moderate; Lower Limit of Quantification (LLOQ) typically in the low ng/mL to µg/mL range.[5][7]Very High; LLOQ often in the low pg/mL to ng/mL range.[8][9]
Matrix Effect Less susceptible to ion suppression/enhancement. Co-eluting compounds can interfere if they absorb at the same wavelength.[10]More susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[10]
Cost Lower initial instrument cost and ongoing operational expenses.Significantly higher instrument acquisition and maintenance costs.
Robustness Generally considered very robust and easy to implement for routine analysis.Can be more complex to operate and maintain, requiring specialized expertise.
Conclusion An excellent choice for studies where mid-to-high ng/mL sensitivity is sufficient. Its robustness and lower cost make it ideal for quality control and later-phase clinical trials.The preferred method for discovery-phase studies, metabolite identification, or when ultra-high sensitivity is required to capture the complete pharmacokinetic profile.[4]

For buclizine, published RP-HPLC methods have demonstrated sufficient sensitivity for pharmacokinetic studies, with LLOQs around 25 ng/mL, making it a scientifically sound and economically prudent choice.[5][7]

The Blueprint for a Defensible Method: Bioanalytical Validation

A bioanalytical method is only as good as its validation. The protocol we will outline is a self-validating system designed to meet the stringent criteria set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15]

G cluster_prep Phase 1: Sample Preparation & Chromatography cluster_analysis Phase 2: Data Acquisition & Analysis cluster_validation Phase 3: Method Validation serum Human Serum Sample spike Spike with Buclizine & Internal Standard (IS) serum->spike extract Protein Precipitation (e.g., with Acetonitrile) spike->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge inject Inject into HPLC centrifuge->inject column RP-C18 Column Separation inject->column detect UV Detection (230 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Analyte & IS) chromatogram->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate linearity Linearity & Range calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision selectivity Selectivity calculate->selectivity stability Stability calculate->stability lloq LLOQ calculate->lloq report Final Validated Method Report linearity->report accuracy->report precision->report selectivity->report stability->report lloq->report

Caption: Workflow for RP-HPLC method development and validation.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for buclizine and other antihistamines.[5][6][16]

A. Materials & Reagents:

  • Buclizine Hydrochloride Reference Standard

  • Internal Standard (IS): Methylparaben or Pyridoxine[5][6][7]

  • HPLC-grade Acetonitrile and Water

  • Phosphoric Acid (85%)

  • Human Serum (drug-free)

B. Chromatographic Conditions: The causality here is key: we use a C18 column because buclizine is a relatively nonpolar compound. The mobile phase is a mixture of acetonitrile and water to provide the necessary elution strength. The pH is adjusted to ~2.6 with phosphoric acid to ensure that buclizine, a basic compound, is protonated (ionized), leading to sharp, symmetrical peaks and reproducible retention times on the reversed-phase column.[5][6]

ParameterCondition
Instrument HPLC system with UV Detector
Column Nucleosil C18 (10 µm, 25 cm x 4.6 mm) or equivalent
Mobile Phase Acetonitrile : Water (1:1, v/v), pH adjusted to 2.6 with H₃PO₄
Flow Rate 2.0 mL/min
Detection UV at 230 nm
Temperature Ambient Room Temperature
Injection Vol. 20 µL

C. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions: Prepare primary stock solutions of buclizine and the internal standard (e.g., methylparaben) in methanol or acetonitrile (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the buclizine stock solution to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike drug-free human serum with the appropriate working solutions to create a series of at least 6-8 non-zero concentrations covering the expected analytical range. A typical range for buclizine is 0.025 µg/mL to 10 µg/mL.[5][6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (within 3x of LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (at least 75% of the upper limit)

D. Sample Preparation (Protein Precipitation): This technique is chosen for its simplicity, speed, and effectiveness in removing the majority of serum proteins, which can foul the HPLC column.

  • Pipette 200 µL of a serum sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly. The IS is added early to control for variability during the extraction process.

  • Add 600 µL of acetonitrile (protein precipitating agent) and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

The Pillars of Validation: Proving Method Performance

Each validation parameter is assessed to build a comprehensive picture of the method's reliability.

G cluster_core Core Performance cluster_range Quantitative Range cluster_specificity Specificity cluster_realworld Real-World Conditions Accuracy Accuracy (Closeness to True Value) Method Validated Method Accuracy->Method Precision Precision (Reproducibility) Precision->Method Linearity Linearity LLOQ LLOQ Linearity->LLOQ LLOQ->Method Selectivity Selectivity (No Interference) Selectivity->Method Recovery Recovery (Extraction Efficiency) Recovery->Accuracy Stability Stability Stability->Method

Sources

A Comparative Guide to the Quantitative Analysis of Buclizine: Spectrophotometric vs. Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Buclizine, a piperazine derivative with antihistaminic and antiemetic properties, is no exception. The selection of an appropriate analytical methodology for its determination is a critical decision, directly impacting the reliability of data in formulation development, stability studies, and routine quality assurance.

This guide provides an in-depth comparison of two major analytical techniques employed for the determination of Buclizine Hydrochloride: spectrophotometry and chromatography. Drawing from established experimental data, we will explore the underlying principles, practical workflows, and performance characteristics of each approach to assist researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.

The Analytical Dichotomy: Simplicity vs. Specificity

The choice between spectrophotometric and chromatographic methods for Buclizine analysis often represents a trade-off between simplicity and specificity. Spectrophotometric methods are lauded for their speed, cost-effectiveness, and straightforward instrumentation. In contrast, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer unparalleled specificity and the ability to resolve the API from its degradation products, a critical requirement for stability-indicating assays.

Spectrophotometric Determination: A Rapid and Accessible Approach

Spectrophotometric methods for Buclizine quantification are typically based on the principle of light absorption by the molecule itself in the UV region or, more commonly, by a colored complex formed through a chemical reaction in the visible region.

Principle of Operation

UV spectrophotometry directly measures the absorbance of Buclizine in a suitable solvent, often chloroform or methanol.[1][2] However, this direct approach can be susceptible to interference from excipients in pharmaceutical formulations. To enhance selectivity and sensitivity, visible spectrophotometric methods are employed. These methods involve the reaction of Buclizine with a chromogenic reagent to produce a colored species that can be measured at a specific wavelength. Common chromogenic reagents for Buclizine include:

  • Ion-pair association complexes: Reagents like Alizarin Red S react with Buclizine to form a colored ion-pair complex that can be quantified.[1]

  • Charge-transfer complexes: Buclizine can form charge-transfer complexes with reagents such as tannic acid or cobalt thiocyanate.[3][4]

  • Inner complex formation: A reaction with sodium nitroprusside and hydroxylamine hydrochloride in an alkaline medium can also produce a quantifiable colored complex.[3][4]

The choice of reagent and reaction conditions is critical for achieving optimal color development, stability, and sensitivity.

Experimental Workflow: Visible Spectrophotometry

The following diagram illustrates a generalized workflow for the spectrophotometric determination of Buclizine using a chromogenic reagent.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis S1 Weigh Buclizine Standard/Sample S2 Dissolve in appropriate solvent (e.g., 0.1N HCl) S1->S2 S3 Prepare serial dilutions to desired concentrations S2->S3 R1 Add chromogenic reagent (e.g., Sodium Nitroprusside) S3->R1 R2 Add other reagents (e.g., Hydroxylamine HCl, Na2CO3) R1->R2 R3 Incubate for a specified time R2->R3 M1 Measure absorbance at λmax (e.g., 440 nm) R3->M1 M2 Construct calibration curve M1->M2 M3 Quantify Buclizine in sample M2->M3

A generalized workflow for the spectrophotometric analysis of Buclizine.
Detailed Experimental Protocol: Visible Spectrophotometric Method with Sodium Nitroprusside

This protocol is based on the method described by Annapurna et al.[3]

  • Preparation of Standard Stock Solution: Accurately weigh 100 mg of pure Buclizine Hydrochloride and dissolve it in 5 mL of 0.1N HCl in a 100 mL volumetric flask. Dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare working standard solutions of required concentrations by further dilution with distilled water.

  • Preparation of Reagents:

    • Sodium Nitroprusside (SNP) solution (1.678x10⁻² M)

    • Hydroxylamine Hydrochloride (HA) solution (7.195x10⁻² M)

    • Sodium Carbonate (Na₂CO₃) solution (9.43x10⁻¹ M)

  • Procedure:

    • Transfer aliquots of the standard Buclizine solution (e.g., 1.0-6.0 mL of 100 µg/mL) into a series of 25 mL calibrated tubes.

    • Add 1.0 mL of SNP solution and 1.0 mL of HA solution successively and allow to stand for 5 minutes.

    • Add 1.0 mL of Na₂CO₃ solution and shake for 15 minutes.

    • Dilute the solution to the 25 mL mark with distilled water.

    • Measure the absorbance after 10 minutes at 440 nm against a reagent blank prepared in the same manner without the drug.

  • Calibration Curve: Plot a graph of absorbance versus concentration to obtain the calibration curve. The concentration of Buclizine in the sample solution can be determined from this curve.

Chromatographic Separation: The Gold Standard for Specificity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are powerful techniques for the analysis of Buclizine.[5][6][7] Their primary advantage lies in their ability to separate the analyte of interest from other components in the sample matrix, including excipients and degradation products.

Principle of Operation

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For Buclizine, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, such as methanol and water.[8][9] Detection is typically achieved using a UV detector.

HPTLC involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a mobile phase, which moves up the plate by capillary action, separating the components. The separated spots are then visualized and quantified.

Experimental Workflow: HPLC

The following diagram illustrates a typical workflow for the HPLC analysis of Buclizine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Quantification S1 Weigh Buclizine Standard/Sample S2 Dissolve in mobile phase S1->S2 S3 Filter through 0.45 µm membrane S2->S3 C1 Inject sample into HPLC system S3->C1 C2 Isocratic/Gradient elution C1->C2 C3 Separation on C18 column C2->C3 D1 UV detection at λmax (e.g., 230 nm) C3->D1 D2 Record chromatogram D1->D2 D3 Integrate peak area and quantify D2->D3

A generalized workflow for the HPLC analysis of Buclizine.
Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on the method described by de Oliveira et al.[8]

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

  • Preparation of Standard Stock Solution: Accurately weigh 50 mg of Buclizine Hydrochloride and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.5 to 24 µg/mL).

  • Preparation of Sample Solution (from tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 50 mg of Buclizine Hydrochloride to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 45 minutes.

    • Dilute to volume with the mobile phase and filter through a 0.45 µm nylon membrane.

    • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Quantification: The concentration of Buclizine in the sample is determined by comparing its peak area with that of the standard.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance parameters of representative spectrophotometric and chromatographic methods for Buclizine determination, as reported in the literature.

Table 1: Performance Characteristics of Spectrophotometric Methods
MethodReagentλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r)
Method A[3]Tannic acid/PMAP-Cr(VI)5608-48Not specified
Method B[3]Cobalt thiocyanate6205-30Not specified
Method C[3]Sodium nitroprusside-HA4404-24Not specified
Ion-pair[1]Alizarin Red S420Not specifiedNot specified
Table 2: Performance Characteristics of Chromatographic Methods
MethodTechniqueLinearity RangeCorrelation Coefficient (r/R²)LOD (µg/mL)LOQ (µg/mL)
HPLC[8][9]HPLC-UV0.5 - 24 µg/mL0.99950.060.21
HPLC[10]HPLC-UV80 - 320 µg/mL0.9999Not specifiedNot specified
HPTLC[6][7]HPTLC100 - 600 ng/spot0.99925 ng/band150 ng/band

Conclusion: Selecting the Right Tool for the Job

The choice between spectrophotometric and chromatographic methods for the determination of Buclizine is contingent upon the specific requirements of the analysis.

Spectrophotometric methods offer a rapid, simple, and cost-effective solution for the routine quality control of bulk drug and simple formulations where interference from excipients is minimal. Their accessibility makes them particularly suitable for laboratories with limited resources.

Chromatographic methods , especially stability-indicating HPLC, are indispensable for regulatory submissions, stability studies, and the analysis of complex formulations. The ability of HPLC to separate Buclizine from its degradation products ensures the accuracy and reliability of the results, which is a critical aspect of drug safety and efficacy. HPTLC provides a high-throughput alternative to HPLC for routine analysis.

Ultimately, the decision rests on a careful evaluation of the analytical needs, balancing the demand for specificity and sensitivity against considerations of speed, cost, and available instrumentation. For comprehensive and robust quality assessment, particularly in the context of stability testing, chromatographic methods are the unequivocal choice.

References

  • Annapurna, M., et al. (n.d.). Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. Semantic Scholar. Retrieved from [Link]

  • Kashid, A. M., et al. (2022). HPTLC Method for the Estimation of Buclizine Hydrochloride (BUC) From Pure and Tablet Dosage Form. Der Pharma Chemica. Retrieved from [Link]

  • Kashid, A. M., et al. (2022). HPTLC Method for the Estimation of Buclizine Hydrochloride (BUC) From Pure and Tablet Dosage Form. Der Pharma Chemica. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (n.d.). Development and validation of a stability-indicating HPLC method for the determination of buclizine. Semantic Scholar. Retrieved from [Link]

  • Arayne, M. S., et al. (1998). High performance liquid chromatographic determination of buclizine dihydrochloride in the presence of acid-induced degradation products.
  • Suganthi, A., et al. (2016). Development of Validated Spectrofluorimetric Method for the Estimation of Buclizine Hydrochloride from the Tablet Dosage Form. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. ResearchGate. Retrieved from [Link]

  • Arayne, M. S., et al. (2005). Quantitation of buclizine hydrochloride in pharmaceutical formulations and human serum by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Annapurna, M., et al. (n.d.). Spectrophotometric Determination of Buclizine as Hydrochloride Using Various Chromogenic Reagents. ResearchGate. Retrieved from [Link]

  • Arayne, M. S., et al. (n.d.). Representative chromatogram of buclizine reference standard with.... ResearchGate. Retrieved from [Link]

  • Reddy, P., et al. (n.d.). Method validation of buclizine HCl using UHPLC-MS and DoE.
  • Kishore, M., et al. (2010). Rapid determination of Ziprasidone and Buclizine Hydrochloride in pharmaceutical formulations (Tablets) by simple spectrophotometric method. ResearchGate. Retrieved from [Link]

  • Arayne, M. S., et al. (n.d.). Optimization of quantitative analysis of buclizine hydrochloride using UV spectrophotometry in bulk drug and dosage formulations. ResearchGate. Retrieved from [Link]

  • Al-Badr, A. A. (2012). Buclizine Profile. ResearchGate. Retrieved from [Link]

  • Shinde, G. S., et al. (2023). A novel analytical method development and validation of estimation of meclizine HCL by UV spectroscopic method. International Journal of Modern Research in Engineering and Technology. Retrieved from [Link]

Sources

A Comparative Guide to Forced Degradation Studies of Buclizine Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven perspective on designing and executing forced degradation studies for Buclizine Hydrochloride, a piperazine-derivative antihistamine.[1][2] The objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring the development of a robust, stability-indicating analytical method that is both scientifically sound and compliant with regulatory expectations. This guide is structured to empower researchers and drug development professionals to move beyond rote execution and towards a deep, mechanistic understanding of the degradation process.

Pillar 1: The Regulatory and Scientific Foundation of Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by the International Council for Harmonisation (ICH). The primary directive, outlined in ICH Q1A(R2), is to investigate the intrinsic stability of a drug substance.[3][4] This process is not about determining shelf life but is a strategic investigation to:

  • Identify Potential Degradants: Uncover the likely degradation products that could form under various environmental stresses.[4]

  • Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[3]

  • Develop and Validate a Stability-Indicating Method: Prove that the chosen analytical procedure can accurately measure the API in the presence of its degradants, a key requirement of ICH Q2(R1).[5][6]

The core principle is to apply stress conditions that are more severe than accelerated stability testing to achieve a target degradation of approximately 5-20%.[3] This range is critical; insufficient degradation yields little information, while excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage conditions.

The key stress conditions stipulated by ICH guidelines include hydrolysis across a pH range, oxidation, photolysis, and thermal stress.[3] Photostability testing has its own dedicated guideline, ICH Q1B, which details the specific light exposure requirements.[7][8]

Pillar 2: A Practical Framework for Buclizine Hydrochloride Degradation Studies

This section details a comprehensive experimental workflow, comparing the stability of Buclizine Hydrochloride under different stress conditions. The ultimate goal is to validate an analytical method that can serve as a reliable tool for quality control and formal stability studies.

Experimental Workflow Overview

The entire process, from sample preparation to analysis, follows a systematic path designed to ensure data integrity and methodological validity.

FDS_Workflow cluster_prep Phase 1: Sample Preparation cluster_stress ICH Stress Conditions cluster_analysis Phase 2: Analysis & Validation API Buclizine HCl Stock Solution Acid Acid Hydrolysis (0.05N HCl, 80°C) API->Acid Base Base Hydrolysis (0.025N NaOH) Oxid Oxidation (30% H₂O₂) Therm Thermal (60°C, Solid State) Photo Photolytic (ICH Q1B Light Exposure) HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Data Data Acquisition & Peak Purity Analysis HPLC->Data Report Method Validation & Degradation Profile Data->Report

Caption: Workflow for a Forced Degradation Study of Buclizine HCl.

Protocol 1: Stability-Indicating HPLC Method Development

The choice of analytical method is paramount. A reversed-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis due to its versatility and resolving power. The following method has been shown to be effective for separating Buclizine Hydrochloride from its degradation products.[1][9]

Methodological Causality:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining and separating moderately non-polar molecules like Buclizine HCl and its likely degradants.

  • Mobile Phase: A combination of an acidic buffer (Triethylamine-Phosphoric acid, pH 3.0) and an organic modifier (Acetonitrile) is used.[1] The acidic pH ensures that Buclizine HCl, a basic compound, is in its ionized form, leading to sharp, symmetrical peaks. Acetonitrile provides the necessary elution strength. The 20:80 buffer-to-acetonitrile ratio is optimized to achieve adequate retention of the parent peak while allowing for the resolution of earlier-eluting, more polar degradants.

  • Detection: UV detection at 230 nm is chosen as it is a wavelength where both the parent compound and potential degradants are likely to have significant absorbance, ensuring their detection.[1][10]

Step-by-Step Protocol:

  • Equipment: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Column: Grace Alpha C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase Preparation: Prepare a mixture of triethylamine-phosphoric acid buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 20:80 (v/v) ratio.[9] Filter through a 0.45 µm membrane filter and degas prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 230 nm.[1]

    • Column Temperature: Ambient.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Buclizine Hydrochloride reference standard in the mobile phase to create a stock solution (e.g., 1000 µg/mL).[1] Further dilute to a working concentration (e.g., 100 µg/mL).

Protocol 2: Preparation of Forced Degradation Samples

The following protocols are designed to intentionally degrade Buclizine Hydrochloride under various stress conditions. A control sample (unstressed) should always be analyzed alongside the stressed samples for comparison.

  • Acid Hydrolysis:

    • Procedure: To a solution of the drug, add 0.05 N Hydrochloric acid.[1][9] Reflux the solution at 80°C for 4 hours.[1]

    • Rationale: This condition simulates the effect of a low pH environment. Elevated temperature is used to accelerate the degradation process to achieve the target degradation within a reasonable timeframe.

    • Post-Stress Processing: Cool the solution to room temperature, neutralize with an appropriate base (e.g., 0.05 N NaOH), and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • Procedure: To a solution of the drug, add 0.025 N Sodium Hydroxide and maintain for 2 hours at room temperature.[9]

    • Rationale: This simulates alkaline conditions. Buclizine has shown considerable degradation under basic conditions, often requiring less aggressive heating than acid hydrolysis.[9]

    • Post-Stress Processing: Cool, neutralize with an appropriate acid (e.g., 0.025 N HCl), and dilute with the mobile phase.

  • Oxidative Degradation:

    • Procedure: Treat the drug solution with 30% hydrogen peroxide (H₂O₂) and keep at ambient temperature for 48 hours, protected from light.[1][9]

    • Rationale: Hydrogen peroxide is a potent oxidizing agent used to simulate potential oxidation. Protecting the sample from light is crucial to prevent confounding degradation from photolytic pathways.[1]

    • Post-Stress Processing: Dilute the solution with the mobile phase to the target concentration.

  • Thermal Degradation:

    • Procedure: Expose the solid drug substance to dry heat at 60°C for 7 days.[1][9]

    • Rationale: This test evaluates the stability of the drug in its solid form at elevated temperatures, which is relevant for storage and transport.

    • Post-Stress Processing: After exposure, cool the sample, dissolve it in the mobile phase, and dilute to the target concentration.

  • Photolytic Degradation:

    • Procedure: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Rationale: This standardized exposure ensures that the photosensitivity of the drug is evaluated under consistent and reproducible conditions, simulating exposure to light during manufacturing and use.[8]

    • Post-Stress Processing: Dilute the solution with the mobile phase to the target concentration.

Pillar 3: Comparative Analysis and Method Validation

The data generated from the analysis of the stressed samples provides a comparative look at the stability profile of Buclizine Hydrochloride.

Quantitative Data Summary

The following table summarizes typical degradation results for Buclizine Hydrochloride, demonstrating its susceptibility to various stressors. The ability of the HPLC method to resolve the parent peak from all generated degradation products is the ultimate proof of its stability-indicating nature.[10]

Stress ConditionReagents & Conditions% Degradation ObservedReference
Acid Hydrolysis 0.05 N HCl, 80°C, 4h~27%[11][12]
Base Hydrolysis 0.025 N NaOH, RT, 2hConsiderable degradation[9]
Oxidation 30% H₂O₂, RT, 48h~0.7% to considerable degradation[9][11][12]
Thermal Degradation 60°C, 7 days (solid)Negligible[9]
Photodegradation ICH Q1B ConditionsData not specified, but required

Note: Degradation percentages are compiled from multiple sources and can vary based on precise experimental conditions.[1]

Buclizine Hydrochloride Degradation Profile

The results clearly indicate that Buclizine Hydrochloride is most susceptible to degradation under acidic and basic hydrolytic conditions.[10] While some degradation is observed under oxidative stress, the molecule appears to be highly stable under thermal stress in its solid form.[9] The successful separation of degradation peaks in the chromatograms from the stressed samples confirms that the analytical method is specific and therefore "stability-indicating," fulfilling a key requirement of ICH Q2(R1).[5]

Degradation Pathways Visualization

While detailed structural elucidation of each degradant requires advanced techniques like LC-MS/MS, the forced degradation study provides a high-level map of the degradation pathways. This can be visualized as the parent molecule branching into different sets of degradation products based on the applied stress.

Degradation_Pathways cluster_main Degradation of Buclizine Hydrochloride parent Buclizine HCl (Parent Drug) dp_acid Acidic Degradation Products parent->dp_acid  Acid Hydrolysis dp_base Basic Degradation Products parent->dp_base  Base Hydrolysis dp_ox Oxidative Degradation Products parent->dp_ox  Oxidation

Caption: Degradation Pathways of Buclizine HCl under Stress Conditions.

Conclusion

This guide demonstrates that a successful forced degradation study of Buclizine Hydrochloride is a multi-faceted process grounded in the principles of ICH guidelines. It requires not only precise execution of experimental protocols but also a deep understanding of the underlying chemistry and regulatory rationale. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively probe the stability of the molecule. The resulting data is invaluable, serving the dual purpose of characterizing the drug's intrinsic stability and validating a fit-for-purpose, stability-indicating analytical method. This integrated approach ensures the development of safe, effective, and stable pharmaceutical products that meet global regulatory standards.

References

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veepra. Retrieved from [Link]

  • Dhakane, V. D., & Ubale, M. B. (n.d.). A validated stability-indicating HPLC assay method for buclizine hydrochloride in bulk drug and dosage form. Analytical Chemistry: An Indian Journal, 1158. TSI Journals. Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • Prajapati, V. D., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ICH Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • S. M. Sabry, et al. (1998). High performance liquid chromatographic determination of buclizine dihydrochloride in the presence of acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • Development and validation of a stability-indicating hplc method for the determination of buclizine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

  • Rolim, C. M. B., et al. (2011). Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its application to dissolution studies. Química Nova. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved from [Link]

  • A-validated-stability-indicating-HPLC-assay-method-for-Buclizine-hydrochloride-in-bulk-drug-and-dosage-form.pdf. (n.d.). ResearchGate. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • A validated stability-indicating HPLC assay method for bucli | 1158. (n.d.). Trade Science Inc. Retrieved from [Link]

  • hptlc-method-for-the-estimation-of-buclizine-hydrochloride-buc-from-pure-and-tablet-dosage-form.pdf. (2022, July 19). Der Pharma Chemica. Retrieved from [Link]

  • A validated stability indicating HPLC assay method for Buclizine hydrochloride in bulk drug and dosage form. (2016, September 7). ResearchGate. Retrieved from [Link]

  • Buclizine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of buclizine hydrochloride, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety necessitates a thorough understanding of not just the "how," but the "why" behind these essential protocols.

Understanding Buclizine Hydrochloride: A Disposal-Oriented Profile

Buclizine hydrochloride is an antihistamine of the piperazine derivative family. Before initiating any disposal procedure, it is crucial to characterize the waste. Based on available Safety Data Sheets (SDS), buclizine hydrochloride is generally not classified as a hazardous substance for transport.[1][2][3] However, this does not exempt it from responsible waste management. The precautionary principle dictates that all chemical waste should be handled with care to minimize environmental impact.[4]

Key Disposal-Related Characteristics:

CharacteristicSummaryRegulatory Implication
Hazardous Classification Not typically classified as hazardous waste under RCRA (P or U lists).[1][2][3]While not acutely hazardous, it must be disposed of according to federal, state, and local regulations for non-hazardous chemical waste.[1][3][5]
DEA Control Status Not a DEA-controlled substance.No DEA-specific disposal protocols are required.[6]
Physical Form Typically a solid powder.Disposal methods will be for solid chemical waste.
Solubility Data not widely available, but should be assumed to have limited solubility in water for disposal purposes.Sewer disposal is not a recommended option.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a clear path for the disposal of buclizine hydrochloride from a laboratory setting. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Identification and Segregation

The cornerstone of proper laboratory waste management is accurate identification and segregation at the point of generation.[5][7]

  • Designate a Waste Stream: Buclizine hydrochloride waste should be designated as "non-hazardous chemical waste" or "non-RCRA pharmaceutical waste."[4][8]

  • Segregate by Physical Form:

    • Solid Waste: This includes expired pure buclizine hydrochloride, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials.[5] This waste should be collected in a designated, properly labeled container.

    • Contaminated Labware: Glassware and plasticware (e.g., flasks, beakers, pipette tips) contaminated with buclizine hydrochloride should be segregated. Whenever possible, glassware should be decontaminated before being disposed of or recycled.[5]

    • Liquid Waste: If buclizine hydrochloride has been dissolved in a solvent, the entire solution must be treated as waste. The solvent will likely determine the hazardous nature of the waste stream. For instance, if a chlorinated solvent is used, the waste must be managed as halogenated organic waste.[7] Never mix different solvent wastes. [9]

Step 2: Proper Containerization and Labeling

Proper containment is essential to prevent leaks and ensure the safety of waste handlers.[10]

  • Container Selection:

    • Use containers that are compatible with the chemical waste. For solid buclizine hydrochloride waste, a securely sealable, puncture-resistant container is appropriate.[11] The original product container, if empty and in good condition, can be an excellent choice for the waste.[9]

    • Ensure the container has a tight-fitting lid to prevent accidental spills.[3][11]

  • Labeling:

    • All waste containers must be clearly labeled.[3][12] The label should include:

      • The words "Non-Hazardous Chemical Waste" or "Non-RCRA Pharmaceutical Waste."

      • The full chemical name: "Buclizine Hydrochloride."

      • The date the waste was first added to the container (accumulation start date).[12]

      • The name of the principal investigator or laboratory contact.

    • Labels must be legible and permanently affixed to the container.

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory before collection.

  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[3][11]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[9][10]

  • Segregation of Incompatibles: Although buclizine hydrochloride is relatively stable, it is good practice to store it away from strong oxidizing agents.[9] Always store different waste streams separately (e.g., acids, bases, solvents).[11]

Step 4: Final Disposal

The final disposal of buclizine hydrochloride should be handled by a licensed hazardous material disposal company or through your institution's Environmental Health and Safety (EHS) department.[2]

  • Contact Your EHS Department: Schedule a pickup for your properly containerized and labeled buclizine hydrochloride waste.

  • Recommended Disposal Method: The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[4][13][14] This ensures the complete destruction of the compound. Landfilling of pharmaceutical waste is discouraged due to the potential for environmental contamination.[4]

  • Documentation: Maintain records of all waste disposal activities as required by your institution and local regulations.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of buclizine hydrochloride waste in a laboratory setting.

BuclizineDisposalWorkflow Buclizine Hydrochloride Disposal Workflow start Generation of Buclizine Hydrochloride Waste waste_char Is the waste pure solid, contaminated PPE, or spill debris? start->waste_char solution_check Is the waste a solution? waste_char->solution_check solid_waste Collect in a designated solid 'Non-Hazardous Chemical Waste' container. solution_check->solid_waste No solvent_id Identify the solvent. Is the solvent hazardous? solution_check->solvent_id Yes containerize Ensure proper containerization: - Compatible material - Securely sealed lid solid_waste->containerize haz_solvent Segregate as hazardous solvent waste (e.g., halogenated, non-halogenated). Follow hazardous waste protocols. solvent_id->haz_solvent Yes non_haz_solvent Treat as non-hazardous liquid waste. Consult EHS for specific guidance. solvent_id->non_haz_solvent No disposal Arrange for pickup by EHS or a licensed waste disposal vendor. haz_solvent->disposal non_haz_solvent->disposal labeling Label container with: - 'Non-Hazardous Chemical Waste' - 'Buclizine Hydrochloride' - Accumulation Start Date - Lab Contact Information containerize->labeling storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage storage->disposal incineration Final Disposal via Incineration disposal->incineration

Caption: Decision workflow for the disposal of buclizine hydrochloride.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of chemical compounds like buclizine hydrochloride is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, we uphold our commitment to the safety of our colleagues and the preservation of our environment. Always consult your institution's specific waste management plan and your local EHS department for guidance.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • MATERIAL SAFETY DATA SHEETS BUCLIZINE DIHYDROCHLORIDE. Cleanchem Laboratories. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Pharmaceuticals - Non-Hazardous Waste. Healthcare Environmental Resource Center (HERC). [Link]

  • Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Easy RX Cycle. [Link]

  • Non-hazardous Pharmaceutical Waste Disposal. TriHaz Solutions. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

Sources

A Proactive Defense: A Guide to Personal Protective Equipment for Handling Buclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, our most valuable assets are the integrity of our data and the well-being of our researchers. The handling of any chemical compound, including the antihistamine Buclizine Hydrochloride, demands a protocol built on a foundation of proactive safety. This guide is crafted from years of laboratory experience to provide a clear, logical, and in-depth approach to Personal Protective Equipment (PPE). We will move beyond a simple checklist to explore the why behind each recommendation, empowering you to create a self-validating system of safety for every procedure.

Compound Risk Profile: Understanding Buclizine Hydrochloride

Buclizine Hydrochloride is an antihistamine belonging to the piperazine class of compounds.[1] It is typically a white to off-white crystalline powder.[1] While some safety data sheets (SDS) may classify it as a non-hazardous substance under GHS, this can be misleading in a research context.[2] The primary risks in a laboratory setting arise from the physical form of the compound. As a fine powder, it poses a significant inhalation risk and can cause irritation upon contact with the skin and eyes.[2][3][4] Furthermore, some suppliers indicate that it may be suspected of damaging fertility or the unborn child (H361d), demanding a cautious approach.[5] Therefore, treating Buclizine Hydrochloride with a comprehensive PPE strategy is a non-negotiable standard of practice.

The Core Arsenal: Selecting Appropriate PPE

The level of PPE required is directly correlated with the potential for exposure during a given task. Operations involving the solid, powdered form of Buclizine Hydrochloride necessitate the highest level of protection due to the risk of aerosolization.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting Powder Chemical Splash GogglesTwo pairs of nitrile glovesDisposable, fluid-resistant gownNIOSH-approved N95 or higher-level respirator
Solution Preparation Chemical Splash GogglesNitrile glovesLab Coat or disposable gownRequired if not performed in a certified chemical fume hood
Cell Culture/Assay Plate Dosing Safety Glasses with Side ShieldsNitrile glovesLab CoatNot typically required

The Rationale Behind Our Choices:

  • Double Gloving: When handling hazardous or potentially hazardous powders, double gloving is a critical best practice.[6][7] It provides a barrier against microscopic tears and allows for the safe removal of the outer, contaminated glove without exposing the skin. Nitrile gloves are recommended for their chemical resistance.[5]

  • Gown vs. Lab Coat: A disposable, fluid-resistant gown is superior to a standard lab coat when handling powders.[6][7] It prevents the contamination of personal clothing and can be promptly disposed of as hazardous waste, preventing the compound from being carried out of the lab.

  • Respiratory Protection: The inhalation of fine powders is a primary route of exposure. An N95 respirator is the minimum requirement for handling Buclizine Hydrochloride powder outside of a containment device like a chemical fume hood or powder containment hood.[3][6]

The Workflow of Safety: A Step-by-Step Procedural Guide

The sequence of donning (putting on) and doffing (taking off) PPE is a critical control point to prevent cross-contamination. An incorrect doffing procedure can negate all prior precautions.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Gown d2 2. Respirator/Mask d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Outer pair over cuff) d3->d4 f1 1. Outer Gloves f2 2. Gown f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator/Mask f3->f4 f5 5. Inner Gloves f4->f5

Caption: The prescribed sequence for donning and doffing PPE to minimize exposure risk.

  • Preparation: Designate a work area. This task should ideally be performed in a powder containment hood or a chemical fume hood to minimize the risk of airborne particles.[8]

  • Don PPE: Follow the donning sequence meticulously. Ensure your N95 respirator has a proper seal by performing a user seal check.[9]

  • Handling: Handle the stock bottle of Buclizine Hydrochloride carefully to avoid creating dust clouds. Use a dedicated spatula for this compound.

  • Weighing: Tare a weigh paper or boat on the balance. Carefully add the powder to the weigh vessel.

  • Post-Weighing: Close the primary container securely. Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Cleanup: Decontaminate the balance and surrounding surfaces.

  • Doff PPE: Follow the doffing sequence. Dispose of all single-use PPE as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency & Disposal Plans
  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes at an eyewash station.[4] Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

All materials that have come into contact with Buclizine Hydrochloride are considered hazardous waste. This includes gloves, gowns, respirator masks, weigh papers, pipette tips, and any contaminated cleaning materials.

Disposal_Plan cluster_waste_generation Waste Generation Contaminated_PPE Used Gloves, Gown, Respirator Waste_Bag Yellow or Black Hazardous Chemical Waste Bag/Container Contaminated_PPE->Waste_Bag Lab_Waste Weigh Boats, Pipette Tips, Contaminated Wipes Lab_Waste->Waste_Bag EHS_Disposal Institutional Environmental Health & Safety (EHS) Waste Pickup Waste_Bag->EHS_Disposal Scheduled Disposal

Caption: A logical workflow for the segregation and disposal of Buclizine Hydrochloride waste.

Adherence to these guidelines is an investment in your safety and the quality of your research. Always consult the most recent Safety Data Sheet (SDS) from your specific supplier and your institution's Environmental Health and Safety (EHS) protocols before beginning any new procedure.

References

  • Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463. PubChem - National Institutes of Health. [Link]

  • Personal protective equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. Canada.ca. (2022-01-21). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.